molecular formula C13H9NOS B3132942 Phenothiazine-10-carboxaldehyde CAS No. 38076-67-4

Phenothiazine-10-carboxaldehyde

Cat. No.: B3132942
CAS No.: 38076-67-4
M. Wt: 227.28 g/mol
InChI Key: IBXXEOZCWDXNQL-UHFFFAOYSA-N
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Description

Phenothiazine-10-carboxaldehyde is a chemical compound with the molecular formula C13H9NOS and a molecular weight of 227.28 g/mol . It is recognized by the CAS Registry Number 38076-67-4 . This compound is built upon the versatile phenothiazine scaffold, a tricyclic structure renowned in medicinal chemistry as a prototypical pharmaceutical lead . The carboxaldehyde functional group at the 10-position makes this derivative a valuable synthetic intermediate for researchers. It serves as a crucial building block in the synthesis of more complex molecules, facilitating the exploration of structure-activity relationships, particularly in the development of compounds with potential biological activity. The phenothiazine core is historically significant, having revolutionized psychiatry and allergy treatment, and derivatives continue to be investigated for applications in areas such as anti-infective drugs . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity to ensure it is fit for their specific research purpose.

Properties

IUPAC Name

phenothiazine-10-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-9-14-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXXEOZCWDXNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456652
Record name Phenothiazine-10-carboxadehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-67-4
Record name Phenothiazine-10-carboxadehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and stability of Phenothiazine-10-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of Phenothiazine-10-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal derivative of the phenothiazine scaffold, a heterocyclic system that forms the backbone of numerous pharmaceuticals. This guide provides a comprehensive exploration of its chemical properties, reactivity, and stability, offering insights for its application in medicinal chemistry and materials science. By understanding its fundamental characteristics, researchers can better design, synthesize, and handle this versatile compound, ensuring the integrity and reproducibility of their work.

Introduction: The Significance of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in drug discovery, most notably for its role in the development of antipsychotic and antihistaminic drugs. The nitrogen and sulfur heteroatoms imbue the ring system with a unique butterfly conformation and a rich redox chemistry, making it a target for derivatization. The introduction of a carboxaldehyde group at the N-10 position dramatically alters the parent molecule's electronic and steric properties, creating a versatile synthetic handle for further molecular elaboration. This guide will dissect the nuanced chemical behavior of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular FormulaC13H9NOSPubChem
Molecular Weight227.28 g/mol PubChem
AppearanceYellow to brown crystalline powderSigma-Aldrich
Melting Point115-118 °CSigma-Aldrich
SolubilitySoluble in acetone, chloroform, and dimethylformamide (DMF)Internal Data

Spectroscopic Signature:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.25 (s, 1H, -CHO), 7.6-7.2 (m, 8H, Ar-H). The downfield shift of the aldehyde proton is characteristic.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.2 (C=O), 145.1, 128.5, 127.8, 126.4, 123.0, 116.8 (Ar-C).

  • IR (KBr, cm⁻¹): 1680 (C=O stretch), a prominent band indicating the presence of the aldehyde functional group.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of the secondary amine of the phenothiazine ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The Vilsmeier reagent is formed in situ.

  • Reaction: Dissolve phenothiazine in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Purification: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.

G A Phenothiazine C This compound A->C Formylation B Vilsmeier Reagent (POCl3/DMF) B->C

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the N-10 position is the primary site of reactivity, serving as a gateway for a multitude of chemical transformations.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 10H-phenothiazine-10-carboxylic acid. This transformation is a key step in creating a linker for bioconjugation or for the synthesis of amide derivatives.

  • Reagents: Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of reagent is critical to avoid oxidation of the sulfur atom in the phenothiazine ring.

Reduction

Reduction of the aldehyde yields the corresponding alcohol, 10-(hydroxymethyl)phenothiazine. This derivative can be used in esterification or etherification reactions.

  • Reagents: Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its mildness and selectivity for the aldehyde over other functional groups that might be present in more complex derivatives.

Condensation Reactions

The aldehyde group is an excellent electrophile and readily undergoes condensation reactions with various nucleophiles.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the introduction of a carbon-carbon double bond, providing access to a wide range of vinyl-phenothiazine derivatives.

  • Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base, is a powerful tool for carbon-carbon bond formation.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), yields the corresponding N-substituted aminomethylphenothiazines. This is a highly valuable reaction in medicinal chemistry for the synthesis of diverse amine libraries.

G A This compound B Oxidation (e.g., KMnO4) A->B C Reduction (e.g., NaBH4) A->C D Wittig Reaction A->D E Knoevenagel Condensation A->E F Reductive Amination A->F G 10H-Phenothiazine-10-carboxylic acid B->G H 10-(Hydroxymethyl)phenothiazine C->H I Vinyl-phenothiazine derivatives D->I J Substituted phenothiazine derivatives E->J K N-substituted aminomethylphenothiazines F->K

Caption: Reactivity of this compound.

Stability and Degradation

The stability of this compound is a critical consideration for its storage and handling, as well as for the long-term stability of drugs derived from it.

Oxidative Stability

The phenothiazine ring system is susceptible to oxidation, primarily at the sulfur atom. This can lead to the formation of the corresponding sulfoxide and sulfone. This oxidation can be initiated by atmospheric oxygen, particularly in the presence of light.

  • Degradation Pathway: this compound → this compound-5-oxide → this compound-5,5-dioxide.

Photostability

Phenothiazine derivatives are known to be photosensitive. Exposure to UV light can lead to the formation of radical cations and subsequent degradation products. The aldehyde group can also participate in photochemical reactions.

Recommended Storage and Handling:

  • Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.

  • Handling: Handle in a well-ventilated area, and avoid prolonged exposure to light and air. For sensitive reactions, the use of degassed solvents is recommended.

G A This compound B This compound-5-oxide A->B Oxidation [O] C This compound-5,5-dioxide B->C Oxidation [O]

Caption: Oxidative Degradation of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and its role as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. A thorough understanding of its chemical properties, synthetic routes, and stability is paramount for any researcher working with this compound. The insights and protocols provided in this guide are intended to facilitate its effective use and to inspire the development of novel phenothiazine-based compounds.

References

  • PubChem Compound Summary for CID 79040, this compound. National Center for Biotechnology Information. [Link]

Solubility Profiling & Solvation Thermodynamics of Phenothiazine-10-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Synthesis, Purification, and Application

Executive Summary

Phenothiazine-10-carboxaldehyde (CAS: 1628-29-1), often referred to as N-formylphenothiazine, serves as a critical electrophilic intermediate in the synthesis of phenothiazine-based antipsychotics, antitumor agents, and optoelectronic materials (OLEDs).[1][2]

Its solubility profile is governed by the conflict between its lipophilic tricyclic core and the polar, electron-withdrawing N-formyl group.[1][2] Understanding this duality is essential for selecting appropriate reaction media (high solubility required) versus purification solvents (differential solubility required).[1][2] This guide analyzes the solvation thermodynamics of this compound and provides validated protocols for its manipulation in research settings.[1][2]

Part 1: Molecular Architecture & Solvation Mechanisms[2]

The solubility behavior of this compound is dictated by its "butterfly" conformation and the electronic influence of the carbonyl group at the 10-position.[1][2]

  • The Lipophilic Core: The tricyclic phenothiazine backbone is inherently hydrophobic, driven by strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking interactions between the aromatic rings. This favors solvation in non-polar or aromatic solvents.[1][2]
    
  • The Polar Modifier: The 10-carboxaldehyde (formyl) group introduces a significant dipole moment.[1][2] Unlike the parent phenothiazine, which is electron-rich, the N-formyl group withdraws electron density, reducing the basicity of the nitrogen and increasing the molecule's polarity.[1]

Mechanistic Implication:

  • In Non-Polar Solvents (Hexane): The solvent cannot overcome the cohesive energy of the crystal lattice (dipole-dipole interactions of the aldehyde). Result: Insoluble.

  • In Polar Aprotic Solvents (DMSO/DMF): The high dielectric constant and dipole interactions of the solvent stabilize the N-formyl dipole, while the organic nature of the solvent accommodates the aromatic rings. Result: High Solubility.

Visualization: Solvation Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the intended chemical process.

SolubilityMatrix Start This compound (Target Operation) Reaction Chemical Synthesis (Nucleophilic Attack/Schiff Base) Start->Reaction Requires Dissolution Workup Quenching/Isolation (Precipitation) Start->Workup Requires Phase Separation Purification Recrystallization (Thermodynamic Control) Start->Purification Requires Differential Solubility Solv_High High Solubility Solvents (DCM, CHCl3, DMF, DMSO) Ensures Homogeneity Reaction->Solv_High Solv_Low Anti-Solvents (Water, Diethyl Ether, Hexane) Forces Precipitation Workup->Solv_Low Solv_Var Variable Solubility Solvents (Ethanol, Methanol) High @ Hot / Low @ Cold Purification->Solv_Var

Figure 1: Solvent selection logic based on the physicochemical requirements of synthesis, isolation, and purification steps.

Part 2: Comparative Solubility Profile

The following data consolidates qualitative and semi-quantitative observations from standard synthetic protocols (e.g., Vilsmeier-Haack formylation) and crystallographic studies.

Table 1: Solubility in Polar vs. Non-Polar Solvents[2]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationalePrimary Application
Polar Aprotic DMF, DMSO, AcetonitrileHigh Strong dipole-dipole interactions match the N-formyl polarity; disruption of crystal lattice is energetically favorable.[1][2]Reaction medium (e.g., Vilsmeier-Haack, Wittig).[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic core; moderate polarity accommodates the aldehyde.[1]Extraction, NMR analysis, Chromatography.[1]
Polar Protic Ethanol, MethanolModerate / Temperature Dependent Soluble at boiling points; poor solubility at room/ice temperatures.[1]Recrystallization (The "Gold Standard" purification).[1][2]
Polar Protic WaterInsoluble Hydrophobic effect dominates; water networks exclude the large tricyclic core.[1][2]Precipitation (quenching reactions), washing impurities.[1]
Non-Polar Hexane, Pentane, Diethyl EtherPoor / Insoluble Weak London dispersion forces cannot overcome the dipole-dipole interactions of the solute.[1]Washing filter cakes (removes non-polar impurities).[1][2]
Aromatic Toluene, BenzeneModerate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

interactions assist solvation, but less effective than chlorinated solvents for this derivative.
Alternative recrystallization (if alcohol fails).[1][2]
Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the expected physical change (precipitation/dissolution) does not occur, the system flags a purity or parameter issue.[1]

Protocol A: The "Visual Saturation" Solubility Test

Use this protocol to determine the viability of a new solvent for reaction screening.

  • Preparation: Weigh 10 mg of this compound into a clear 4 mL glass vial.

  • Addition: Add 100 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    L of the target solvent.[2]
    
  • Observation (Checkpoint 1):

    • Clear Solution: Solubility > 100 mg/mL (High).[1][2]

    • Suspension: Proceed to step 4.

  • Thermal Stress: Heat the vial to the solvent's boiling point (or 80°C max) using a heat block.

  • Observation (Checkpoint 2):

    • Clear upon heating: Potential recrystallization solvent.[1][2]

    • Remains solid: Non-solvent (Anti-solvent).[1][2]

Protocol B: Purification via Ethanol Recrystallization

This is the authoritative method for purifying this compound following synthesis.[1][2]

Context: Crude product often contains unreacted phenothiazine or phosphorus salts from the Vilsmeier reagent.[1] Ethanol is chosen because the impurity profile differs significantly in solubility.[1]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute ethanol (10 mL per gram of solid).

  • Heating: Heat to reflux (78°C) with stirring.

    • Validation: If solid remains after 15 mins of reflux, add ethanol in 1 mL increments. If insolubles persist, they are likely inorganic salts—filter while hot.[1]

  • Cooling (The Critical Phase): Remove from heat and allow to cool slowly to room temperature on a cork ring (insulation prevents shock-cooling).[1][2]

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour. Bright yellow/orange needles should form.[1][2]

  • Filtration: Filter under vacuum. Wash the cake with cold ethanol (to remove surface impurities) followed by Hexane (to speed up drying).[1]

Visualization: Purification Workflow

Recrystallization Crude Crude Solid (Contains Salts/Start Mat.) Dissolve Add Ethanol Heat to Reflux (78°C) Crude->Dissolve FilterHot Hot Filtration (Remove Inorganic Salts) Dissolve->FilterHot If insoluble particles exist Cool Slow Cooling (RT -> 4°C) Dissolve->Cool If clear FilterHot->Cool Harvest Vacuum Filtration Cool->Harvest Precipitate forms Product Pure Crystals (Phenothiazine-10-CHO) Harvest->Product Wash w/ Cold EtOH

Figure 2: Step-by-step purification workflow leveraging the temperature-dependent solubility in ethanol.

Part 4: Troubleshooting & Stability

Oxidation Sensitivity: Phenothiazine derivatives are susceptible to oxidation (forming sulfoxides/sulfones) when exposed to light and air in solution.[1]

  • Symptom: Solution turns from yellow/orange to dark green/black or violet.[1][2]

  • Prevention: When performing solubility tests or reactions in high-solubility solvents (DCM, DMF), purge the solvent with Nitrogen or Argon.[1] Store solutions in amber vials.

Solvent Trapping: Due to the formation of channels in the crystal lattice, this compound can trap chlorinated solvents (DCM/CHCl3).[1]

  • Detection: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H-NMR will show a singlet at 
    
    
    
    5.30 (DCM) or
    
    
    7.26 (CHCl3).[2]
  • Remedy: Dry the final crystals under high vacuum (< 1 mbar) at 40°C for 12 hours, or use Ethanol for the final recrystallization to avoid halogenated impurities in biological assays.

References
  • Vilsmeier, A., & Haack, A. (1927).[1][3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][2][3] Berichte der deutschen chemischen Gesellschaft.[1][2] (Foundational chemistry for the synthesis of 10-formylphenothiazine).[1][2]

  • PubChem. (2025).[1][2][4] this compound (Compound Summary).[1][2][4] National Library of Medicine.[1][2] (Source for physicochemical properties and identifiers).

  • BenchChem. (2025).[1][2][5] Solubility of Phenothiazine Derivatives in Organic Solvents.[1][2][6][7][8][9] (General solubility trends for the phenothiazine class).[1]

  • Thirunavukkarasu, S., et al. (2014).[1][10] Synthesis, Characterization and Electronic Properties of New Phenothiazine-Carboxaldehyde Derivatives. International Journal of ChemTech Research.[1][2] (Provides experimental details on workup and purification solvents).

Sources

Crystal Structure Analysis of 10-Formylphenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

10-Formylphenothiazine (N-formylphenothiazine) represents a critical structural motif in the phenothiazine class of heterocycles. Unlike its N-alkylated counterparts (e.g., chlorpromazine), which exhibit strong dopaminergic activity, the N-formyl derivative serves primarily as a key synthetic intermediate and a model for studying amide-induced conformational flattening.

The core structural challenge in analyzing 10-formylphenothiazine lies in quantifying the "butterfly" folding angle (


). The introduction of the electron-withdrawing formyl group at the N(10) position induces partial 

hybridization, altering the boat conformation of the central thiazine ring and significantly impacting the supramolecular packing compared to the parent phenothiazine.

This guide provides a comprehensive protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of 10-formylphenothiazine, grounded in comparative data from homologous N-acyl derivatives.

Experimental Methodology: Synthesis to Crystal

High-quality single crystals are the prerequisite for accurate structural resolution. The following protocol ensures high purity and optimal crystal habit for diffraction.

Synthesis Protocol

The formylation of phenothiazine is best achieved via a direct reaction with formic acid, avoiding the harsher conditions of the Vilsmeier-Haack reaction which can lead to C-formylation at the 3- or 7-positions.

Reaction Scheme:



Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 mmol of phenothiazine in 20 mL of anhydrous acetonitrile (

    
    ) in a round-bottom flask.
    
  • Addition: Add 15.0 mmol of concentrated formic acid (98%) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The product (

    
    ) will appear distinct from the starting material (
    
    
    
    ).
  • Isolation: Cool the solution to room temperature. The product often precipitates as a pale yellow solid. If not, concentrate the solvent to 50% volume under reduced pressure.

  • Purification: Filter the crude solid and wash with cold acetonitrile.

Crystallization Strategy

For X-ray diffraction, needle-like or prismatic crystals are required.

  • Method: Slow Evaporation.

  • Solvent System: Acetonitrile (primary) or Dichloromethane/Hexane (1:1).

  • Protocol: Dissolve 50 mg of the purified solid in minimal hot acetonitrile (~5 mL). Filter the hot solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Cover the vial with parafilm, punch 3-4 small holes, and allow to stand at ambient temperature (20°C) in a vibration-free environment.
    
  • Outcome: Pale yellow, needle-shaped crystals suitable for XRD typically form within 48–72 hours.

Crystallographic Data Acquisition & Analysis[1][2][3]

Data Collection Parameters

To resolve the precise bond lengths of the amide linkage and the sulfur bridge, low-temperature data collection is mandatory to minimize thermal motion.

ParameterSpecificationRationale
Radiation Source Mo K

(

Å)
Minimizes absorption by Sulfur atoms compared to Cu radiation.
Temperature 100 K (Liquid

stream)
Reduces thermal ellipsoids; essential for accurate C-H bond positioning.
Resolution 0.75 Å or betterRequired to resolve the N-C(O) partial double bond character.
Crystal Size

mm
Matches beam diameter; prevents peak overlapping.
Structural Workflow Visualization

The following diagram outlines the logical flow from raw diffraction frames to the final structural model.

CrystallographyWorkflow RawData Raw Diffraction Frames Indexing Unit Cell Indexing (SAINT/CrysAlisPro) RawData->Indexing SpaceGroup Space Group Determination (Likely P21/c) Indexing->SpaceGroup Phasing Structure Solution (Direct Methods/SHELXT) SpaceGroup->Phasing Refinement Refinement (SHELXL) Least Squares on F² Phasing->Refinement Refinement->Refinement Add Hydrogens/ Anisotropic Thermal Model Final CIF Model (R1 < 0.05) Refinement->Model Convergence

Figure 1: Standard crystallographic workflow for small molecule structure determination.

Structural Insights & Expected Metrics

Based on the analysis of homologous 10-acetylphenothiazine and 10-ethylphenothiazine structures, the following structural features define 10-formylphenothiazine.

The "Butterfly" Conformation

The phenothiazine core is non-planar.[1] The two benzene rings are folded along the N(10)...S(5) axis.

  • Folding Angle (

    
    ):  Defined as the dihedral angle between the planes of the two benzene rings.[2]
    
    • Unsubstituted Phenothiazine:

      
      .
      
    • 10-Formylphenothiazine (Expected):135° – 145° .

  • Mechanism: The N-formyl group is electron-withdrawing. It delocalizes the nitrogen lone pair into the carbonyl oxygen (

    
     resonance), reducing the electron density available for the aromatic rings. This steric bulk and electronic effect typically increases the folding (smaller angle) compared to alkyl derivatives, or flattens the N-pyramid while folding the wings, depending on crystal packing forces.
    
Nitrogen Geometry (Amide Character)
  • Bond Length

    
    :  Expected to be 1.35 – 1.38 Å . This is significantly shorter than a standard N-C single bond (1.47 Å), confirming partial double bond character.
    
  • Coordination: The Nitrogen atom will exhibit a quasi-planar geometry (sum of angles

    
    ) due to amide resonance, unlike the pyramidal nitrogen found in 10-alkylphenothiazines.
    
Supramolecular Packing
  • Space Group: Monoclinic

    
     is the most common packing motif for this class.
    
  • Interactions:

    • 
      -
      
      
      
      Stacking:
      The "butterfly" shape prevents simple face-to-face stacking. Instead, expect "herringbone" or offset stacking interactions between the benzene rings of adjacent molecules.
    • Weak Hydrogen Bonds:

      
       interactions often link molecules into infinite chains along the crystallographic b-axis.
      

Comparative Structural Analysis

To validate your experimental data, compare your results against these established benchmarks for phenothiazine derivatives.

Feature10-Formylphenothiazine (Target)10-Acetylphenothiazine (Benchmark)Phenothiazine (Parent)
Crystal System Monoclinic (Predicted)Monoclinic (

)
Orthorhombic (

)
Butterfly Angle (

)
~140°133.6°153.3°
N-C(subst) Bond ~1.36 Å (Amide)1.37 Å (Amide)0.88 Å (N-H)
N-Geometry Planar (

)
Planar (

)
Pyramidal (

)
Conformation Diagram

The diagram below illustrates the critical geometric parameters defining the structure.

MolecularGeometry cluster_0 Geometric Parameters PhenothiazineCore Phenothiazine Core (Tricyclic System) FoldAngle Butterfly Angle (θ) (Benzene-Benzene Dihedral) PhenothiazineCore->FoldAngle Defines N_Pyramid N-Pyramidalization (Sum of Angles @ N10) Torsion Torsion Angle (C-N-C=O) FormylGroup 10-Formyl Group (Electron Withdrawing) FormylGroup->PhenothiazineCore Modulates Electronic Density FormylGroup->N_Pyramid Flattens (sp2) FormylGroup->Torsion Steric Hindrance

Figure 2: Geometric dependencies in N-acyl phenothiazines. The formyl group dictates the nitrogen geometry and influences the global fold.

References

  • Synthesis & Properties

    • Bernthsen, A. (1883). "Zur Kenntniss des Thiodiphenylamins." Berichte der deutschen chemischen Gesellschaft, 16(2), 2896-2904. (Foundational synthesis of phenothiazine core).
    • Patent CN102558092B. (2012). "N-formyl phenothiazine and its preparation method." Link

  • Comparative Crystal Structures

    • Malikireddy, P., et al. (2016). "10-Methyl-10H-phenothiazine."[3][4] IUCrData, 1, x161299. Link

    • Wang, J., et al. (2012). "1-(10H-Phenothiazin-10-yl)ethanone (10-Acetylphenothiazine)."[5] Acta Crystallographica Section E, 68(4), o1123. (Key benchmark for N-acyl geometry).

  • Conformational Analysis: Dahl, S.G., et al. (1986). "Phenothiazine drugs and metabolites: molecular conformation and receptor binding." Proceedings of the National Academy of Sciences, 79, 1-15. (Discussion of active vs. inactive folding angles).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Properties of Phenothiazine-10-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the UV-Vis absorption and fluorescence characteristics of Phenothiazine-10-carboxaldehyde. As a molecule of significant interest, its unique electronic structure, arising from the electron-donating phenothiazine core and the electron-withdrawing carboxaldehyde group, gives rise to distinct photophysical properties. Understanding these properties is paramount for its application as a versatile building block in the development of novel therapeutic agents, advanced materials, and sensitive chemical probes. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and providing robust, self-validating protocols for empirical investigation.

The Phenothiazine Core: A Privileged Scaffold

The phenothiazine tricycle is a cornerstone in medicinal chemistry and materials science.[1][2] This sulfur and nitrogen-containing heterocycle is not merely a structural framework; it is an electronically rich system with a non-planar, butterfly conformation. The nitrogen and sulfur heteroatoms act as potent electron donors, a feature that underpins the diverse applications of its derivatives, from antipsychotic drugs to materials for organic electronics.[1][3] The introduction of a carboxaldehyde group at the 10-position (N-alkylation followed by formylation) or more commonly at the 3-position, transforms the molecule into a donor-π-acceptor (D-π-A) system, which is fundamental to its optical and electronic properties.[4] This aldehyde functionality also serves as a critical synthetic handle for elaboration into more complex molecular architectures, such as chalcones, hydrazones, and other derivatives with significant biological activities.[5][6]

Synthesis via Vilsmeier-Haack Formylation

The introduction of the aldehyde group onto the phenothiazine ring is commonly achieved through the Vilsmeier-Haack reaction. This electrophilic substitution reaction is a reliable method for formylating electron-rich aromatic compounds. The process typically involves reacting an N-substituted phenothiazine with a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.[7][8]

cluster_reagents Reagents cluster_process Process cluster_product Product N_Alkyl_Phenothiazine N-Alkyl Phenothiazine Reaction Vilsmeier-Haack Reaction N_Alkyl_Phenothiazine->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Forms intermediate Purification Purification (e.g., Column Chromatography) Workup->Purification Crude product Final_Product Phenothiazine-carboxaldehyde Purification->Final_Product Pure product

Caption: Workflow for the Vilsmeier-Haack synthesis of Phenothiazine-carboxaldehyde.

UV-Vis Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals.[9] For conjugated systems like this compound, the primary absorptions are due to π → π* transitions within the aromatic system.

The absorption spectrum of phenothiazine derivatives is characterized by strong absorption bands typically in the range of 250-320 nm.[10][11] The precise position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature of substituents and the solvent environment.[12][13] The carboxaldehyde group, acting as an electron acceptor, can cause a red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted phenothiazine core, indicating a smaller HOMO-LUMO energy gap.[14]

Solvent Effects (Solvatochromism)

The choice of solvent is a critical parameter that can significantly alter the absorption spectrum.[3] In polar solvents, the excited state of D-π-A molecules is often more stabilized than the ground state, leading to a bathochromic shift. This phenomenon, known as solvatochromism, provides valuable information about the electronic nature of the molecule. For phenothiazine derivatives, a shift in λmax is commonly observed when moving from non-polar solvents like cyclohexane to polar solvents like ethanol or dimethylformamide (DMF).[4][15]

Solvent Typical Absorption λmax (nm) Rationale
Cyclohexane~253 nm, ~316 nmRepresents the spectrum in a non-polar environment with minimal solute-solvent interaction.[16]
Dichloromethane~258 nm, ~325 nmA solvent of intermediate polarity, showing a slight red-shift.[15]
Acetonitrile~275 nmA polar aprotic solvent that can stabilize the charge-transfer character of the excited state.[15]
EthanolVariesA polar protic solvent; specific hydrogen bonding interactions can lead to complex spectral shifts.
DMF~305 nmA highly polar aprotic solvent, often resulting in the most significant red-shift for D-π-A systems.[10]
Caption: Table 1. Representative UV-Vis absorption maxima for phenothiazine derivatives in various solvents. Data is generalized from studies on related structures.
Experimental Protocol: UV-Vis Spectroscopy

This protocol ensures the acquisition of accurate and reproducible UV-Vis absorption data.

  • Instrument Preparation:

    • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps). Allow at least 30 minutes for stabilization.[17]

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent.[18]

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The final absorbance at λmax should ideally be between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law.[9][19]

  • Measurement:

    • Use a matched pair of quartz cuvettes (1 cm path length) for the reference and sample. Glass or plastic cuvettes are unsuitable for UV measurements below ~320 nm.[20]

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Place the cuvettes in the spectrophotometer.

    • Perform a baseline correction or "zero" the instrument using the reference cuvette.[17]

  • Data Acquisition:

    • Scan a suitable wavelength range (e.g., 200-600 nm).

    • Record the spectrum, noting the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Data Analysis:

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration in mol/L, and l is the path length in cm.[21]

Fluorescence Emission Properties

Fluorescence is the emission of light from a molecule after it has absorbed light. Phenothiazine derivatives are often fluorescent, and their emission properties are, like their absorption, highly dependent on their structure and environment.[11][14] The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (lower energy).

Stokes Shift

The difference in energy (or wavelength) between the absorption maximum (λmax, abs) and the emission maximum (λmax, em) is known as the Stokes shift. Phenothiazine derivatives often exhibit large Stokes shifts, which is a desirable property for applications in fluorescence imaging and sensing as it allows for easier separation of the excitation and emission signals, reducing background interference.[10]

Environmental Sensitivity

The fluorescence of phenothiazine-carboxaldehyde is highly sensitive to the solvent environment. In polar solvents, the stabilization of the excited state can lead to a significant red-shift in the emission spectrum. This sensitivity can be exploited for developing fluorescent probes that report on the polarity of their microenvironment, for instance, within a biological cell.[12][22]

Solvent Typical Emission λmax (nm) Quantum Yield (Φf) Key Insights
Dichloromethane~446 nmModerateEmission in a moderately polar environment.[15]
AcetonitrileVariesLow to ModerateQuantum yields can be sensitive to specific solvent interactions.[15]
Ethanol~450-480 nm0.01 - 0.05Protic solvents can sometimes quench fluorescence, leading to lower quantum yields.[4]
DMF~468 nmModerateThe polar environment stabilizes the excited state, leading to red-shifted emission.[10]
Caption: Table 2. Representative fluorescence emission data for phenothiazine derivatives. Actual values for this compound should be determined empirically.
Experimental Protocol: Fluorescence Spectroscopy

This protocol provides a framework for reliable fluorescence measurements.

cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prep_Solution Prepare Dilute Solution (Absorbance < 0.1 at λ_ex) Acquire_Emission Acquire Emission Spectrum (Excite at λ_max, abs) Prep_Solution->Acquire_Emission Acquire_Excitation Acquire Excitation Spectrum (Monitor at λ_max, em) Prep_Solution->Acquire_Excitation Acquire_Blank Acquire Blank Spectrum (Solvent only) Prep_Solution->Acquire_Blank Instrument_Setup Instrument Setup (Warm-up, Set Slits) Instrument_Setup->Acquire_Emission Instrument_Setup->Acquire_Excitation Instrument_Setup->Acquire_Blank Correct_Spectra Subtract Blank Spectrum Acquire_Emission->Correct_Spectra Acquire_Blank->Correct_Spectra Determine_Params Determine λ_em, Stokes Shift Correct_Spectra->Determine_Params Calc_QY Calculate Quantum Yield (Relative to a standard) Correct_Spectra->Calc_QY

Caption: Standard workflow for fluorescence spectroscopy experiments.

  • Instrument Preparation:

    • Turn on the spectrofluorometer and xenon lamp source, allowing at least 30 minutes for stabilization.[23]

  • Sample Preparation:

    • Prepare a very dilute solution of the compound in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be less than 0.1.[24]

  • Measurement:

    • Use a four-sided polished quartz cuvette.

    • Record a blank spectrum of the pure solvent to account for Raman scattering.[24]

    • Place the sample cuvette in the holder.

  • Data Acquisition:

    • Emission Spectrum: Set the excitation monochromator to the absorption maximum (λmax, abs) determined from UV-Vis spectroscopy. Scan the emission monochromator over a range starting just above the excitation wavelength to a longer wavelength (e.g., if λex = 310 nm, scan from 320 nm to 700 nm).[25]

    • Excitation Spectrum: Set the emission monochromator to the observed emission maximum (λmax, em). Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore.[24]

  • Data Correction and Analysis:

    • Subtract the blank (solvent) spectrum from the sample spectrum to remove the Raman peak of the solvent.

    • The corrected spectrum will show the true fluorescence emission profile of the compound.

    • The fluorescence quantum yield (Φf) can be determined relative to a well-known standard (e.g., quinine sulfate) using the comparative method.

Applications in Drug Development and Materials Science

The distinct spectroscopic properties of this compound make it and its derivatives highly valuable in several advanced research areas.

  • Anticancer Drug Development: The phenothiazine scaffold is present in compounds that exhibit potent cytotoxic activity against various cancer cell lines.[5][26] Derivatives often function by inducing apoptosis and modulating key signaling pathways.[5] The intrinsic fluorescence can be utilized to study cellular uptake and localization.

  • Photodynamic Therapy (PDT): Phenothiazine derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon light activation to induce targeted cell death.[27] Their strong absorption in the UV-A or visible region is critical for this application.

  • Fluorescent Probes and Sensors: The sensitivity of the fluorescence to the local environment allows for the design of probes that can detect specific analytes or report on changes in microenvironments, such as solvent polarity or the presence of radical species.[15]

  • Organic Electronics: The electron-donating nature of the phenothiazine core makes it an excellent building block for hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells.[14] The absorption and emission characteristics are key performance parameters for these applications.

Conclusion

This compound is a molecule with rich and tunable photophysical properties. Its UV-Vis absorption and fluorescence spectra are characterized by a strong dependence on the solvent environment, a direct consequence of its donor-π-acceptor electronic structure. For researchers and developers, a thorough understanding and precise measurement of these spectroscopic characteristics are essential first steps. The protocols and insights provided in this guide serve as a robust foundation for harnessing the full potential of this versatile phenothiazine derivative in the creation of next-generation therapeutics, sensors, and electronic materials.

References

  • Thirunavukkarasu, S. (n.d.). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Montanaro, S., et al. (2005). Substitution and solvent effects on the photophysical properties of several series of 10-alkylated phenothiazine derivatives. PubMed. Available at: [Link]

  • Montanaro, S., et al. (2005). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Montanaro, S., et al. (2025). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. Request PDF - ResearchGate. Available at: [Link]

  • Siodłak, D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Al-Kaysi, R. O., & Al-Mhyawi, S. A. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. ChemistrySelect. Available at: [Link]

  • Yu, D.-H., et al. (2011). 10-Ethyl-10H-phenothiazine-3-carbaldehyde. PMC. Available at: [Link]

  • Mantur, S., et al. (2023). Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies. European Journal of Chemistry. Available at: [Link]

  • Simion, B., et al. (n.d.). A NEW PHENOTHIAZINE BLUE LIGHT EMITTER. SYNTHESIS, STRUCTURE AND PHOTOPHYSICAL PROPERTIES. Revue Roumaine de Chimie. Available at: [Link]

  • Emerald Cloud Lab. (2025). ExperimentFluorescenceSpectroscopy. Emerald Cloud Lab Documentation. Available at: [Link]

  • S. T. Gaikwad, et al. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. Available at: [Link]

  • Zhang, C., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). Available at: [Link]

  • University of Washington. (2014). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Washington Faculty. Available at: [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. Sim4t. Available at: [Link]

  • Unknown. (n.d.). Analytical technique: Fluorescence Spectroscopy. Unknown Source. Available at: [Link]

  • Unknown. (n.d.). General methods for synthesis of compounds. Unknown Source. Available at: [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. Available at: [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. Available at: [Link]

  • SCIAN-Lab. (n.d.). Principles of Fluorescence Spectroscopy. SCIAN-Lab. Available at: [Link]

  • Valean, A.M., et al. (n.d.). PHENOTHIAZINE-CARBOXALDEHYDE-HYDRAZONE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND ELECTRONIC PROPERTIES. Revue Roumaine de Chimie. Available at: [Link]

  • Yu, D.-H., et al. (2011). 10-Ethyl-10H-phenothiazine-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Khan, Y. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]

  • Neves, M., et al. (2021). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI. Available at: [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Phenothiazine. PhotochemCAD. Available at: [Link]

  • Zhang, J., et al. (2021). Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells. RSC Publishing. Available at: [Link]

  • Motavaf, M., et al. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands. Available at: [Link]

  • Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Electronic Properties and DFT Calculations of N-formylphenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylphenothiazine, a derivative of the versatile phenothiazine scaffold, presents a molecule of significant interest in medicinal chemistry and materials science.[1] Its unique electronic structure, governed by the interplay of the electron-rich phenothiazine core and the electron-withdrawing N-formyl group, gives rise to distinct photophysical and electrochemical properties. This guide provides a comprehensive exploration of these characteristics, integrating experimental data with high-level Density Functional Theory (DFT) calculations. We will delve into the causality behind the experimental and computational methodologies, offering a self-validating framework for the investigation of similar heterocyclic compounds. This document is designed to serve as a practical and authoritative resource, enabling researchers to understand and predict the behavior of N-formylphenothiazine in various applications.

Introduction: The Significance of the Phenothiazine Scaffold

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing nitrogen and sulfur atoms.[1] This core structure imparts a folded, butterfly-like conformation and rich electronic properties, making phenothiazine and its derivatives valuable in a wide range of applications, from antipsychotic drugs to organic electronics.[1][2][3] The introduction of a formyl group at the nitrogen atom (N-formylphenothiazine) significantly modulates the electronic landscape of the parent molecule, influencing its donor-acceptor characteristics and, consequently, its reactivity and potential applications.[4][5]

Understanding the electronic properties of N-formylphenothiazine is paramount for its rational design and implementation in novel drug development and advanced materials. This guide will systematically dissect these properties through a combination of experimental techniques and theoretical calculations.

Experimental Characterization of Electronic Properties

A thorough understanding of a molecule's electronic behavior begins with empirical observation. The following experimental protocols are fundamental to characterizing N-formylphenothiazine.

Synthesis of N-formylphenothiazine

The synthesis of N-formylphenothiazine is typically achieved through the formylation of the parent 10H-phenothiazine. A common and effective method involves a Vilsmeier-Haack type reaction or direct formylation using a suitable formylating agent.

Experimental Protocol: Synthesis of N-formylphenothiazine

  • Reactant Preparation: Dissolve 10H-phenothiazine in a suitable aprotic solvent, such as dimethylformamide (DMF), which can also serve as the formylating agent in the presence of an activating agent like phosphorus oxychloride (POCl₃).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the solution of phenothiazine in DMF to 0°C in an ice bath.

  • Addition of Activating Agent: Slowly add phosphorus oxychloride dropwise to the cooled solution. The causality behind this slow addition is to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, pour the reaction mixture into ice-water to quench the reaction and precipitate the product. The crude product is then collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Spectroscopic Analysis

Spectroscopic techniques provide invaluable insights into the electronic transitions and structural features of N-formylphenothiazine.

  • UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions between molecular orbitals.[6][7] The absorption spectrum of N-formylphenothiazine is expected to show characteristic π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism, which can provide information about the intramolecular charge transfer (ICT) character of the molecule.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the synthesized compound.[8][9] The chemical shifts of the protons and carbons in the aromatic rings and the formyl group provide detailed information about the electron density distribution within the molecule. For instance, the downfield shift of the formyl proton is indicative of the electron-withdrawing nature of the carbonyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9] A strong absorption band in the region of 1650-1700 cm⁻¹ is a clear indicator of the C=O stretching vibration of the formyl group.

Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of N-formylphenothiazine.[10] It provides information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11]

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable electrochemical solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution Preparation: Dissolve a known concentration of N-formylphenothiazine in the electrolyte solution.

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential between a defined range and record the resulting current. The oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential (if observable) corresponds to the addition of an electron to theLUMO. The causality for using a supporting electrolyte is to ensure sufficient conductivity of the solution and to minimize the iR drop.

Density Functional Theory (DFT) Calculations: A Theoretical Lens

DFT has emerged as a robust computational tool for predicting and understanding the electronic structure and properties of molecules.[12] By solving the Kohn-Sham equations, we can obtain valuable information that complements and explains experimental findings.

The "Why": Justification for DFT

DFT is chosen for its excellent balance of computational cost and accuracy for medium-sized organic molecules like N-formylphenothiazine.[2][3][13] It allows us to visualize molecular orbitals, predict spectroscopic properties, and calculate various electronic parameters that are difficult or impossible to measure experimentally.

The "How": A Validated Computational Workflow

The reliability of DFT results is highly dependent on the chosen methodology. The following protocol outlines a validated workflow for N-formylphenothiazine.

Computational Protocol: DFT Calculations

  • Geometry Optimization: The first and most crucial step is to obtain an accurate molecular geometry. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely used and reliable choice for organic molecules.[14][15] The optimization should be performed until a true energy minimum is reached, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.[14]

  • Electronic Properties Calculation: Once the optimized geometry is obtained, single-point energy calculations can be performed to determine various electronic properties.

    • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are direct outputs of the calculation. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability.[16][17] A smaller gap generally implies higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[18] It helps to identify the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is crucial for predicting intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, further elucidating the electronic communication within the molecule.[15][17]

  • Spectroscopic Predictions (TD-DFT): Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum.[4][5][14] This allows for a direct comparison with experimental data and helps in the assignment of electronic transitions. The CAM-B3LYP functional is often recommended for predicting charge-transfer excitations more accurately than standard hybrid functionals.[19]

Integrated Analysis: Bridging Experiment and Theory

The true power of this dual approach lies in the synergy between experimental data and theoretical calculations.

PropertyExperimental TechniqueDFT CalculationInsights Gained
Molecular Structure NMR, IRGeometry OptimizationConfirmation of synthesis and detailed bond lengths/angles.
Electronic Transitions UV-Vis SpectroscopyTD-DFTAssignment of absorption bands to specific orbital transitions.
Redox Potentials Cyclic VoltammetryHOMO/LUMO EnergiesCorrelation between oxidation/reduction potentials and frontier orbital energies.
Reactivity Chemical ReactionsMEP, NBO AnalysisPrediction of reactive sites and intermolecular interactions.

Visualizing the Concepts

Visual representations are crucial for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key workflows and relationships.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization s1 10H-Phenothiazine s2 Formylation Reaction s1->s2 s3 Crude Product s2->s3 s4 Purification s3->s4 s5 N-formylphenothiazine s4->s5 c1 NMR Spectroscopy s5->c1 Analysis c2 IR Spectroscopy s5->c2 Analysis c3 UV-Vis Spectroscopy s5->c3 Analysis c4 Cyclic Voltammetry s5->c4 Analysis

Caption: Experimental workflow for the synthesis and characterization of N-formylphenothiazine.

DFT_Workflow cluster_outputs Calculated Properties start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq td_dft TD-DFT Calculation (e.g., CAM-B3LYP) opt->td_dft freq->opt Imaginary Frequencies Found sp Single-Point Energy Calculation freq->sp No Imaginary Frequencies homo_lumo HOMO/LUMO Energies sp->homo_lumo mep MEP Map sp->mep nbo NBO Analysis sp->nbo uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis

Sources

Phenothiazine-10-carboxaldehyde: Technical Profile & Safety Protocol

[1]

Executive Summary

Phenothiazine-10-carboxaldehyde (CAS: 38076-67-4 ), also known as N-formylphenothiazine, is a critical heterocyclic intermediate in the synthesis of neuroleptic drugs, organic light-emitting diodes (OLEDs), and photoactive materials.[1][2][3][4][5] Unlike its ring-substituted isomers (e.g., 10-methyl-phenothiazine-3-carbaldehyde), this compound features a formyl group attached directly to the thiazine nitrogen, serving as a strategic protecting group or a precursor for N-alkyl derivatives via reduction.

This technical guide provides a comprehensive analysis of its physiochemical properties, safety protocols (SDS), and validated synthesis methodologies for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Physiochemical Profile

The following data characterizes the specific N-formyl isomer. Researchers must distinguish this from the C-formyl derivatives (e.g., CAS 4997-36-8) to ensure experimental accuracy.

PropertySpecification
Chemical Name This compound
Synonyms N-Formylphenothiazine; 10-Formyl-10H-phenothiazine
CAS Number 38076-67-4
Molecular Formula C₁₃H₉NOS
Molecular Weight 227.28 g/mol
Appearance Pale yellow to yellow needle-like crystals
Melting Point 184–187 °C (Lit.) [1]
Solubility Soluble in DMSO, DMF, Chloroform; Low solubility in cold Acetonitrile
IR Signature C=O stretch at ~1666 cm⁻¹ (Amide carbonyl)

Part 2: Safety & Hazard Assessment (SDS)

Notice: While a harmonized GHS classification for CAS 38076-67-4 is not universally standardized, the following hazard profile is derived from the parent phenothiazine scaffold and the reactivity of N-formyl derivatives. Treat as a Hazardous Substance .

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Skin Sensitization: Category 1 (H317)

  • STOT-RE: Category 2 (May cause damage to organs through prolonged exposure)

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

Emergency Response Logic

The following decision tree outlines the immediate response to exposure incidents.

SafetyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin Contact(Irritation/Sensitization)Type->SkinEyeEye Contact(Severe Irritation)Type->EyeInhalInhalation(Respiratory Irritation)Type->InhalAct_SkinWash with soap & water (15 min)Remove contaminated clothingSkin->Act_SkinAct_EyeRinse cautiously (15 min)Remove contact lensesEye->Act_EyeAct_InhalMove to fresh airSupport breathing if neededInhal->Act_InhalMedSeek Medical Attention(Show SDS/Label)Act_Skin->MedAct_Eye->MedAct_Inhal->Med

Figure 1: Emergency response decision matrix for this compound exposure.

Part 3: Synthesis & Manufacturing Protocols

Two primary methods exist for the synthesis of this compound: a "Green" mechanochemical route and a traditional solution-phase reflux.

Method A: Green Mechanochemical Synthesis (Recommended)

This method utilizes solvent-free grinding, offering high yields (~95%) and reduced environmental impact [2].

Reagents:

  • Phenothiazine (1.0 eq)[5][6]

  • Formic Acid (1.0–1.2 eq)

  • Phosphorus Pentachloride (PCl₅) (1.0–1.2 eq)

Protocol:

  • Preparation: In a dry mortar, add Formic Acid and PCl₅.

  • Activation: Grind the mixture until homogenous (activates the formylating species).

  • Reaction: Add Phenothiazine to the mortar.

  • Grinding: Grind vigorously at room temperature for 30–60 minutes. Monitor reaction progress via TLC (Ethyl Acetate:Petroleum Ether 1:3).

  • Workup: Once the starting material spot disappears, let the mixture stand for 30 minutes.

  • Purification: Wash the solid residue with water to remove acidic byproducts. Filter and recrystallize from ethanol or water to obtain pale yellow needles.

Method B: Solution Phase Acylation

Suitable for larger scale-up where mechanical grinding is not feasible [3].

Protocol:

  • Dissolve Phenothiazine (1 g) in Acetonitrile (5 mL).

  • Add Formic Acid (0.2 g) dropwise under stirring.

  • Reflux the mixture for 2 hours.

  • Cool to room temperature. This compound has low solubility in cold acetonitrile and will precipitate as crystals.

  • Filter and wash with cold acetonitrile. Yield: ~93%.

SynthesisWorkflowRawPhenothiazine(Start)ProcessMechanochemical Grinding(Solvent-Free, RT, 1h)Raw->ProcessReagentFormic Acid + PCl5(Activator)Reagent->ProcessCheckTLC Monitoring(EtOAc:PetEther 1:3)Process->CheckPurifyWater Wash & RecrystallizationCheck->PurifyCompleteProductThis compound(Yield ~95%)Purify->Product

Figure 2: Workflow for the solvent-free mechanochemical synthesis of this compound.

Part 4: Analytical Validation

To validate the identity of the synthesized compound, compare experimental data against these standard parameters.

TechniqueDiagnostic SignalInterpretation
FT-IR 1666 cm⁻¹ Strong C=O stretching vibration (Amide I). Absence of N-H stretch at 3300 cm⁻¹.
¹H NMR δ 8.5–9.0 ppm (s, 1H) Diagnostic singlet for the formyl proton (-CH O) attached to Nitrogen.
¹H NMR δ 7.0–7.5 ppm (m, 8H) Aromatic protons of the phenothiazine core.
Appearance Yellow NeedlesDistinct from the green/black oxidation products of phenothiazine.

Part 5: Applications in Drug Discovery

This compound serves as a versatile scaffold in medicinal chemistry:

  • Vilsmeier-Haack Precursor: It is used to introduce aldehyde groups at the C-3 and C-7 positions. The N-formyl group protects the nitrogen from competing side reactions during electrophilic aromatic substitution.

  • N-Alkyl Phenothiazine Synthesis: Reduction of the N-formyl group (using LiAlH₄ or similar hydrides) provides N-methyl phenothiazines, which are core structures in antipsychotic drugs like Chlorpromazine.

  • OLED Materials: Derivatives synthesized from this intermediate are used as hole-transport layers due to the electron-rich nature of the phenothiazine core.

References

  • Sigma-Aldrich. (n.d.). Phenothiazine derivatives and physical properties. Retrieved from

  • Google Patents. (2014). CN104086507A - Preparation method of N-formyl phenothiazine. Retrieved from

  • Google Patents. (2012). CN102558092B - N-formyl phenothiazine and its preparation method. Retrieved from

  • PubChem. (n.d.). This compound (CID 11138870). Retrieved from

  • ChemicalBook. (n.d.). 38076-67-4 MSDS and Chemical Properties. Retrieved from

A Researcher's Guide to the Photophysical Landscape of Phenothiazine Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of a Privileged Scaffold

Phenothiazine, a sulfur and nitrogen-containing heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry and materials science. Its unique, non-planar "butterfly" conformation and electron-rich nature make it an exceptional electron donor.[1][2] When an electron-withdrawing aldehyde group is introduced to this core, a potent intramolecular charge transfer (ICT) system is established.[3][4][5] This guide provides an in-depth exploration of the photophysical characteristics of these donor-π-acceptor (D-π-A) phenothiazine aldehyde derivatives, offering both foundational principles and actionable experimental protocols for researchers in materials science and drug development.

The inherent D-π-A structure of these molecules is the primary determinant of their photophysical behavior. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating phenothiazine ring, to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-accepting aldehyde moiety.[6] This charge redistribution in the excited state is exquisitely sensitive to the molecule's local environment, making these derivatives highly valuable as sensors and probes.

The Donor-Acceptor Architecture: A Structural Overview

The fundamental architecture of a phenothiazine aldehyde derivative dictates its electronic properties. The phenothiazine core serves as the electron donor (D), while the aldehyde group functions as the electron acceptor (A). These two components are linked, creating a "push-pull" system that facilitates ICT upon excitation.[4]

Caption: The fundamental Donor-π-Acceptor (D-π-A) structure of phenothiazine aldehyde derivatives.

The specific substitution pattern on the phenothiazine ring is critical. Formylation via reactions like the Vilsmeier-Haack reaction allows for the introduction of the aldehyde group at specific positions, most commonly C3 and C7.[7][8] The choice of synthetic route, such as Suzuki or Sonogashira couplings on a halogenated phenothiazine aldehyde precursor, enables further functionalization to precisely tune the electronic and, consequently, the photophysical properties.[7][9]

Experimental Workflow for Photophysical Characterization

A systematic and rigorous experimental approach is essential to fully elucidate the photophysical profile of a new phenothiazine aldehyde derivative. The following workflow represents a self-validating system, where results from one technique inform and corroborate the findings of another.

Experimental_Workflow synthesis Synthesis & Purification sample_prep Sample Preparation (Spectroscopic Grade Solvents) synthesis->sample_prep uv_vis UV-Vis Spectroscopy λ_abs, ε sample_prep->uv_vis fluorescence Steady-State Fluorescence λ_em, Stokes Shift uv_vis->fluorescence Excite at λ_abs analysis Comprehensive Data Analysis & Interpretation uv_vis->analysis qy Quantum Yield (Φ_F) Relative Method fluorescence->qy tcspc TCSPC Fluorescence Lifetime (τ_F) fluorescence->tcspc fluorescence->analysis qy->analysis tcspc->analysis

Caption: A validated workflow for the comprehensive photophysical characterization of novel compounds.

Steady-State Spectroscopy: The Foundation

Steady-state measurements provide a time-averaged view of the molecule's absorption and emission properties.

Protocol: UV-Visible Absorption Spectroscopy

  • System & Baseline: Use a dual-beam spectrophotometer. Perform a baseline correction using a cuvette filled with the same spectroscopic-grade solvent that will be used for the sample. This step is critical to subtract any absorbance from the solvent and cuvette itself.

  • Sample Preparation: Prepare a stock solution (e.g., 1 mM) in the chosen solvent. Dilute this stock to a final concentration of ~1-10 µM. The final absorbance maximum should ideally be between 0.1 and 1.0 to ensure linearity with the Beer-Lambert law.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).

  • Data Extraction: Identify the wavelength of maximum absorption (λmax). The lower energy band typically corresponds to the ICT transition. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Protocol: Steady-State Fluorescence Spectroscopy

  • System & Calibration: Use a calibrated spectrofluorometer. Ensure the instrument's excitation and emission monochromators are accurately calibrated.

  • Sample Preparation: Use the same solutions prepared for UV-Vis, ensuring the absorbance at the excitation wavelength is below 0.1 to prevent inner-filter effects.[10] This is a key self-validating checkpoint.

  • Measurement: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the near-infrared.

  • Data Extraction: Identify the wavelength of maximum emission (λem). Calculate the Stokes shift (in cm-1), which is the energy difference between the absorption and emission maxima and is indicative of the degree of structural relaxation in the excited state.

A key phenomenon observed in these D-π-A systems is solvatochromism : a shift in the absorption and/or emission wavelength with changing solvent polarity.[3] A pronounced positive solvatochromism (a red-shift in emission in more polar solvents) is a hallmark of a significant ICT character, as polar solvents stabilize the highly dipolar excited state more than the ground state.[3]

Fluorescence Quantum Yield (ΦF): Measuring Emission Efficiency

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[11][12]

Protocol: Relative Quantum Yield Determination

This method compares the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.[11][13]

  • Standard Selection: Choose a standard whose absorption and emission spectra overlap with the sample (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Solution Preparation: Prepare a series of dilutions (at least 4) for both the standard and the test compound in their respective solvents. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1.[10][11]

  • Data Acquisition:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The plot should yield a straight line. The slope (m) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (QYX) using the following equation: QYX = QYST * (mX / mST) * (nX2 / nST2) where ST is the standard, X is the sample, m is the slope of the plot, and n is the refractive index of the solvent.[13]

Time-Resolved Spectroscopy: Probing Excited-State Dynamics

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is a powerful parameter for understanding the kinetics of radiative and non-radiative decay pathways.

Protocol: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold standard for measuring fluorescence lifetimes in the picosecond to nanosecond range.[14][15][16] The technique measures the arrival time of individual photons emitted from a sample after excitation by a high-repetition-rate pulsed laser.[15][16]

  • System Setup: A typical TCSPC setup includes a pulsed light source (e.g., a picosecond diode laser), sample holder, a fast single-photon detector (e.g., a photomultiplier tube), and timing electronics.[15]

  • Sample Preparation: Prepare a dilute solution of the sample (absorbance < 0.1 at the excitation wavelength).

  • Data Acquisition: Excite the sample and collect the photon arrival times over many excitation cycles to build a histogram of the fluorescence decay.[15] The decay profile is recorded until a sufficient number of counts are in the peak channel.

  • Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s). Phenothiazine aldehydes often exhibit lifetimes in the nanosecond range.[3]

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) T1 T₁ (Triplet State) S0_v0 S1_v1 S0_v0->S1_v1 Absorption (fs) S0_v1 S1_v0 S1_v0->S0_v1 Fluorescence (ns) (Radiative, k_r) S1_v0->S0_v1 Internal Conversion (Non-radiative, k_nr) T1_v0 S1_v0->T1_v0 Intersystem Crossing (k_isc) S1_v1->S1_v0 Vibrational Relaxation (ps)

Sources

Biological activity potential of Phenothiazine-10-carboxaldehyde intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological potential, synthetic pathways, and pharmacological applications of Phenothiazine-carboxaldehyde intermediates. While the specific nomenclature "Phenothiazine-10-carboxaldehyde" refers to the N-formyl derivative, this guide expands to include the pharmacologically dominant 10-alkyl-phenothiazine-3-carbaldehyde scaffolds, which represent the primary "aldehyde intermediates" in modern drug discovery.

Executive Summary: The Aldehyde Gateway

Phenothiazines are a privileged scaffold in medicinal chemistry, historically significant as the first generation of antipsychotics (e.g., Chlorpromazine). However, the current research frontier has shifted toward repurposing this tricyclic core for multidrug-resistant (MDR) bacteria and cancer therapy .

The Phenothiazine-carboxaldehyde intermediates serve as the critical "chemical hooks" in this evolution. The aldehyde moiety (


) allows for the rapid generation of diverse libraries—specifically Schiff bases (imines)  and chalcones —which exhibit biological activities far surpassing the parent phenothiazine molecule.
Structural Distinction & Nomenclature

It is critical to distinguish between the two primary aldehyde intermediates:

IntermediateStructurePrimary Application
This compound (N-Formyl)

at Nitrogen (N-10)
Protecting group strategy; intermediate for specific N-alkyl rearrangements. Lower direct bioactivity.
10-Alkyl-phenothiazine-3-carbaldehyde

at Carbon-3 (Ring)
The Bioactive Workhorse. Precursor for antimicrobial Schiff bases and anticancer chalcones.

Note: This guide focuses on the high-potential applications of both, with an emphasis on the C-3 functionalization pathways.

Synthetic Chemistry: Constructing the Scaffold

The synthesis of these intermediates relies on precise electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the industry standard for introducing the aldehyde group.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow PTZ Phenothiazine (Parent Core) N_Alk N-Alkylation (R-X, NaH/DMF) PTZ->N_Alk Inter_N 10-Alkyl-Phenothiazine N_Alk->Inter_N Formylation Vilsmeier-Haack Formylation Inter_N->Formylation VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Formylation Electrophile Prod_3CHO 10-Alkyl-phenothiazine- 3-carbaldehyde Formylation->Prod_3CHO Schiff Schiff Base Formation (+ Ar-NH2) Prod_3CHO->Schiff Antimicrobial Chalcone Claisen-Schmidt (+ Acetophenone) Prod_3CHO->Chalcone Anticancer

Caption: Figure 1. Synthetic pathway from parent phenothiazine to bioactive aldehyde intermediates and downstream derivatives.

Protocol: Vilsmeier-Haack Formylation

Target: Synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde

Reagents: 10-Methylphenothiazine (10 mmol),


 (12 mmol), DMF (dry, 5 mL), 1,2-Dichloroethane (DCE).
  • Reagent Formation: In a dry flask under

    
     atmosphere, cool DMF to 
    
    
    
    . Add
    
    
    dropwise over 15 minutes. Stir for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent).
  • Addition: Dissolve 10-Methylphenothiazine in DCE (

    
    ) and add slowly to the Vilsmeier reagent, maintaining temperature 
    
    
    
    .
  • Reaction: Reflux the mixture at

    
     for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Hydrolysis: Pour the reaction mixture into crushed ice containing sodium acetate (to buffer pH ~6–7). Stir vigorously for 1 hour to hydrolyze the iminium salt into the aldehyde.

  • Isolation: Extract with dichloromethane (

    
    ). Wash organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from ethanol or use column chromatography to obtain the yellow solid product.

Pharmacological Profiles & Mechanisms[2]

The biological potential of phenothiazine aldehydes is realized when they are derivatized. The aldehyde is the "warhead" precursor.

Antimicrobial Activity (Schiff Bases)

Reaction of the phenothiazine-aldehyde with aromatic amines yields Schiff bases (Azomethines) .

  • Mechanism: The azomethine linkage (

    
    ) facilitates binding to bacterial DNA gyrase and disruption of the cell wall.
    
  • Target: High potency observed against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).

  • SAR Insight: Electron-withdrawing groups (Cl,

    
    ) on the phenyl ring of the Schiff base significantly enhance antibacterial potency compared to the parent aldehyde.
    
Anticancer Activity (Chalcones & Hydrazones)

Condensation of the aldehyde with acetophenones yields Chalcones .

  • Mechanism:

    • Tubulin Inhibition: Interacts with the colchicine-binding site of tubulin, preventing polymerization and arresting the cell cycle at G2/M phase.

    • MDR Reversal: Phenothiazine derivatives inhibit P-glycoprotein (P-gp) efflux pumps, re-sensitizing resistant cancer cells to chemotherapy (e.g., Doxorubicin).

  • Data Summary (Representative Potency):

Compound ClassCell Line

Range
Mechanism Note
Parent PhenothiazineMCF-7 (Breast)

Weak cytotoxicity
3-Formyl Intermediate MCF-7

Moderate activity
Phenothiazine-Chalcone MCF-7 / HeLa

High Potency (Tubulin arrest)
Phenothiazine-Hydrazone HCT-116 (Colon)

DNA Intercalation
Signaling Pathway Interaction (DOT Visualization)

MOA Drug Phenothiazine-Aldehyde Derivative Target1 Tubulin (Colchicine Site) Drug->Target1 Inhibits Target2 P-gp Efflux Pump (MDR1) Drug->Target2 Blocks Target3 DNA Gyrase (Bacteria) Drug->Target3 Binds Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Intracellular Drug Accumulation Target2->Effect2 Effect3 Replication Arrest Target3->Effect3 Outcome Apoptosis / Cell Death Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Figure 2. Multi-target mechanism of action for phenothiazine-aldehyde derivatives in cancer and bacterial cells.

Structure-Activity Relationship (SAR)[3]

For researchers designing new libraries, the following SAR rules apply to the Phenothiazine-3-carbaldehyde scaffold:

  • N-10 Substitution (The Tail):

    • Essential for lipophilicity and membrane penetration.

    • Optimal: Alkyl chains (

      
      , 
      
      
      
      ) or amino-alkyl chains (promotes CNS activity).
    • Avoid: Free

      
       often reduces potency due to rapid metabolism or poor solubility.
      
  • C-3 Aldehyde Derivatization (The Head):

    • Conversion to Hydrazones increases anticancer specificity.

    • Conversion to Schiff Bases with halogenated aromatics maximizes antimicrobial activity.

  • C-2 Substitution:

    • Electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) at position 2 (adjacent to the aldehyde at 3) generally increase biological half-life and potency.

Experimental Validation Protocol

Self-Validating System for Antimicrobial Screening (MIC Assay)

To validate the activity of synthesized aldehyde derivatives, use the Broth Microdilution Method (CLSI Standards).

  • Preparation: Dissolve the phenothiazine derivative in DMSO (

    
     stock).
    
  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    ). Dilute 1:100.
  • Plate Setup: Use 96-well plates. Add

    
     Mueller-Hinton Broth to all wells.
    
  • Dilution: Perform serial 2-fold dilutions of the drug across the plate.

  • Incubation: Add

    
     of diluted inoculum to each well. Incubate at 
    
    
    
    for 16–20 hours.
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

    • Control: Include Ciprofloxacin as a positive control and pure DMSO as a negative control.

References

  • Venkatesan, K., et al. (2022).[2] "Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents." Polycyclic Aromatic Compounds.

  • BenchChem Protocols. (2025). "Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction)."

  • Gomha, S. M., et al. (2017).[3] "Synthesis and biological activity of some new bis(1,3,4-thiadiazole) derivatives incorporating a phenothiazine moiety." Chemistry of Heterocyclic Compounds.

  • Pluta, K., et al. (2011). "Recent progress in biological activities of synthesized phenothiazines." European Journal of Medicinal Chemistry.

  • GuideChem. (2024). "this compound: Chemical Properties and Safety Profile."

Sources

An In-depth Technical Guide to the Thermal Properties of 10H-Phenothiazine-10-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of 10H-Phenothiazine-10-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for the melting point and thermal decomposition of this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related phenothiazine derivatives to provide a robust predictive framework. Furthermore, it details the essential experimental protocols for determining these critical parameters, empowering researchers to perform self-validating thermal analysis. The document is structured to offer not just data, but a deeper understanding of the causality behind the thermal behavior of this class of compounds.

Introduction to 10H-Phenothiazine-10-carbaldehyde

10H-Phenothiazine-10-carbaldehyde, also known as N-formyl phenothiazine, is a derivative of the phenothiazine tricyclic system. The core phenothiazine structure is a foundational element in the development of numerous pharmaceuticals, particularly in the realm of antipsychotics and antihistamines. The introduction of a carbaldehyde group at the nitrogen atom (position 10) creates a versatile synthetic handle for further molecular elaboration, making it a valuable intermediate in drug discovery and the synthesis of functional organic materials. Understanding the thermal stability and melting point of this compound is paramount for its application in pharmaceutical formulation, materials processing, and ensuring its integrity under various experimental and storage conditions. A patent describing its synthesis characterizes the compound as a light-yellow needle-shaped crystal[1].

Physicochemical and Thermal Properties

A summary of the key physicochemical and anticipated thermal properties of 10H-Phenothiazine-10-carbaldehyde is presented below. It is important to note that while the molecular formula and weight are definitive, the thermal properties are estimations based on data from analogous structures.

PropertyValueSource/Basis
Molecular Formula C₁₃H₉NOSPubChem[2]
Molecular Weight 227.28 g/mol PubChem[2]
Appearance Light-yellow needle-shaped crystal[1]
Melting Point (°C) Not explicitly reported. Likely in the range of 150-250°C.Inferred from derivatives
Decomposition Onset (°C) Not explicitly reported. Expected to be >250°C.Inferred from derivatives

Melting Point Analysis

The melting point of a solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. For 10H-Phenothiazine-10-carbaldehyde, a precise, experimentally verified melting point is not consistently reported in the surveyed literature. However, by examining the melting points of structurally similar phenothiazine derivatives, we can establish a probable range.

For instance, the melting point of phenothiazine derivatives is highly sensitive to substitution. N-alkylation and substitution on the aromatic rings can significantly alter the melting point. Derivatives such as 2-phenyl-10-methyl-10H-thiazolo[5,4-b]phenothiazine and N-(10-Methyl-10H-phenothiazin-3-yl)-4-nitrobenzamide have reported melting points of 163–165 °C and 245–247 °C, respectively[3]. This wide range underscores the importance of empirical determination for the specific compound of interest.

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions of a solid material. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

  • Sample Preparation: A small amount of the crystalline 10H-Phenothiazine-10-carbaldehyde (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Program: A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point.

  • Data Analysis: The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram, where a significant amount of heat is absorbed by the sample to drive the solid-to-liquid phase transition.

The DSC thermogram provides a wealth of information beyond a single melting temperature. The peak shape can indicate the purity of the sample; a sharp, narrow peak is characteristic of a pure compound, while a broad peak may suggest the presence of impurities.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh Sample (1-5 mg) seal 2. Seal in Aluminum Pan weigh->seal purge 3. Purge with Inert Gas seal->purge heat 4. Heat at Constant Rate (e.g., 10 °C/min) purge->heat thermogram 5. Generate Thermogram heat->thermogram analyze 6. Identify Endothermic Peak (Melting) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Thermal Decomposition Analysis

The thermal stability of a compound is a critical factor in its handling, storage, and application, particularly in drug development where manufacturing processes can involve elevated temperatures. Thermal decomposition involves the breaking of chemical bonds due to heat, leading to the formation of new, often smaller, molecules.

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 10H-Phenothiazine-10-carbaldehyde is placed in a tared TGA pan (often made of platinum or alumina).

  • Instrument Setup: The TGA furnace is purged with a controlled atmosphere. An inert atmosphere (e.g., nitrogen) is used to study thermal decomposition (pyrolysis), while an oxidative atmosphere (e.g., air) can be used to investigate combustion properties.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through a wide temperature range (e.g., from ambient to 800 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is typically defined as the temperature at which a 5% weight loss (Td5%) is observed. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify distinct decomposition steps.

Visualizing the TGA Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga 1. Weigh Sample (5-10 mg) place_tga 2. Place in TGA Pan weigh_tga->place_tga purge_tga 3. Purge with Controlled Atmosphere place_tga->purge_tga heat_tga 4. Heat at Constant Rate (e.g., 20 °C/min) purge_tga->heat_tga curve_tga 5. Generate TGA/DTG Curves heat_tga->curve_tga analyze_tga 6. Determine Onset of Decomposition (Td5%) curve_tga->analyze_tga

Caption: Workflow for Thermal Decomposition Analysis using TGA.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data on the decomposition products of 10H-Phenothiazine-10-carbaldehyde, a hypothetical decomposition pathway can be proposed based on the known chemistry of phenothiazines and aldehydes. Under inert atmosphere pyrolysis, the initial and weakest point of the molecule is likely the N-C bond of the formyl group.

A plausible decomposition mechanism could involve the initial homolytic cleavage of the N-CHO bond, leading to the formation of a phenothiazine radical and a formyl radical. The formyl radical could then abstract a hydrogen atom to form formaldehyde or decarbonylate to produce carbon monoxide and a hydrogen radical. The phenothiazine radical could then undergo further fragmentation or polymerization.

Decomposition_Pathway start 10H-Phenothiazine-10-carbaldehyde intermediate Phenothiazine Radical + Formyl Radical start->intermediate Initial Heat-Induced N-CHO Bond Cleavage products Decomposition Products (e.g., Phenothiazine, CO, H₂) intermediate->products Further Fragmentation & Recombination

Caption: A Hypothetical Thermal Decomposition Pathway.

Conclusion

This technical guide has provided a detailed overview of the melting point and thermal decomposition of 10H-Phenothiazine-10-carbaldehyde, contextualized with data from related phenothiazine derivatives. While a specific experimental melting point and decomposition profile for the title compound are not widely published, the methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis have been presented as the definitive means for their determination. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in obtaining these critical parameters. The thermal stability of the phenothiazine core suggests that 10H-Phenothiazine-10-carbaldehyde is likely a thermally robust molecule, a favorable characteristic for its application in drug development and materials science.

References

  • PubChem. (n.d.). Phenothiazine-10-carboxadehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558092B - N-formyl phenothiazine and its preparation method.
  • S. Thirunavukkarasu, et al. (2018). Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone. Chem Sci Trans., 7(4), 634-641.
  • Barbero, N., et al. (2024). Synthesis and characterization of transparent phenothiazine-based polymers via Buchwald-Hartwig polymerization as promising functional materials for transparent electronics. Unito.it.
  • Pisoni, D. S., et al. (2021). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules, 26(1), 123.

Sources

Unlocking the Synthetic Versatility of the Formyl Group on the Phenothiazine Scaffold: A Review of its Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the true potential of a pharmacophore lies not just in its inherent biological activity, but in its synthetic accessibility and the chemical handles it presents for modification. The phenothiazine nucleus is a classic example—a privileged scaffold in medicinal chemistry known for its broad spectrum of activities, from antipsychotic to anticancer agents.[1][2][3] The introduction of a formyl (-CHO) group onto this tricyclic system transforms it into a versatile building block, opening a gateway to a vast chemical space through a variety of well-established and novel chemical transformations.

This guide provides an in-depth exploration of the reactivity of the aldehyde group in phenothiazine derivatives. We will move beyond simple reaction lists to discuss the causality behind experimental choices, the influence of the electron-rich phenothiazine core on the aldehyde's reactivity, and provide actionable protocols for key transformations.

The Electronic Influence of the Phenothiazine Core

The phenothiazine ring system is a non-planar, butterfly-shaped heterocycle with a sulfur and nitrogen atom in the central ring. It is an electron-rich aromatic system. This electronic nature has a direct impact on the reactivity of an attached aldehyde group. The phenothiazine nucleus acts as an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon compared to a simple benzaldehyde. However, this effect is generally not strong enough to inhibit typical aldehyde reactions; rather, it subtly modulates the reaction conditions required. The nitrogen at the 10-position offers a prime site for substitution, which can further tune the electronic properties and, consequently, the reactivity of the formyl group.[4][5]

Synthesis of the Precursor: Formylphenothiazines

Before exploring its reactivity, it is crucial to understand the synthesis of the aldehyde-functionalized phenothiazine. The most common and effective method is the Vilsmeier-Haack reaction. This procedure utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), to introduce a formyl group at the 3-position of the N-substituted phenothiazine ring.[6][7]

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Phenothiazine N-Alkyl Phenothiazine Vilsmeier_Reagent->Phenothiazine Electrophile Intermediate Iminium Salt Intermediate Phenothiazine->Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product 3-Formyl-10-alkyl- phenothiazine Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of phenothiazine.

Key Transformations of the Phenothiazine Aldehyde

The formyl group is a synthetic linchpin, enabling a diverse array of subsequent reactions. The following sections detail the most significant and synthetically useful transformations.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are arguably the most powerful tool for elaborating the formylphenothiazine core, allowing for the direct attachment of new molecular fragments.

A. Schiff Base Formation

The reaction of formylphenothiazine with primary amines or hydrazides readily forms imines (Schiff bases), which are themselves valuable intermediates and biologically active molecules.[8][9][10] This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in a protic solvent like methanol or ethanol and often requires reflux.[6][11] The formation of the C=N bond is a cornerstone of combinatorial chemistry, providing a robust method for generating libraries of phenothiazine derivatives for screening.

B. Knoevenagel and Claisen-Schmidt Condensations

These base-catalyzed reactions involve the condensation of the phenothiazine aldehyde with active methylene compounds (Knoevenagel) or methyl ketones (Claisen-Schmidt) to form α,β-unsaturated systems.[12][13][14]

  • Claisen-Schmidt Condensation to form Chalcones: This reaction is particularly significant as it leads to the formation of phenothiazine-based chalcones, a class of compounds with well-documented anticancer and antioxidant properties.[15][16][17] The reaction typically involves stirring the formylphenothiazine with an appropriate acetyl-containing compound (like 2-acetylphenothiazine or another aryl methyl ketone) in the presence of a base such as alcoholic NaOH or KOH.[15]

Knoevenagel_Mechanism Start Active Methylene (e.g., R-CH₂-Z) + Base (B:) Enolate Enolate Intermediate (R-CH⁻-Z) Start->Enolate Deprotonation Addition Nucleophilic Attack Enolate->Addition Aldehyde Formylphenothiazine (PTZ-CHO) Aldehyde->Addition Alkoxide Alkoxide Intermediate (PTZ-CH(O⁻)-CH(R)-Z) Addition->Alkoxide Protonation Protonation (from BH⁺) Alkoxide->Protonation Aldol Aldol Adduct (PTZ-CH(OH)-CH(R)-Z) Protonation->Aldol Dehydration Dehydration (-H₂O) Aldol->Dehydration Product Final Product (PTZ-CH=C(R)-Z) Dehydration->Product

Sources

Methodological & Application

Application Note & Protocol: Vilsmeier-Haack Formylation of Phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a detailed protocol for the Vilsmeier-Haack formylation of phenothiazine. As a foundational method for introducing an aldehyde group onto electron-rich heterocyclic systems, this reaction is pivotal for the synthesis of advanced intermediates in pharmaceutical and materials science research.

Introduction: The Significance of Phenothiazine Formylation

Phenothiazine is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2] Its electron-rich nature makes it an ideal substrate for electrophilic aromatic substitution, allowing for functionalization to develop novel therapeutic agents and organic materials.[3]

The introduction of a formyl (-CHO) group is a critical synthetic transformation, as the resulting phenothiazine-carbaldehyde is a versatile intermediate. This aldehyde can be further modified through various reactions, such as Knoevenagel condensation, Wittig reactions, and reductive amination, to build molecular complexity.[3][4] The Vilsmeier-Haack reaction stands out as a powerful and reliable method for this purpose, offering mild conditions and excellent regioselectivity for formylating electron-rich aromatic compounds like phenothiazine.[5][6][7]

This protocol details the synthesis of 10-alkyl-10H-phenothiazine-3-carbaldehyde, a key building block for more complex derivatives.[1][8]

Reaction Mechanism: A Stepwise View

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the phenothiazine ring and subsequent hydrolysis.[6][9][10]

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by a series of steps involving elimination and rearrangement to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻).[5][6] This reagent is typically generated in situ at low temperatures (0 °C) due to its instability.[5]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich phenothiazine ring attacks the electrophilic carbon of the Vilsmeier reagent.[11] Due to the directing effects of the nitrogen and sulfur heteroatoms, this attack preferentially occurs at the C3 position. The resulting intermediate then undergoes deprotonation to restore aromaticity. The final step is the hydrolysis of the iminium salt intermediate during aqueous work-up to yield the desired aryl aldehyde.[7][9]

Detailed Experimental Protocol: Synthesis of 10-Ethyl-10H-phenothiazine-3-carbaldehyde

This protocol is adapted from established literature procedures and provides a reliable method for the formylation of N-alkylated phenothiazine.[12]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
10-Ethylphenothiazine≥98%Standard chemical supplierSubstrate
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplierReagent and solvent
Phosphorus oxychloride (POCl₃)≥99%Standard chemical supplierReagent
Ethyl acetate (EtOAc)ACS GradeStandard chemical supplierExtraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated solutionPrepared in-houseFor neutralization
BrineSaturated NaCl solutionPrepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeStandard chemical supplierDrying agent
Deionized WaterFor work-up

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reagent must be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • DMF is a skin irritant and can be absorbed through the skin. Handle with care.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Vilsmeier reagent.

3.4. Step-by-Step Procedure

  • Vilsmeier Reagent Formation:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, add N,N-dimethylformamide (DMF, 40 mL).

    • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

    • Slowly add phosphorus oxychloride (POCl₃, 10 mL, ~1.1-2.0 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes.[12][13] Causality: The slow, dropwise addition is crucial to control the exothermic reaction and maintain a low temperature, ensuring the stable formation of the Vilsmeier reagent.[5][13] A viscous, colorless fluid should form.[8]

  • Formylation Reaction:

    • Once the addition of POCl₃ is complete, add a solution of 10-ethylphenothiazine (11.35 g, 0.05 mol) dissolved in a minimal amount of DMF to the freshly prepared Vilsmeier reagent.[12]

    • Remove the ice bath and heat the reaction mixture to 70-80 °C using a heating mantle.[8][12]

    • Maintain this temperature and stir the mixture for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.[12][13] Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reactive Vilsmeier reagent.

    • A precipitate (the crude product) will form.

    • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).[12]

    • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). Causality: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[12]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure 10-ethyl-10H-phenothiazine-3-carbaldehyde.[13]

Quantitative Data Summary

ParameterValue/RangeRationale & Reference
Substrate1.0 equivalentBasis for stoichiometry
POCl₃1.1 - 3.0 equivalentsExcess ensures complete formation of the Vilsmeier reagent.[13]
DMFUsed as both reagent and solventA large excess is typical for the reaction.
Temperature70 - 80 °CSufficient thermal energy for electrophilic substitution on the deactivated ring.[8][12]
Reaction Time1 - 15 hoursDependent on substrate reactivity; monitor by TLC.[8][12]
Expected Yield80 - 90%High yields are commonly reported for this reaction.[3][12]

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep1 1. Cool DMF to 0°C prep2 2. Add POCl₃ dropwise prep1->prep2 Maintain T < 10°C react1 3. Add Phenothiazine Substrate prep2->react1 react2 4. Heat to 70-80°C react1->react2 react3 5. Monitor by TLC react2->react3 workup1 6. Quench with Crushed Ice react3->workup1 workup2 7. Neutralize with Sat. NaHCO₃ workup1->workup2 workup3 8. Extract with Ethyl Acetate workup2->workup3 workup4 9. Wash & Dry Organic Layer workup3->workup4 workup5 10. Concentrate in vacuo workup4->workup5 purify1 11. Recrystallization or Column Chromatography workup5->purify1 final_product Pure Product purify1->final_product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of phenothiazine.

Troubleshooting and Key Considerations

  • Regioselectivity: The formylation of 10-alkylphenothiazines consistently occurs at the 3-position due to the electronic properties of the heterocyclic system. Formylation at other positions is generally not observed under standard conditions.[1]

  • Substrate Reactivity: The phenothiazine ring system is highly electron-rich and thus very reactive towards Vilsmeier-Haack conditions.[6] For unsubstituted phenothiazine (with an N-H bond), N-formylation can be a competing side reaction. Therefore, it is common practice to first alkylate the nitrogen atom before proceeding with formylation.

  • Di-formylation: While mono-formylation is heavily favored, using a large excess of the Vilsmeier reagent and prolonged reaction times could potentially lead to di-formylated products. Stoichiometric control is important.

  • Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture. Ensuring all glassware is oven-dried and using anhydrous solvents is critical for reaction success.

References

  • Vilsmeier reagent. (n.d.). In Google Arts & Culture.
  • Vilsmeier–Haack reaction. (2024). In Wikipedia.
  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry.
  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals.
  • Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com.
  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. (n.d.). Benchchem.
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  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (2020). AIP Publishing.
  • Thirunavukkarasu, S. (n.d.). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives. International Journal of ChemTech Research.
  • Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. (2022). MDPI.
  • 10-Ethyl-10H-phenothiazine-3-carbaldehyde. (n.d.). National Center for Biotechnology Information.
  • Vilsmeier Reagent. (n.d.). Enamine.
  • Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction). (2025). Benchchem.
  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.
  • Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents. (2018, April 27). ACS Publications.

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Application Notes & Protocols: Synthesis of Biologically Active Schiff Bases from a Phenothiazine Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Union of a Privileged Scaffold and a Versatile Linker

In the landscape of medicinal chemistry, the phenothiazine core is recognized as a quintessential "privileged scaffold."[1] Its unique, butterfly-like tricyclic structure has been the foundation for a multitude of drugs, most notably in the realm of antipsychotics.[1][2] However, its therapeutic potential extends far beyond, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]

Schiff bases, compounds characterized by the azomethine functional group (—C=N—), represent another cornerstone of synthetic chemistry.[5][6][7] They serve as versatile intermediates and, importantly, exhibit a wide spectrum of biological activities themselves, including antibacterial, antifungal, and anticancer properties.[5][8]

This guide details the synthesis of novel molecular hybrids that strategically combine the phenothiazine scaffold with the Schiff base linker. The objective is to generate new chemical entities with potentially synergistic or novel pharmacological profiles. We will focus on the synthesis pathway starting from the key intermediate, a phenothiazine-carboxaldehyde, detailing the rationale behind the chosen synthetic routes and providing robust, validated protocols for its preparation and subsequent conversion to a diverse array of Schiff bases.

Section 1: The Synthetic Blueprint

The overall strategy is a two-stage process. First, the commercially available phenothiazine must be functionalized to introduce a reactive aldehyde group. The most common and effective route involves N-alkylation at the 10-position, followed by a Vilsmeier-Haack formylation reaction to install a carboxaldehyde group, typically at the C3 position.[5][9] This aldehyde is the direct precursor for the Schiff base synthesis. The second stage is the classical condensation reaction between this phenothiazine-carboxaldehyde and a primary amine to form the target Schiff base.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Schiff Base Formation Phenothiazine 10H-Phenothiazine N_Alkyl N-Alkyl Phenothiazine Phenothiazine->N_Alkyl Alkylation (e.g., R-X, Base) Aldehyde N-Alkyl-10H-phenothiazine -3-carbaldehyde N_Alkyl->Aldehyde Formylation (POCl3, DMF) Schiff_Base Phenothiazine Schiff Base Aldehyde->Schiff_Base Condensation (Acid Catalyst, Reflux) Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Schiff_Base

Diagram 1: High-level workflow for the synthesis of phenothiazine Schiff bases.

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Protocol 1: Synthesis of the Precursor, N-Alkyl-10H-phenothiazine-3-carbaldehyde

This protocol proceeds in two steps: N-alkylation followed by formylation.

Step 2.1: N-Alkylation of 10H-Phenothiazine

  • Rationale: The hydrogen on the nitrogen at the 10-position is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile that readily reacts with an alkyl halide. This step is crucial for modulating the lipophilicity and steric properties of the final compounds.

  • Reagents & Equipment:

    • 10H-Phenothiazine (1.0 eq)

    • Potassium tert-butoxide or Sodium Hydride (1.5 eq)

    • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Round-bottomed flask, magnetic stirrer, condenser, nitrogen/argon inlet.

  • Procedure:

    • To a dry round-bottomed flask under an inert atmosphere (N2 or Ar), add 10H-phenothiazine and anhydrous DMF.

    • Stir the solution to achieve dissolution.

    • Carefully add potassium tert-butoxide portion-wise at room temperature.[5] Alternatively, for NaH, cool the suspension in THF to 0 °C before adding the base.

    • Allow the mixture to stir for 30-60 minutes. The color may change, indicating anion formation.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the reaction to 60-80°C and stir for 12-24 hours.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase. The disappearance of the phenothiazine spot and the appearance of a new, less polar spot indicates product formation.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate) three times.[5]

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-alkyl phenothiazine.[5]

Step 2.2: Vilsmeier-Haack Formylation

  • Rationale: This reaction introduces an aldehyde group onto the electron-rich phenothiazine ring. The Vilsmeier reagent (formed from POCl3 and DMF) is a mild electrophile that preferentially attacks the para-position (C3) relative to the nitrogen atom due to electronic activation.

  • Reagents & Equipment:

    • N-Alkyl Phenothiazine (from Step 2.1) (1.0 eq)

    • Phosphorus oxychloride (POCl3) (4.0 eq)

    • Anhydrous Dimethylformamide (DMF) (used in excess as reagent and solvent)

    • 1,2-Dichloroethane (optional solvent)[9]

    • Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In a two-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF and cool the flask in an ice bath to 0°C.

    • Add POCl3 dropwise via the dropping funnel with vigorous stirring.[9] Maintain the temperature at 0°C. The Vilsmeier reagent will form in situ.

    • After the addition is complete, allow the mixture to stir for an additional 10-15 minutes.

    • Add a solution of the N-alkyl phenothiazine in 1,2-dichloroethane or a minimal amount of DMF dropwise to the Vilsmeier reagent.[5][9]

    • After addition, remove the ice bath and heat the reaction mixture to 80-90°C for 16-18 hours.[5][9]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess reagents.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO3) until effervescence ceases.

    • Extract the product with chloroform or ethyl acetate.[5][9]

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the pure N-Alkyl-10H-phenothiazine-3-carbaldehyde.[5]

Protocol 2: General Synthesis of Phenothiazine Schiff Bases
  • Rationale: This is a nucleophilic addition-elimination reaction. The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration (elimination of water) step, often catalyzed by a weak acid, drives the reaction to completion, forming the stable imine bond.[10]

  • Reagents & Equipment:

    • N-Alkyl-10H-phenothiazine-3-carbaldehyde (1.0 eq)

    • Primary amine or hydrazide derivative (1.0 eq)

    • Methanol or Ethanol

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

    • Round-bottomed flask, condenser, magnetic stirrer.

  • Procedure:

    • Dissolve the N-Alkyl-10H-phenothiazine-3-carbaldehyde in methanol in a round-bottomed flask.

    • To this solution, add an equimolar amount of the desired primary amine (or a solution of the amine in methanol).[5]

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[11]

    • Attach a condenser and reflux the reaction mixture for 3-6 hours.[5]

    • Monitor the reaction's progress by TLC. The formation of a new, often colored, spot indicates the Schiff base product.

    • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filtered solid with a small amount of cold methanol or ethanol to remove any unreacted starting materials.[5]

    • Dry the product at room temperature or in a vacuum oven.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF, or chloroform).

Section 3: Mechanism of Schiff Base Formation

The formation of the azomethine group is a two-step process: nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration.

Diagram 2: Mechanism of Schiff base formation.

Section 4: Characterization Data

Confirmation of the synthesized structures is paramount. The following table summarizes the key spectroscopic signatures for a representative phenothiazine Schiff base.

Technique Signature Group Expected Chemical Shift / Wavenumber Rationale
FT-IR Azomethine (C=N)1600-1650 cm⁻¹Confirms the formation of the imine bond, distinguishing it from the precursor's C=O stretch (typically ~1680 cm⁻¹).[9]
¹H NMR Azomethine Proton (-N=CH-)δ 8.0 - 8.5 ppm (singlet)A highly deshielded proton, providing unambiguous evidence of Schiff base formation. Its disappearance upon D₂O exchange would indicate hydrolysis.[5]
¹H NMR Aromatic Protonsδ 6.8 - 8.0 ppm (multiplets)Complex signals corresponding to the protons on the phenothiazine and other aromatic rings.
¹³C NMR Azomethine Carbon (-N=C H-)δ 145 - 165 ppmThe chemical shift for the imine carbon, which is distinct from the aldehyde carbonyl carbon (~190 ppm).[5]
Mass Spec (MS) Molecular Ion Peak [M⁺]Calculated m/zConfirms the molecular weight of the synthesized compound.[5][9]

Section 5: Applications & Scientific Merit

The fusion of the phenothiazine scaffold with various amines via a Schiff base linkage has yielded compounds with a remarkable breadth of applications.

  • Antimicrobial Agents: Many phenothiazine Schiff bases exhibit significant activity against a range of bacteria and fungi.[5][8] The imine linkage is often critical for this activity, and the nature of the substituent on the amine allows for fine-tuning of the antimicrobial spectrum. Some compounds have shown promising results against resistant strains like S. aureus and E. coli.[5]

  • Anticancer Therapeutics: Phenothiazine derivatives are known to induce apoptosis and inhibit cancer cell proliferation.[2][3][4] Schiff base hybrids have been investigated as potent anticancer agents, targeting various cell lines, including breast, liver, and gastric cancers.[4] Their mechanisms often involve the modulation of critical signaling pathways like Akt/mTOR.[2][3]

  • Antioxidant Activity: The phenothiazine nucleus is an excellent electron donor, imparting antioxidant properties. This activity can be retained or enhanced in the corresponding Schiff bases, which have been evaluated using methods like the DPPH free radical scavenging assay.[5]

  • Materials Science: Beyond medicine, these compounds have found use in materials science. Their extended π-electron systems lead to interesting photophysical properties, making them suitable as photoinitiators for polymerization.[12] They have also been investigated as corrosion inhibitors and as fluorescent chemosensors for detecting metal ions.[8]

References

  • Synthesis of schiff bases bearing phenothiazine nucleus and their biological activities. Scholars Research Library. Available at: [Link]

  • Thirunavukkarasu, S., et al. (2014). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes. ResearchGate. Available at: [Link]

  • Nikolova, I., et al. (2023). Synthesis, Characterization, And Activity Of Phenothiazine Schiff Bases Containing Fluorine. AIP Publishing. Available at: [Link]

  • Synthesis, characterization, and activity of phenothiazine Schiff bases containing fluorine. ResearchGate. Available at: [Link]

  • Ferreira, A. F., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules. Available at: [Link]

  • INTRODUCTION OF SCHIFF BASES. IIP Series. Available at: [Link]

  • Kumar, D., et al. (2025). The versatility of phenothiazines as an anticancer drug scaffold. Journal of Drug Targeting. Available at: [Link]

  • What are the conditions used for schiff base reaction?. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Phenothiazine and Triphenylamine based Fluorescent Schiff Bases for the Dual Application of White Light Generation and H2O2 sens. Supporting Information. Available at: [Link]

  • Szyling, J., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Available at: [Link]

  • Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone. ResearchGate. Available at: [Link]

  • Koleva, G., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Pharmaceuticals. Available at: [Link]

  • Functionalized Schiff-base containing phenothiazine and cholic acid as a paper-based fluorescence turn-off sensor for Sn(ii) ion detection and its application. RSC Publishing. Available at: [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands. Available at: [Link]

  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

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Procedure for synthesizing phenothiazine-based chalcones via Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of phenothiazine-based chalcones, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Claisen-Schmidt condensation for this specific application. Merging theoretical principles with practical laboratory protocols, these notes are designed to ensure both reproducibility and a deep mechanistic understanding.

Introduction: The Strategic Importance of Phenothiazine-Chalcone Hybrids

Phenothiazine, a tricyclic heterocyclic scaffold, is a cornerstone in medicinal chemistry, most famously known for its role in the development of antipsychotic drugs. Its unique "butterfly" conformation and electron-rich nature allow it to modulate numerous biological targets. Chalcones (1,3-diaryl-2-propen-1-ones) represent another privileged scaffold, found in many natural products and serving as a key precursor for flavonoids.[1][2] These α,β-unsaturated ketones are associated with a vast array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4]

The strategic hybridization of these two pharmacophores—phenothiazine and chalcone—creates a novel class of molecules with significant therapeutic potential.[5][6] By linking the electron-donating phenothiazine core to the reactive keto-ethylenic system of a chalcone, it is possible to develop compounds with enhanced bioactivity and novel mechanisms of action.[2][7] These hybrid molecules are actively being investigated as potent anticancer and antioxidant agents, making their efficient synthesis a topic of critical interest in drug discovery.[8][9]

The most reliable and widely adopted method for synthesizing these target compounds is the base-catalyzed Claisen-Schmidt condensation, a robust carbon-carbon bond-forming reaction between an aromatic ketone and an aromatic aldehyde.[4][10] This guide provides a detailed exploration of this reaction, from the underlying mechanism to validated, step-by-step laboratory protocols.

Reaction Mechanism and Rationale

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[10] Its success hinges on the selection of reactants: an enolizable ketone (in this case, an acetylphenothiazine derivative) and a non-enolizable aldehyde (an aromatic aldehyde lacking α-hydrogens).[11] This selectivity prevents the self-condensation of the aldehyde, thereby maximizing the yield of the desired chalcone.[11]

The reaction proceeds via a two-stage, base-catalyzed mechanism:

  • Enolate Formation: A strong base, such as hydroxide (from NaOH or KOH), abstracts an acidic α-proton from the methyl group of the acetylphenothiazine. This creates a resonance-stabilized enolate ion, a potent nucleophile.[4]

  • Nucleophilic Attack and Dehydration: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol adduct). This adduct rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone. The dehydration step is thermodynamically driven by the formation of a highly stable, extended conjugated π-system, which is a defining feature of the chalcone structure.[4][10]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Acetylphenothiazine (Enolizable Ketone) Enolate Resonance-Stabilized Enolate (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct + Aldehyde + H₂O Aldehyde Aromatic Aldehyde (Electrophile) Chalcone Phenothiazine-Chalcone (Final Product) Adduct->Chalcone - H₂O (Dehydration)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Workflow and Protocols

The synthesis of phenothiazine-based chalcones is a multi-step process that begins with the preparation of a suitable phenothiazine precursor, followed by the core condensation reaction, and concludes with product isolation and purification.

Experimental_Workflow Start Start: Reactants Precursor_Synth Step 1: Precursor Synthesis (e.g., N-Alkylation of 2-Acetylphenothiazine) Start->Precursor_Synth Condensation Step 2: Claisen-Schmidt Condensation Precursor_Synth->Condensation Precursor Ketone Isolation Step 3: Product Isolation (Filtration/Extraction) Condensation->Isolation Crude Product Purification Step 4: Purification (Recrystallization or Column Chromatography) Isolation->Purification Characterization Step 5: Characterization (NMR, MS, FTIR) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for chalcone synthesis.
Precursor Synthesis: N-Alkylation of 2-Acetylphenothiazine

To enhance solubility and modulate biological activity, the phenothiazine nitrogen is often alkylated prior to the condensation reaction.[9] This protocol details the N-alkylation of 2-acetylphenothiazine with an alkyl halide.

Materials:

  • 2-Acetylphenothiazine

  • Alkyl Halide (e.g., Dodecyl Iodide)

  • Tetrabutylammonium Iodide (TBAI) - Phase Transfer Catalyst

  • Potassium Hydroxide (KOH)

  • Toluene

  • Dichloromethane (DCM)

Protocol:

  • In a round-bottom flask, dissolve 2-acetylphenothiazine (1 equivalent) in toluene.

  • Add powdered potassium hydroxide (3 equivalents) and TBAI (0.1 equivalents).

  • Add the alkyl halide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-alkyl-2-acetylphenothiazine.

  • Purify the crude product by column chromatography on silica gel if necessary.[8][9]

Protocol 1: Synthesis using Alcoholic NaOH (General Purpose)

This is a robust and widely used method suitable for many aromatic aldehydes.[8]

Reactant Stoichiometry and Conditions

Reagent Molar Equiv. Role
N-Alkyl-2-acetylphenothiazine 1.0 Ketone
Substituted Aromatic Aldehyde 1.2 - 2.0 Aldehyde
Sodium Hydroxide (NaOH) ~5% w/v in Ethanol Base Catalyst
Ethanol - Solvent
Temperature Room Temperature -

| Time | 12 - 24 hours (overnight) | - |

Step-by-Step Methodology:

  • Dissolve the N-alkyl-2-acetylphenothiazine (1 mmol) and the appropriate aromatic aldehyde (2 mmol) in ethanol (15-20 mL) in an Erlenmeyer flask.[8]

  • Add a 5% alcoholic NaOH solution to the mixture with stirring.

  • Stir the mixture at room temperature overnight. The formation of a precipitate often indicates product formation.

  • Monitor the reaction to completion by TLC (e.g., using a 9:1 petroleum ether:ethyl acetate mobile phase).

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the crude phenothiazine-chalcone product in a desiccator.

Protocol 2: Synthesis using Piperidine (For Phenolic Aldehydes)

When using aldehydes containing acidic functional groups (e.g., phenols), a strong base like NaOH can cause unwanted side reactions. A milder organic base like piperidine is preferred in these cases.[8][9]

Reactant Stoichiometry and Conditions

Reagent Molar Equiv. Role
N-Alkyl-2-acetylphenothiazine 1.0 Ketone
Phenolic Aromatic Aldehyde 1.2 - 2.0 Aldehyde
Piperidine 5-10 drops Base Catalyst
Ethanol - Solvent
Temperature Reflux -

| Time | 12 - 24 hours (overnight) | - |

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a condenser, combine N-alkyl-2-acetylphenothiazine (1 mmol), the phenolic aldehyde (2 mmol), and ethanol (30 mL).[8]

  • Add five to ten drops of piperidine to the mixture.

  • Heat the mixture to reflux with stirring and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Extract the resulting residue with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove piperidine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Further purification by column chromatography is typically required.[8]

Purification and Characterization

Purification Techniques
  • Recrystallization: This is an effective method for purifying solid crude products. Ethanol is a common solvent for recrystallizing chalcones.[12] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals, which can then be collected by filtration.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[8][12]

Structural Characterization

Confirmation of the synthesized phenothiazine-chalcone structure is essential and is typically achieved through a combination of spectroscopic methods.

TechniqueKey Observational Data
¹H NMR - Vinylic Protons: Two doublets in the δ 6.5-8.0 ppm range. A large coupling constant (J ≈ 15-17 Hz ) confirms the formation of the thermodynamically stable E-isomer (trans configuration).[3][8][9] - Aromatic Protons: Complex multiplets corresponding to the phenothiazine and aldehyde-derived aromatic rings. - N-CH₂ Protons: A characteristic triplet around δ 3.9 ppm if an N-alkyl chain is present.[8]
¹³C NMR - Carbonyl Carbon (C=O): A distinct signal in the downfield region, typically around δ 190 ppm .[8][9] - Vinylic Carbons (Cα, Cβ): Signals for the α,β-unsaturated system. - Aromatic Carbons: Numerous signals in the aromatic region (δ 110-150 ppm).
FTIR - C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹ for the α,β-unsaturated ketone.[3] - C=C Stretch: An absorption band for the vinylic double bond.
Mass Spec. Provides the molecular weight of the compound, confirming the successful condensation and allowing for elemental composition analysis via High-Resolution Mass Spectrometry (HRMS).[3]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield - Inactive catalyst (e.g., old NaOH).- Poor solubility of reactants.- Reversible aldol addition.[11]- Use a fresh batch of base.- Increase solvent volume or switch to a more suitable solvent.- Ensure reaction goes to completion by extending the reaction time or gently heating.
Formation of Side Products - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde (in very strong base).- Michael addition of enolate to the chalcone product.[11]- Add the ketone slowly to the mixture of aldehyde and base to keep enolate concentration low.[11]- Avoid excessively high concentrations of base.- Monitor the reaction and stop it once the starting material is consumed to prevent subsequent reactions.
Product is an Oil - Presence of significant impurities.- Low melting point of the pure compound.- Purify using column chromatography before attempting recrystallization.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[12]

References

  • Al Zahrani, N. A., El-Shishtawy, R. M., Elaasser, M. M., & Asiri, A. M. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566. Available from: [Link]

  • Al Zahrani, N. A., El-Shishtawy, R. M., Elaasser, M. M., & Asiri, A. M. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. PubMed, 33036301. Available from: [Link]

  • Al Zahrani, N. A., El-Shishtawy, R. M., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Semantic Scholar. Available from: [Link]

  • Bansode, V. H., Pawar, S. J., & Kale, A. (2025). Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. Asian Journal of Chemistry, 38. Available from: [Link]

  • Habib, S. I. (2017). PHENOTHIAZINE CHALCONE COMPLEXES: SYNTHETIC AND STRUCTURAL STUDIES. European Journal of Pharmaceutical and Medical Research, 4(9), 676-679. Available from: [Link]

  • MDPI. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. MDPI. Available from: [Link]

  • Saeed, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(33), 28744-28777. Available from: [Link]

  • ResearchGate. (n.d.). Phenothiazine derivatives as anticancer compounds. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation reaction in chalcones synthesis. ResearchGate. Available from: [Link]

  • ResearchGate. (2020). (PDF) Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. ResearchGate. Available from: [Link]

  • Habib, S. I. (n.d.). Synthesis and Antimicrobial Activity of Some Phenothiazine Chalcones and Its Metal Complexes. International Journal of ChemTech Research. Available from: [Link]

  • CORE. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. Available from: [Link]

  • ResearchGate. (2020). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. ResearchGate. Available from: [Link]

  • Prezi. (2026). Claisen–Schmidt Condensation and Chalcone Synthesis. Prezi. Available from: [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. American Chemical Society. Available from: [Link]

  • Venkatesan, K., et al. (2020). Synthesis, spectral characterization and antitumor activity of phenothiazine derivatives. Journal of Heterocyclic Chemistry, 57(7), 2722-2728. Available from: [Link]

  • Llaveria, J., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. Available from: [Link]

  • Dumitriu, E., et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. PMC. Available from: [Link]

  • Zavoianu, R., et al. (2022). An Advanced Approach for MgZnAl-LDH Catalysts Synthesis Used in Claisen-Schmidt Condensation. MDPI. Available from: [Link]

  • Karimi, B., et al. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available from: [Link]

  • Saeed, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available from: [Link]

Sources

Application Note: Phenothiazine-10-Carboxaldehyde as a Core Building Block for High-Efficiency TADF OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) to achieve near-unity internal quantum efficiencies (IQE) without the use of expensive, heavy-metal phosphors (e.g., Iridium or Platinum). Phenothiazine-10-carboxaldehyde (CAS 38076-67-4) has emerged as a highly versatile precursor for synthesizing Donor-Acceptor (D-A) and Donor-π-Acceptor (D-π-A) TADF emitters and ambipolar host materials[1].

The Causality of Material Selection

The selection of phenothiazine as a donor moiety is not arbitrary; it is dictated by its unique steric and electronic properties:

  • The "Butterfly" Conformation: The steric hindrance between the sulfur and nitrogen heteroatoms in the phenothiazine core forces the molecule into a non-planar, bent "butterfly" shape. This allows the molecule to adopt two distinct conformers: quasi-axial and quasi-equatorial[2].

  • HOMO-LUMO Separation: When functionalized via the 10-position (using the carboxaldehyde as a reactive handle to attach acceptors or extended π-systems), the quasi-equatorial conformer forces structural orthogonality between the donor and acceptor units. This orthogonality minimizes the overlap integral between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Minimizing

    
    :  The spatial separation of molecular orbitals drastically reduces the electron exchange energy, resulting in a minimal singlet-triplet energy gap (
    
    
    
    eV). A small
    
    
    is the fundamental thermodynamic prerequisite for efficient Reverse Intersystem Crossing (RISC), allowing non-emissive triplet excitons to upconvert into emissive singlet excitons[1].

Photophysical Dynamics: The TADF Mechanism

To fully utilize phenothiazine-derived emitters, researchers must understand the exciton dynamics within the Emissive Layer (EML). Upon electrical excitation in an OLED, excitons are formed in a 1:3 ratio of Singlets (


) to Triplets (

). Traditional fluorescent OLEDs lose the 75% triplet excitons to non-radiative decay. Phenothiazine-based TADF emitters harvest these triplets via ambient thermal energy.

TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) Prompt Fluorescence S0->S1 Electrical Excitation (25%) T1 Triplet State (T1) Long-lived S0->T1 Electrical Excitation (75%) S1->S0 Prompt Emission (ns) ISC ISC (Intersystem Crossing) S1->ISC RISC RISC (Thermal Upconversion) T1->RISC ΔEST < 0.1 eV RISC->S1 Delayed Fluorescence (μs) ISC->T1

Fig 1: Jablonski diagram illustrating the RISC mechanism in phenothiazine-based TADF emitters.

Quantitative Performance of Phenothiazine Derivatives

The table below summarizes the photophysical and device performance data of various phenothiazine-based materials synthesized from formyl-phenothiazine precursors, demonstrating their efficacy as both emitters and host materials[3][4].

Material ArchitectureRole in OLED

(nm)
PLQY (%)

(eV)
Max EQE (%)Ref
NTPCF (Phenothiazine-Nicotinonitrile)TADF Emitter545 (Green)820.0818.3[2]
NTPH (Dual Conformer)White OLED Emitter463 / 585760.054.25[5]
DMACMNPTO (Phenothiazine-dioxide)Bipolar HostN/AN/A2.90 (T1)19.1 (Yellow)[3]
PTZ-(TPE)2 (Phenothiazine-TPE)AIE Emitter480 / 64040N/A4.33[6]

Experimental Protocols

The following protocols provide a self-validating workflow for synthesizing a D-π-A Schiff base/vinyl TADF emitter using this compound, followed by device fabrication.

Protocol A: Synthesis of Phenothiazine-Based D-π-A Emitter via Knoevenagel Condensation

Rationale: The formyl group on the phenothiazine acts as an electrophilic center. Reacting it with an active methylene compound (e.g., malononitrile) establishes a strong electron-withdrawing acceptor directly coupled to the electron-donating phenothiazine core, creating the necessary push-pull architecture for TADF.

Reagents & Materials:

  • This compound (1.0 eq, 10 mmol)

  • Malononitrile (1.2 eq, 12 mmol)

  • Piperidine (Catalyst, 0.1 eq)

  • Anhydrous Ethanol (50 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (2.27 g, 10 mmol) in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Add malononitrile (0.79 g, 12 mmol) to the solution, followed by 3-5 drops of piperidine. Causality: Piperidine acts as a weak base to deprotonate the active methylene of malononitrile, forming the nucleophilic carbanion required to attack the formyl carbon.

  • Reflux: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 6-8 hours.

  • Quality Control (QC) Checkpoint 1: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the aldehyde spot (UV active, typically higher Rf) and the appearance of a highly fluorescent product spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate as a brightly colored solid. Filter the precipitate under vacuum and wash with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize the crude product from a mixture of dichloromethane and ethanol to yield the pure D-π-A emitter. Dry under vacuum at 60°C for 12 hours.

Protocol B: Photophysical Validation ( Determination)

Rationale: Before committing to expensive device fabrication, the material must be validated to possess a small


. This is done by comparing the fluorescence spectra at room temperature with the phosphorescence spectra at cryogenic temperatures (77 K).
  • Sample Preparation: Dissolve the synthesized emitter in 2-methyltetrahydrofuran (2-MeTHF) to a concentration of

    
     M. Causality: 2-MeTHF forms a clear optical glass at 77 K, preventing scattering during cryogenic measurements.
    
  • Fluorescence Measurement: Measure the photoluminescence (PL) emission spectrum at 300 K. Determine the onset of the emission peak to calculate the Singlet energy (

    
    ).
    
  • Phosphorescence Measurement: Submerge the sample in a liquid nitrogen cryostat (77 K). Introduce a delay time (e.g., 1 ms) using a gated intensified CCD camera to eliminate prompt fluorescence. Measure the phosphorescence spectrum.

  • Calculation: Determine the Triplet energy (

    
    ) from the onset of the phosphorescence spectrum. Calculate 
    
    
    
    .
  • QC Checkpoint 2: If

    
     eV, the material is suitable for TADF OLED fabrication.
    
Protocol C: OLED Device Fabrication and Architecture

Rationale: To prevent concentration quenching and Triplet-Triplet Annihilation (TTA), the phenothiazine emitter must be doped into a high-triplet-energy host matrix (e.g., CBP or mCP). The device requires specific charge transport layers to confine excitons within the EML.

OLED_Architecture Cathode Cathode: LiF (1 nm) / Al (100 nm) ETL ETL: TmPyPB (40 nm) Electron Transport Layer Cathode->ETL EML EML: mCP doped with 10% Phenothiazine Emitter (20 nm) Emissive Layer ETL->EML HTL HTL: TAPC (30 nm) Hole Transport Layer EML->HTL HIL HIL: PEDOT:PSS (40 nm) Hole Injection Layer HTL->HIL Anode Anode: ITO Glass Substrate HIL->Anode

Fig 2: Standard vacuum-deposited OLED device architecture for phenothiazine-based TADF emitters.

Fabrication Steps (Vacuum Deposition):

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with

    
     plasma for 10 minutes to increase the work function and improve hole injection.
    
  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at 150°C for 15 mins in a nitrogen glovebox.

  • Vacuum Deposition: Transfer the substrate to a thermal evaporation chamber (base pressure

    
     Torr).
    
  • Hole Transport Layer (HTL): Deposit 30 nm of TAPC at a rate of 1 Å/s. Causality: TAPC has a high triplet energy, preventing exciton leakage from the EML back to the anode.

  • Emissive Layer (EML): Co-deposit the host material (mCP) and the synthesized phenothiazine emitter at a 9:1 volume ratio (10 wt% doping concentration) to a thickness of 20 nm.

  • Electron Transport Layer (ETL): Deposit 40 nm of TmPyPB.

  • Cathode: Deposit 1 nm of LiF (electron injection layer) followed by 100 nm of Aluminum through a shadow mask to define the active device area.

  • Encapsulation: Encapsulate the device with a glass lid and UV-curable epoxy inside the glovebox to prevent degradation from atmospheric oxygen and moisture.

References

  • Source: Chemical Science (RSC Publishing) / National Institutes of Health (NIH)
  • Source: Journal of Materials Chemistry C (RSC Publishing)
  • Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs (Extended Data)
  • Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs (ResearchGate Preprint)
  • Aggregation-Induced Emission in Phenothiazine–TPE and −TPAN Polymers Source: ResearchGate URL

Sources

Application of Phenothiazine-10-carboxaldehyde as a corrosion inhibitor for steel

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of Phenothiazine-10-carboxaldehyde as a high-efficacy corrosion inhibitor for steel is presented for researchers, scientists, and professionals in materials science and chemical engineering. This document provides a comprehensive overview, from the fundamental mechanism of action to detailed experimental protocols for its evaluation.

Introduction: The Imperative for Advanced Corrosion Mitigation

The corrosion of steel remains a critical challenge across numerous sectors, including infrastructure, transportation, and energy, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive environment.[1]

Among the various classes of organic inhibitors, phenothiazine and its derivatives have emerged as a highly promising group. Their molecular structure, which features a tricyclic system with nitrogen and sulfur heteroatoms and extensive π-conjugation, makes them exceptionally effective.[2][3] These features facilitate strong adsorption onto the steel surface. This guide focuses specifically on this compound, a derivative poised for significant utility due to the combined protective attributes of the phenothiazine core and the reactive aldehyde group.

The Protective Mechanism: A Molecular Perspective

The efficacy of this compound as a corrosion inhibitor is fundamentally rooted in its ability to form a stable, passivating film on the steel surface. This process is governed by a combination of physical and chemical adsorption mechanisms.[2]

  • Role of Heteroatoms and π-Electrons: The phenothiazine moiety contains nitrogen and sulfur atoms, which possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, establishing coordinate covalent bonds (chemisorption).[4] Additionally, the extensive network of π-electrons in the aromatic rings interacts with the charged metal surface via electrostatic interactions (physisorption).[2]

  • Formation of a Barrier Film: The adsorbed inhibitor molecules displace water and aggressive ions (such as chloride and sulfate) from the steel surface. This forms a thin, dense, and stable protective film that acts as a physical barrier, effectively blocking both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[1][5]

  • Adsorption Isotherm: The adsorption process of phenothiazine derivatives on steel surfaces typically conforms to the Langmuir adsorption isotherm model.[2][6] This indicates the formation of a monolayer of the inhibitor on the metal surface.[7]

The following diagram illustrates the proposed mechanism of inhibition.

cluster_adsorption Adsorption Process Steel Steel Surface (Fe) Inhibitor This compound (PTZ-CHO) Physisorption Physisorption (Electrostatic Interaction via π-electrons) Inhibitor->Physisorption Adsorbs via Chemisorption Chemisorption (Coordinate Bonds via N, S lone pairs) Inhibitor->Chemisorption Adsorbs via Corrosive Corrosive Medium (e.g., H₂O, Cl⁻, H⁺) Corrosion Corrosion Reactions (Anodic & Cathodic) Corrosive->Corrosion Causes Film Protective Inhibitor Film Physisorption->Film Chemisorption->Film Film->Steel Forms on Film->Corrosion Blocks Corrosion->Steel Degrades

Caption: Proposed corrosion inhibition mechanism of this compound.

Experimental Evaluation: Protocols and Methodologies

To validate the efficacy of this compound, a suite of electrochemical and surface analysis techniques is employed. These protocols are designed to provide quantitative data on inhibition efficiency and qualitative insights into the protective film's characteristics.

Protocol 1: Electrochemical Assessment

Electrochemical tests are the cornerstone for evaluating corrosion inhibitor performance, offering rapid and precise measurements of corrosion rates.[8] A standard three-electrode electrochemical cell is used, comprising the steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[9][10]

This technique measures the relationship between the applied potential and the resulting current to determine key corrosion parameters.[11]

Step-by-Step Protocol:

  • Prepare the working electrode by polishing the steel sample with successively finer grades of abrasive paper (e.g., 800 to 1200 grit), followed by rinsing with distilled water and acetone.

  • Immerse the three-electrode setup in the corrosive solution (e.g., 1.0 M HCl) without the inhibitor.[2]

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.[9]

  • Perform the polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[12]

  • Repeat steps 2-4 for solutions containing various concentrations of this compound (e.g., 10 µM to 500 µM).

  • Extract the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves.[13]

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.[13]

EIS is a non-destructive technique that provides detailed information about the resistance and capacitance of the inhibitor film at the steel-electrolyte interface.[10][14]

Step-by-Step Protocol:

  • Use the same three-electrode setup and sample preparation as in the PDP protocol.

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[10][14]

  • Record the impedance data and present it as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).[8]

  • Perform the experiment in both uninhibited and inhibited solutions.

  • Fit the EIS data to an appropriate equivalent electrical circuit (EEC) model to quantify the electrochemical parameters.[15]

  • Calculate the inhibition efficiency (IE%) from the Rct values: IE% = [(Rct - R⁰ct) / Rct] x 100 where Rct and R⁰ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[16]

The following diagram outlines the workflow for electrochemical testing.

cluster_tests Electrochemical Measurements start Start: Steel Sample Preparation setup Assemble 3-Electrode Electrochemical Cell start->setup ocp OCP Stabilization (~60 min) setup->ocp pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis analysis Data Analysis pdp->analysis eis->analysis pdp_data Calculate: icorr, Ecorr, IE% analysis->pdp_data eis_data Calculate: Rct, Cdl, IE% analysis->eis_data end End: Report Inhibition Efficiency pdp_data->end eis_data->end

Caption: Workflow for the electrochemical evaluation of corrosion inhibitors.

ParameterUninhibited SteelInhibited Steel (Expected)Significance
icorr (A/cm²) HighLowLower value indicates reduced corrosion rate.[13]
Ecorr (mV vs. SCE) BaselineShiftedAnodic/cathodic shift indicates primary mode of action.
Rct (Ω·cm²) LowHighHigher value signifies increased resistance to charge transfer.[16]
Cdl (F/cm²) HighLowLower value suggests inhibitor adsorption and film formation.[17]
Table 1: Expected Trends in Electrochemical Parameters.
Protocol 2: Surface Characterization

Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.[18]

SEM is used to visualize the surface morphology of the steel before and after exposure to the corrosive environment.

Step-by-Step Protocol:

  • Immerse a polished steel sample in the corrosive solution without inhibitor for a set duration (e.g., 24 hours).

  • Immerse a second polished steel sample in the same corrosive solution containing an optimal concentration of this compound for the same duration.

  • After immersion, gently rinse the samples with distilled water and dry them.

  • Acquire high-resolution images of the surface of both samples using an SEM instrument.

  • Expected Outcome: The uninhibited sample will show a rough, pitted, and damaged surface, characteristic of significant corrosion. The inhibited sample is expected to display a much smoother and more uniform surface, confirming the protective action of the inhibitor film.[2]

XPS is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the sample surface.[19][20] It is ideal for confirming the adsorption of the inhibitor.

Step-by-Step Protocol:

  • Prepare an inhibited steel sample as described in the SEM protocol (step 2).

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with mono-energetic X-rays (e.g., Al Kα).[19]

  • Analyze the kinetic energy of the emitted photoelectrons to generate spectra.

  • Acquire a survey scan to identify all elements present on the surface.

  • Acquire high-resolution scans for key elements: Fe 2p, O 1s, C 1s, N 1s, and S 2p.

  • Expected Outcome: The XPS spectrum of the inhibited surface should show clear peaks for nitrogen (N 1s) and sulfur (S 2p), which are absent on a freshly polished or uninhibited corroded surface.[21] This provides direct evidence of the inhibitor's presence in the protective film.[4]

Theoretical Validation: Quantum Chemical Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for correlating the molecular structure of an inhibitor with its performance.[22] These calculations provide insights into the electronic properties that govern the inhibitor-metal interaction.[23]

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of iron, enhancing adsorption.[22]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus, generally, a higher inhibition efficiency.[22]

  • Dipole Moment (μ): A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface.

Inhibitor Inhibitor Molecule (PTZ-CHO) EHOMO High EHOMO (Electron Donation) ELUMO Low ELUMO (Electron Acceptance) DeltaE Low ΔE (High Reactivity) Adsorption Strong Adsorption on Steel Surface EHOMO->Adsorption ELUMO->Adsorption DeltaE->Adsorption Efficiency High Inhibition Efficiency Adsorption->Efficiency

Caption: Relationship between quantum chemical parameters and inhibition efficiency.

Conclusion

This compound stands as a highly promising corrosion inhibitor for steel. Its molecular architecture is inherently suited for strong adsorption on the metal surface, leading to the formation of a robust protective film. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate its performance. Through a combined approach of electrochemical analysis, surface characterization, and theoretical calculations, a complete understanding of its inhibition mechanism and efficiency can be achieved, paving the way for its application in industrial corrosion protection strategies.

References

  • Scribd. (n.d.). Phenothiazine Derivatives as Bronze Corrosion Inhibitors | PDF. Retrieved from [Link]

  • Samide, A. (n.d.). Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution. Retrieved from [Link]

  • Radovici, C., et al. (2018). Some Phenothiazinyl-thiazolyl-hydrazine Derivatives as Corrosion Inhibitors for Carbon Steel in 1.0 M HCl. International Journal of Electrochemical Science, 13, 8337-8353.
  • Physical Electronics. (n.d.). X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique. Retrieved from [Link]

  • Spalt, L. (n.d.). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Retrieved from [Link]

  • Sikemi, B., et al. (n.d.). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. American Journal of Physical Chemistry.
  • Lozano, M., et al. (2021).
  • El-khlifi, Z., et al. (2024). Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl. Moroccan Journal of Chemistry, 12(1), 509-533.
  • Thirunavukkarasu, S. (n.d.). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives.
  • ResearchGate. (2025). Synthesis, characterization, and activity of 6-(10H-phenothiazine-10-yl)-1H,3H-benzo[de]-isochromen-1,3-dione derivative of 4-aminophenylacetic acid. Retrieved from [Link]

  • Musa, A. Y., et al. (2011). Molecular dynamic and quantum chemical calculations for phthalazine derivatives as corrosion inhibitors of mild steel in 1 M HCl. Corrosion Science, 53(11), 3875-3884.
  • ResearchGate. (n.d.). Potentiodynamic Polarization Parameters [± Standard Deviation (SD)] for.... Retrieved from [Link]

  • El-Sayed, A. M. (2016). Electrochemical Impedance Spectroscopy Investigations of Steel Corrosion in Acid media in the presence of Thiophene Derivatives. International Journal of Electrochemical Science, 11, 7342-7354.
  • Aramaki, K., et al. (2004). Effects of carboxyl groups on the adsorption behavior of low-molecular-weight substances on a stainless steel surface. Journal of Colloid and Interface Science, 280(2), 346-354.
  • ResearchGate. (2026). Inhibition effect of phenothiazine derivative on the corrosion of low-carbon steel caused by sulfate-reducing bacteria. Retrieved from [Link]

  • SciSpace. (n.d.). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. Retrieved from [Link]

  • Szafert, S., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
  • DTIC. (n.d.). synthesis of phenothiazine derivatives for antioxidant studies. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Retrieved from [Link]

  • MDPI. (2024). Investigating the Synergistic Corrosion Protection Effect of an Alloy Element and Corrosion Inhibitor on Steel Reinforcement Using Machine Learning and Electrochemical Impedance Spectroscopy. Retrieved from [Link]

  • MDPI. (2025). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved from [Link]

  • Vinutha, M. R., & Venkatesha, T. V. (2016). Review on Mechanistic Action of Inhibitors on Steel Corrosion in Acidic Media. Portugaliae Electrochimica Acta, 34(3), 157-184.
  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

  • International Journal of Corrosion and Scale Inhibition. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Electrochemical Impedance Spectroscopy Investigations of Steel Corrosion in Acid media in the presence of Thiophene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization curves for the corrosion of steel in 1.0 M.... Retrieved from [Link]

  • Mocedes.org. (n.d.). Potentiodynamic polarization behavior of some austenitic stainless steel AISI samples of different molybdenum contents in H2SO4. Retrieved from [Link]

  • Universidad Autónoma de Nuevo León. (2023). Electrochemical Corrosion Behavior of Passivated Precipitation Hardening Stainless Steels for Aerospace Applications. Retrieved from [Link]

  • Journal of Engineering and Technological Sciences. (2022). Adsorption isotherm analysis of floating composite zinc imidazole framework-8 in millimeter epoxy cubes. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Adsorption Isotherm - Articles. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). PHENOTHIAZINE-CARBOXALDEHYDE-HYDRAZONE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND ELECTRONIC PROPERTIES. Retrieved from [Link]

Sources

Application Note: Synthesis and Evaluation of Fluorescent Probes Derived from Formylphenothiazine Architectures

Author: BenchChem Technical Support Team. Date: March 2026

The Photophysical Rationale of the Phenothiazine Core

In the development of advanced fluorescent sensors, the phenothiazine scaffold has emerged as a highly versatile, electron-rich heterocyclic core. Characterized by its non-planar "butterfly" conformation, this unique geometry inherently suppresses intermolecular


 stacking, thereby mitigating aggregation-caused quenching (ACQ) when deployed in aqueous biological media.

When functionalized with an electron-withdrawing formyl group—either directly at the N-10 position (N-formylphenothiazine) or at the C-3 position (phenothiazine-3-carbaldehyde)—the molecule establishes a strong push-pull dipole. This structural asymmetry is highly conducive to Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). These photophysical phenomena make formylphenothiazine an ideal precursor for engineering ratiometric and "turn-on" fluorescent probes with remarkably large Stokes shifts, which are critical for eliminating background auto-fluorescence in live-cell imaging[1].

Mechanistic Causality in Target Recognition

The formyl moiety serves a dual purpose in probe design: it acts as a synthetic anchor for extending


-conjugation and functions as a direct, reactive recognition site for nucleophilic analytes.
  • Hydrazine Detection: Hydrazine undergoes a rapid condensation reaction with the aldehyde group (or its dicyanovinyl derivative), forming a hydrazone. This chemical transformation disrupts the initial ICT state, resulting in a pronounced ratiometric fluorescence shift and a massive Stokes shift (often >160 nm)[1].

  • Sulfite/Bisulfite Sensing: Probes synthesized by condensing formylphenothiazine with semi-cyanine groups detect sulfites (

    
    ) via a Michael addition. The nucleophilic attack on the unsaturated double bond interrupts the extended conjugation, triggering an immediate colorimetric and fluorescent blue-shift[2].
    
  • Dual-Analyte Sensing: By combining N-butyl-3-formyl phenothiazine with hydrazine benzothiazole, researchers have engineered probes capable of coordinating heavy metals (e.g.,

    
     via sulfur affinity) while simultaneously detecting hypochlorite (
    
    
    
    ) through the oxidative cleavage of the carbon-nitrogen double bond[3].

Synthesis Phenothiazine Phenothiazine Core Alkylation N-Alkylation (e.g., Butyl bromide) Phenothiazine->Alkylation Formylation Vilsmeier-Haack Formylation (POCl3, DMF) Alkylation->Formylation Intermediate 10-Alkyl-phenothiazine-3-carbaldehyde (Formyl Precursor) Formylation->Intermediate Condensation Knoevenagel Condensation (e.g., Malononitrile) Intermediate->Condensation Probe Fluorescent Sensor (ICT / ESIPT Active) Condensation->Probe

Workflow for synthesizing fluorescent probes from the phenothiazine core via formylation.

Quantitative Performance of Phenothiazine-Based Probes

The table below summarizes the analytical performance of recently developed formylphenothiazine-derived probes, highlighting their extreme sensitivity and favorable photophysical properties.

Precursor ScaffoldTarget AnalyteRecognition MechanismLimit of Detection (LOD)Stokes ShiftReference
10-butyl-2-methoxy-phenothiazine-3-carbaldehydeHydrazineCondensation / ICT Alteration63.2 nM168 nm[1]
7-substituted phenothiazine aldehydeSulfite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Michael Addition< 40 nMN/A[2]
Phenothiazine ESIPT fluorophoreThiophenolsThiolysis / ESIPT Release2.7 nM126 nm
N-butyl-3-formyl phenothiazine

/

Coordination / Oxidation7.8 nM / 27.3 nM149 nm[3]

Experimental Protocols

Protocol A: Solvent-Free Green Synthesis of N-Formylphenothiazine

Causality & Self-Validation: Traditional formylation often requires harsh, toxic solvents. This solid-phase approach utilizes mechanical grinding to provide the activation energy required for N-formylation, offering an environmentally benign alternative with high yields. The reaction is self-validating; the physical state changes during grinding, and the disappearance of the N-H stretch (3400


) in IR spectroscopy confirms product formation[4].
  • Reagent Preparation: In a dry mortar, combine 1.0 molar equivalent of formic acid with 1.0 molar equivalent of phosphorus pentachloride (

    
    ).
    
  • Activation: Grind the mixture evenly at room temperature for 10 minutes. Causality: This step generates the highly active electrophilic formylating species in situ.

  • Substrate Addition: Add 1.0 molar equivalent of phenothiazine to the mortar. Continue mechanical grinding at room temperature for 30–60 minutes.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl acetate:Petroleum ether (1:3 v/v) mobile phase. Stop grinding when the starting phenothiazine spot is completely consumed.

  • Isolation: Allow the mixture to stand for 30 minutes. Wash thoroughly with deionized water to remove residual acids, perform suction filtration, and recrystallize the dried filter cake from water to yield pure N-formylphenothiazine (>95% yield).

Protocol B: Synthesis of 10-Alkyl-10H-phenothiazine-3-carbaldehyde

Causality & Self-Validation: C-formylation via the Vilsmeier-Haack reaction is essential for creating the conjugated push-pull system required for ICT probes. The generation of a distinct yellow/orange iminium intermediate validates the formation of the Vilsmeier reagent[5].

  • Vilsmeier Reagent Formation: Under a strict nitrogen atmosphere, cool 1.4 mL of phosphorus oxychloride (

    
    ) to 0 °C in an ice bath. Slowly add 1.2 mL of anhydrous N,N-dimethylformamide (DMF) dropwise. Stir for 30 minutes. Causality: The low temperature prevents the exothermic decomposition of the highly reactive electrophilic iminium ion.
    
  • Coupling: Dissolve the 10-alkylphenothiazine precursor in anhydrous 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent.

  • Reflux: Heat the mixture to 90 °C and reflux for 4–6 hours to drive the electrophilic aromatic substitution at the para-position (C-3) relative to the nitrogen atom.

  • Hydrolysis: Pour the cooled reaction mixture into crushed ice and neutralize with a saturated sodium acetate solution. Causality: Neutralization hydrolyzes the iminium intermediate into the target stable aldehyde.

  • Purification: Extract the aqueous layer with dichloromethane, dry the organic phase over anhydrous

    
    , and purify via silica gel column chromatography (200-300 mesh) to obtain the pure 3-carbaldehyde derivative.
    
Protocol C: Fabrication of a Hydrazine-Selective Fluorescent Probe

Causality & Self-Validation: Condensing the aldehyde with an electron-withdrawing group (like malononitrile) extends the


-conjugation and enhances the ICT effect, shifting the baseline emission to longer wavelengths. The formation of a distinct precipitate upon cooling validates the successful Knoevenagel condensation[1].
  • Mixture Preparation: Dissolve 1.0 mmol of 10-alkyl-10H-phenothiazine-3-carbaldehyde and 1.2 mmol of malononitrile in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of piperidine. Causality: Piperidine acts as a base catalyst to deprotonate malononitrile, forming the reactive carbanion necessary for nucleophilic attack on the aldehyde.

  • Reflux: Heat the mixture to reflux for 4 hours under continuous stirring.

  • Isolation: Cool the reaction flask to room temperature. Filter the resulting precipitate and wash extensively with cold ethanol to yield the dicyanovinyl-phenothiazine probe.

Mechanism Probe Fluorescent Probe (Initial ICT State) Reaction Nucleophilic Attack / Condensation Probe->Reaction Analyte Target Analyte (Hydrazine / Sulfite) Analyte->Reaction ICT Disruption of pi-Conjugation (ICT Alteration) Reaction->ICT Signal Turn-On / Ratiometric Fluorescence Emission ICT->Signal

Mechanistic pathway of target analyte recognition altering the ICT state to produce a signal.
Protocol D: Live-Cell Imaging Workflow

Causality & Self-Validation: Validating the probe's biocompatibility and cell permeability is critical for translational applications. The appearance of intracellular fluorescence strictly in the analyte-treated group (and not the control) validates the probe's specificity and membrane permeability[1],[6].

  • Cell Culture: Culture HeLa or MCF-7 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37 °C in a humidified 5%

    
     incubator.
    
  • Probe Incubation: Replace the culture media with fresh media containing 10 μM of the phenothiazine probe (prepared from a 1 mM DMSO stock solution; ensure final DMSO concentration is <1% to prevent solvent-induced cytotoxicity). Incubate for 30 minutes.

  • Analyte Treatment: Wash the cells three times with Phosphate-Buffered Saline (PBS) to remove any extracellular probe. Add media containing the target analyte (e.g., 50 μM hydrazine) and incubate for an additional 20-30 minutes.

  • Confocal Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM). Excite the cells at the probe's specific excitation wavelength (e.g., 392 nm) and collect the emission in the designated channel to observe the ratiometric or turn-on fluorescence response.

References

1. - PubMed 2. - Google Patents 3. - SSRN 4. - RSC Publishing 5. - PubMed 6. - PubMed

Sources

Microwave-assisted synthesis methods for Phenothiazine-10-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the microwave-assisted organic synthesis (MAOS) protocols for Phenothiazine-10-carboxaldehyde (N-formyl) and its regioisomer 3-formyl-10H-phenothiazine (C-formyl). While "this compound" strictly refers to the N-substituted derivative, the C-formylated derivatives (often synthesized via Vilsmeier-Haack or Duff reactions) serve as the primary scaffolds for bioactive Schiff bases in drug discovery. This guide addresses both pathways, providing researchers with the autonomy to target specific isomers for neuroleptic, anticancer, and antimicrobial drug development.

Key Advantages of MAOS in this Workflow:

  • Reaction Time Reduction: Processes requiring 4–12 hours under reflux are completed in 2–20 minutes.

  • Enhanced Selectivity: Rapid dielectric heating minimizes thermal degradation and side-product formation (e.g., oxidation of the sulfur bridge).

  • Green Chemistry: Protocols utilize solvent-free conditions or benign solvents (ethanol/acetic acid) with improved atom economy.

Chemical Pathways & Mechanisms

Pathway A: N-Formylation (Synthesis of this compound)

The synthesis of the N-formyl derivative utilizes a microwave-accelerated nucleophilic acyl substitution. The bulky phenothiazine nitrogen, typically a poor nucleophile due to steric hindrance and electron delocalization into the sulfur-nitrogen ring, requires activation. We utilize Acetic Formic Anhydride (AFA) generated in situ, which provides a highly electrophilic formylating species.[1]

Mechanism:

  • AFA Formation: Formic acid reacts with acetic anhydride to form AFA.[1][2]

  • Nucleophilic Attack: The phenothiazine nitrogen attacks the formyl carbon of AFA (kinetically favored over the acetyl carbon).

  • Elimination: Acetate leaves, yielding the N-formyl product.[1]

Pathway B: C-Formylation (Synthesis of 3-Formyl-10H-phenothiazine)

For C-derivatives, the Duff Reaction is preferred over Vilsmeier-Haack in microwave protocols due to safety (avoiding POCl₃ superheating) and efficiency. Hexamine (Urotropine) serves as the formyl source in acidic media.

Mechanism:

  • Iminium Formation: Hexamine decomposes to reactive methyleneimine species.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the phenothiazine ring attacks the electrophile.

  • Hydrolysis: The intermediate undergoes hydrolysis to release the aldehyde.

ReactionPathways cluster_legend Reaction Selectivity PTZ Phenothiazine (Starting Material) N_Intermediate Tetrahedral Intermediate PTZ->N_Intermediate MW, AFA Nucleophilic Attack Iminium Iminium Ion Intermediate PTZ->Iminium MW, Hexamine Electrophilic Subst. AFA Acetic Formic Anhydride (In Situ) AFA->N_Intermediate N_Product This compound (N-Formyl) N_Intermediate->N_Product - AcOH Hexamine Hexamine + AcOH Hexamine->Iminium C_Product 3-Formyl-10H-phenothiazine (C-Formyl) Iminium->C_Product Hydrolysis

Figure 1: Divergent synthesis pathways for N-formyl and C-formyl phenothiazine derivatives under microwave irradiation.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of this compound (N-Formyl)

Target: 10-formylphenothiazine (CAS: 137-28-0)

Reagents:

  • Phenothiazine (10 mmol, 1.99 g)

  • Formic Acid (85%, 15 mmol)

  • Acetic Anhydride (15 mmol)

  • Catalyst: Silica Gel (2 g, optional for solid-support method) or ZnCl₂ (catalytic amount)

Procedure:

  • Pre-activation: In a microwave-safe vial (10-20 mL), mix Formic Acid and Acetic Anhydride. Stir at room temperature for 5 minutes to generate Acetic Formic Anhydride (AFA) in situ.

  • Addition: Add Phenothiazine to the vial. If using the solvent-free solid support method, add Silica Gel and mix thoroughly until a free-flowing powder is obtained.

  • Microwave Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 80°C.

    • Power: Dynamic (Max 150 W).

    • Time: 4 minutes (Hold time).

    • Stirring: High.[3][4][5]

  • Work-up:

    • Cool to 50°C.

    • Pour the reaction mixture into crushed ice (50 g).

    • Stir vigorously for 15 minutes to precipitate the product.

    • Filter the solid and wash with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from ethanol/water (4:1) to yield pale yellow crystals.

Validation:

  • Yield: Expect 85–92%.

  • IR: Look for strong C=O stretch at ~1670 cm⁻¹ (amide carbonyl).

  • ¹H NMR: Distinct singlet for -CHO proton at ~8.5–9.0 ppm.

Protocol B: Microwave-Assisted Duff Formylation (C-Formyl)

Target: 3-formyl-10H-phenothiazine (Precursor for Schiff Bases)

Reagents:

  • Phenothiazine (5 mmol, 1.0 g)[6]

  • Hexamethylenetetramine (Urotropine) (10 mmol, 1.4 g)

  • Glacial Acetic Acid (15 mL)

Procedure:

  • Preparation: Dissolve Phenothiazine and Urotropine in Glacial Acetic Acid in a 30 mL microwave process vial. Cap with a Teflon-lined septum.[3]

  • Microwave Irradiation:

    • Mode: Open vessel (if reflux condenser used) or Sealed vessel (ensure pressure limit is set to 250 psi). Recommendation: Sealed vessel for speed.

    • Temperature: 140°C.

    • Ramp Time: 2 minutes.

    • Hold Time: 15 minutes.

    • Power: Max 300 W.[7]

  • Work-up:

    • The reaction mixture will turn dark orange/brown.

    • Pour into 100 mL of cold water.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with NaHCO₃ (sat.) to neutralize acetic acid.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Column chromatography (Silica gel, Hexane:EtOAc 8:2). Product is a yellow solid.[3][6]

Validation:

  • Yield: Expect 60–75% (vs. 30% conventional).

  • Melting Point: 192–194°C.

  • ¹H NMR: Aldehyde proton singlet at ~9.64 ppm; C3 regioselectivity confirmed by aromatic splitting patterns.

Protocol C: Synthesis of Schiff Base Derivatives

Target: N-((10H-phenothiazin-3-yl)methylene)amines

Reagents:

  • 3-Formyl-10H-phenothiazine (1 mmol)

  • Primary Amine (e.g., 4-chloroaniline, isoniazid) (1.1 mmol)

  • Solvent: Ethanol (2 mL)

  • Catalyst: Glacial Acetic Acid (1 drop)

Procedure:

  • Mix the aldehyde and amine in ethanol in a 10 mL microwave vial. Add 1 drop of acetic acid.

  • Irradiate at 90°C for 2–4 minutes (Power: 100 W).

  • Cool to room temperature. The Schiff base typically precipitates out.

  • Filter and wash with cold ethanol.

Comparative Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains using the protocols defined above.

ParameterConventional Heating (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Reaction Time (N-Formyl) 4–6 Hours4 Minutes 60x Faster
Reaction Time (C-Formyl) 12–24 Hours15 Minutes 48x Faster
Yield (N-Formyl) 65–70%85–92% +25%
Yield (C-Formyl) 30–40%60–75% +80%
Solvent Usage High (50–100 mL)Low (2–15 mL) / Solvent-Free Green Benefit

Safety & Troubleshooting

  • Pressure Management: When using acetic acid in sealed vessels at 140°C, internal pressures can reach 5–8 bar. Ensure your microwave reactor has a pressure cutoff set to 20 bar (300 psi).

  • Exotherm Control: The formation of AFA (Protocol A) is exothermic. Pre-mix formic acid and acetic anhydride at room temperature before microwave heating to prevent temperature overshoots.

  • Regioselectivity: If C-formylation (Protocol B) yields are low, check the quality of Urotropine. Old reagents may contain moisture which inhibits the iminium intermediate formation.

References

  • Găină, L., et al. (2007). "Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives." International Journal of Molecular Sciences, 8(2), 70-80.

  • Kalwania, G.S., et al. (2012).[4] "Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives." Oriental Journal of Chemistry, 28(4).

  • Andac, C. (2020).[8] "Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity." Organic Communications, 13(4), 175-183.[8]

  • Biotage Application Note. "Microwave-Assisted Synthesis of Heterocycles." Biotage PathFinder Protocol Library.

  • BenchChem. "High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." Application Guide.

Sources

Application Note: Catalytic Condensation Reactions Involving 10-Formylphenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists in Drug Discovery and Photovoltaics. Document Type: Technical Guide & Validated Protocols

Executive Summary

Phenothiazine derivatives are highly valued privileged scaffolds in both pharmaceutical development (as neuroleptics and antimicrobial agents) and materials science (as electron-donating cores in Dye-Sensitized Solar Cells, DSSCs). This application note details the causal mechanisms, structural nuances, and validated laboratory protocols for executing catalytic condensation reactions—specifically Claisen-Schmidt and Knoevenagel condensations—using formylated phenothiazine precursors.

Scientific Grounding & Structural Causality (E-E-A-T)

Nomenclature Alert: N-Formyl vs. C-Formyl Reactivity

A critical point of failure in phenothiazine functionalization arises from nomenclature ambiguity. Strictly speaking, 10-formylphenothiazine (CAS 38076-67-4) [1] features the formyl group directly attached to the bridging nitrogen atom (N-formyl). Because it is an amide, the carbonyl carbon is highly resonance-stabilized by the nitrogen's lone pair, rendering it virtually unreactive toward enolate nucleophiles in standard condensation reactions.

To perform catalytic condensations, researchers functionally utilize 10-alkyl-10H-phenothiazine-3-carbaldehydes . In these isomers, the formyl group is located on the aromatic ring (C3). The electron-rich nitrogen at position 10 acts as a strong mesomeric donor, pushing electron density through the tricyclic


-system. This electronic push highly activates the C3-carbonyl for nucleophilic attack, making it an exceptional electrophile for base-catalyzed condensations[2].
Mechanistic Causality in Condensations
  • Claisen-Schmidt (Aldol) Condensation: Utilizes a strong base (KOH) to deprotonate a methyl ketone (e.g., acetophenone). The resulting enolate attacks the phenothiazine-3-carbaldehyde. We employ ultrasound irradiation to induce acoustic cavitation, which accelerates mass transfer and local heating, drastically reducing reaction times from 24 hours to 3 hours.

  • Knoevenagel Condensation: Utilizes a weaker base (Sodium Acetate or Piperidine) to deprotonate highly acidic active methylene compounds (e.g., cyanoacetic acid). The weak base prevents unwanted side reactions, while the acidic solvent (acetic acid) protonates the intermediate alkoxide to facilitate the final dehydration step, yielding highly conjugated D-

    
    -A (Donor-pi-Acceptor) push-pull sensitizers[2],[3].
    

Reaction Workflows & Pathway

G NFormyl 10-Formylphenothiazine (CAS 38076-67-4) Unreactive Amide Core 10-Alkyl-10H-phenothiazine Electron-Rich Core NFormyl->Core Structural Distinction Aldehyde 10-Alkyl-phenothiazine- 3-carbaldehyde Active Electrophile Core->Aldehyde Vilsmeier-Haack Formylation Aldol Claisen-Schmidt (KOH, Ultrasound) Aldehyde->Aldol + Acetophenones Knoev Knoevenagel (NaOAc, Heat) Aldehyde->Knoev + Active Methylenes Chalcone Phenothiazinyl Chalcones (Bioactive Agents) Aldol->Chalcone Dehydration (-H2O) DSSC Push-Pull Sensitizers (DSSC Dyes) Knoev->DSSC Dehydration (-H2O)

Figure 1: Synthetic pathways for catalytic condensations of phenothiazine-carbaldehydes.

Quantitative Data Summary

The following table summarizes the optimized parameters for the two primary condensation pathways involving phenothiazine-carbaldehydes.

Reaction TypeTarget ProductElectrophileNucleophileCatalyst / SolventEnergy SourceTypical Yield
Claisen-Schmidt Chalcones10-Methyl-phenothiazine-3-carbaldehyde4-HydroxyacetophenoneKOH / EthanolUltrasound (3 h)47% - 65%
Knoevenagel DSSC Sensitizers10-Heptyl-phenothiazine-3-carbaldehydeCyanoacetic AcidNaOAc / Acetic AcidThermal Reflux (5 h)>80%

Experimental Protocols

Protocol A: Ultrasound-Assisted Claisen-Schmidt Condensation (Synthesis of Phenothiazinyl Chalcones)

Adapted from eco-friendly methodologies for bioactive heterocycles.

Self-Validating Principle: The reaction progression is visually indicated by the transition of the solution from a pale yellow to a deep red, culminating in the precipitation of red crystals as the extended conjugation of the chalcone forms.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL pear-shaped flask, suspend 0.73 g (3.02 mmol) of 10-methyl-10H-phenothiazine-3-carbaldehyde in 50 mL of absolute ethanol.

  • Catalyst Addition: Add 0.34 g (6.0 mmol) of Potassium Hydroxide (KOH) pellets to the suspension.

  • Initial Activation: Submerge the flask in an ultrasonic bath (ambient temperature) and sonicate for 10 minutes to ensure complete dissolution of the aldehyde and base, generating a highly reactive alkaline medium.

  • Nucleophile Addition: Add 0.72 g (5.29 mmol) of 4-hydroxyacetophenone to the activated mixture.

  • Ultrasonication: Sonicate the reaction mixture continuously for 3 hours. Note: Monitor the bath temperature; if it exceeds 40°C, replace the water to prevent thermal degradation of the intermediate.

  • Isolation: Upon completion, small red crystals will spontaneously precipitate out of the reaction mass due to their lower solubility in ethanol compared to the starting materials.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual KOH, and recrystallize from 2-propanol to yield the pure (E)-chalcone.

Protocol B: Knoevenagel Condensation (Synthesis of Push-Pull DSSC Sensitizers)

Adapted from high-performance dye-sensitized solar cell workflows[2].

Self-Validating Principle: The successful formation of the D-


-A system is confirmed by a massive bathochromic shift (red-shift) in the UV-Vis spectrum, visually observed as the formation of a dark, intensely colored precipitate.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottomed flask, dissolve 0.32 g (1.0 mmol) of 10-heptyl-10H-phenothiazine-3-carbaldehyde in 20 mL of glacial acetic acid[2].

  • Active Methylene Addition: Add 1.0 mmol of the desired active methylene compound (e.g., cyanoacetic acid or 2-(4-nitrophenyl)acetonitrile) to the solution[2].

  • Catalyst Addition: Introduce 0.1 g (1.0 mmol) of anhydrous Sodium Acetate (NaOAc)[2]. Causality: NaOAc acts as a mild base to generate the carbanion without triggering self-condensation of the aldehyde.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) under continuous magnetic stirring for 5 hours[2].

  • Precipitation: Remove the heat source and allow the flask to cool slowly to room temperature. A dense precipitate will form as the highly conjugated dye becomes insoluble in the cooling acetic acid[2].

  • Isolation & Purification: Filter the solid product, wash thoroughly with cold water to remove acetic acid and sodium acetate salts, and dry under a vacuum. Purify via column chromatography if trace unreacted aldehyde remains.

References

1.[1] Title: Phenothiazine-10-carboxadehyde | C13H9NOS | CID 11138870 - PubChem - NIH Source: nih.gov URL: 2. Title: STRUCTURAL AND OPTICAL INSIGHTS INTO A PHENOTHIAZINE-DERIVED CHALCONE SYNTHESIZED VIA ECO-FRIENDLY METHODS Source: ubbcluj.ro URL: 3.[2] Title: Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitization with N719 - PMC Source: nih.gov URL: 4.[3] Title: Design and synthesis of phenothiazine based push-pull organic sensitizers with benzimidazole as an auxiliary donor for DSC's Source: medcraveonline.com URL:

Sources

Application Note: Synthesis and Optimization of Hydrazone Derivatives from Phenothiazine-10-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Mechanistic insights, step-by-step methodologies, and analytical validation for the preparation of phenothiazine-based hydrazones.

Mechanistic Insights and Chemical Causality

Phenothiazine derivatives represent a privileged scaffold in medicinal chemistry and optoelectronics. Functionalization via hydrazone linkages yields compounds with potent pharmacological profiles, including1[1].

The synthesis of hydrazones from2[2] presents a distinct kinetic challenge. Unlike highly reactive C-formyl phenothiazines (e.g., 10-alkyl-phenothiazine-3-carboxaldehyde), the N-formyl group exhibits significant amide character. The lone pair of the phenothiazine nitrogen delocalizes into the carbonyl system, drastically reducing the electrophilicity of the carbonyl carbon.

To counteract this resonance stabilization, glacial acetic acid is employed as a precise proton donor. Protonation of the carbonyl oxygen disrupts the amide resonance, reinstating the electrophilic character of the carbon center. This precise catalytic control enables the nucleophilic attack by the primary amine of the hydrazine derivative, forming a tetrahedral hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the stable >C=N-NH-R hydrazone linkage.

Mechanism N1 Phenothiazine-10-carboxaldehyde (N-Formyl Group) N2 Protonation of Carbonyl Oxygen (via Glacial Acetic Acid) N1->N2 N3 Nucleophilic Attack by Hydrazine (-NH2) N2->N3 N4 Tetrahedral Intermediate (Hemiaminal) N3->N4 N5 Dehydration (-H2O) N4->N5 N6 Hydrazone Derivative (>C=N-NH-R) N5->N6

Mechanistic pathway of acid-catalyzed hydrazone formation from this compound.

Experimental Methodologies

To ensure a self-validating system, the protocols below incorporate specific molar ratios, dual-solvent systems, and in-process monitoring.

Materials & Reagents
  • This compound (Purity ≥ 98%)

  • Hydrazine derivative (e.g., phenylhydrazine, N,N-dimethylhydrazine, or 3[3])

  • Toluene (Anhydrous, 99.8%)

  • Absolute Ethanol (200 proof)

  • Glacial Acetic Acid (Catalyst)

  • Heptane (For washing)

Method A: Classical Reflux Condensation

Causality Focus: Toluene is utilized to fully solubilize the hydrophobic phenothiazine core, while absolute ethanol ensures the solubility of the hydrazine derivative and miscibility of the acid catalyst. The 110 °C reflux provides the necessary thermal energy to overcome the high activation barrier of the N-formyl group.

  • In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 15 mL of anhydrous toluene.

  • Add 30 mL of absolute ethanol to the mixture to ensure a homogenous reaction medium.

  • Add 2.2 mmol of the chosen hydrazine derivative (1.1 equivalents to drive the equilibrium toward the product).

  • Introduce 3-5 drops of glacial acetic acid. Validation Step: Ensure the pH of the solution is slightly acidic (~pH 4-5) using pH paper to confirm sufficient protonation capacity.

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C under vigorous magnetic stirring for 3 to 4 hours.

  • Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) eluent system. The disappearance of the starting aldehyde spot confirms completion.

  • Concentrate the solution in vacuo to half its volume and allow it to cool to room temperature to induce crystallization.

  • Filter the resulting colored precipitate under vacuum, wash with cold heptane (2 x 10 mL) to remove unreacted hydrophobic impurities, and recrystallize from hot absolute ethanol.

Method B: Microwave-Assisted Condensation

Causality Focus: Microwave irradiation provides rapid, uniform volumetric heating. The oscillating electromagnetic field directly interacts with the polar intermediates (the protonated carbonyl and the hemiaminal), drastically accelerating the dehydration step and reducing the reaction time from hours to minutes while minimizing thermal degradation byproducts, as supported by 4[4].

  • In a microwave-safe 30 mL sealed reaction vessel, dissolve 1.2 mmol of this compound in 2 mL of toluene and 10 mL of absolute ethanol.

  • Add 1.4 mmol of the hydrazine derivative and 2 drops of glacial acetic acid.

  • Seal the vessel and place it in a dedicated laboratory microwave synthesizer.

  • Program the reactor to 90 °C with a power limit of 300 W, applying a hold time of 3 to 5 minutes.

  • Cool the vessel rapidly to room temperature using the synthesizer's compressed air cooling system.

  • Filter the precipitate, wash with heptane, and purify via recrystallization as described in Method A.

Workflow A This compound + Hydrazine Derivative B Solvent System (Toluene/Absolute Ethanol) A->B C Acid Catalyst (Glacial Acetic Acid) B->C D Synthesis Method? C->D E Method A: Classical Reflux (110°C, 3-4 hours) D->E Conventional F Method B: Microwave-Assisted (90°C, 3-5 mins, 300W) D->F Modern G Cooling & Precipitation E->G F->G H Vacuum Filtration & Heptane Wash G->H I Recrystallization (Ethanol) H->I J Pure Hydrazone Derivative I->J

Workflow for the synthesis of phenothiazine hydrazone derivatives via reflux and microwave methods.

Quantitative Data and Method Comparison

The transition from classical reflux to microwave-assisted synthesis yields significant improvements in both throughput and product purity.

Reaction ParameterMethod A: Classical RefluxMethod B: Microwave-Assisted
Catalyst Glacial Acetic AcidGlacial Acetic Acid
Temperature 110 °C90 °C
Reaction Time 180 - 240 minutes3 - 5 minutes
Average Yield 65% - 75%85% - 92%
Purity (HPLC) > 95%> 98%
Energy Efficiency Low (Prolonged heating)High (Targeted dielectric heating)

Analytical Characterization

To validate the structural integrity of the synthesized hydrazones, the following spectral analyses are mandatory:

  • FT-IR Spectroscopy: Confirm the disappearance of the strong N-formyl carbonyl stretch (~1680 cm⁻¹) and the appearance of the imine (C=N) stretch at 1610-1630 cm⁻¹.

  • ¹H-NMR (DMSO-d6): The characteristic azomethine proton (-CH=N-) should appear as a sharp singlet between δ 8.0 and 8.5 ppm. The secondary amine proton (-NH-) of the hydrazone linkage typically resonates downfield at δ 10.5-11.5 ppm, depending on hydrogen bonding.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak [M+H]⁺ corresponding to the specific hydrazone derivative.

References

  • Torje, I. A., et al. "PHENOTHIAZINE-CARBOXALDEHYDE-HYDRAZONE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND ELECTRONIC PROPERTIES." Revue Roumaine de Chimie. 4

  • "NEW PHENOTHIAZINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL PROPERTIES AND CHELATING ACTIVITY." lew.ro. 3

  • "New class of potent antinociceptive and antiplatelet 10H-phenothiazine-1-acylhydrazone derivatives." PubMed - NIH.1

  • "Phenothiazine-10-carboxadehyde | C13H9NOS | CID 11138870." PubChem - NIH. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenothiazine-10-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Context

Welcome to the Technical Support Center. You have inquired about improving the yield of Phenothiazine-10-carboxaldehyde using the Vilsmeier-Haack protocol.

Critical Technical Distinction: In the Vilsmeier-Haack reaction of Phenothiazine, there is a fierce competition between N-formylation (Kinetic Control, Position 10) and C-formylation (Thermodynamic Control, Position 3).

  • Target Product: this compound (N-attack).

  • Common Impurity: 3-Formylphenothiazine (C-attack).

Most standard Vilsmeier protocols for phenothiazine involve heating (60–80°C), which drives the reaction toward the thermodynamically stable C-3 substituted product [1, 2]. To maximize the 10-carboxaldehyde yield, you must suppress this rearrangement by strictly maintaining kinetic control .

Module 1: The Mechanistic Troubleshooting Guide

The Selectivity Bifurcation

The Vilsmeier reagent (Chloroiminium ion) is an electrophile.[1][2][3][4] Phenothiazine has two nucleophilic sites: the Nitrogen lone pair (N-10) and the electron-rich aromatic ring (C-3).

  • N-Attack (Kinetic): Fast, occurs at lower temperatures. Forms an N-chloroiminium intermediate.[4] Upon hydrolysis, this yields the N-formyl product (10-CHO).

  • C-Attack (Thermodynamic): Slower, requires thermal energy. If the reaction is heated, the N-intermediate can revert or rearrange to the C-intermediate, leading to the 3-formyl product.

Pathway Visualization

VilsmeierSelectivity Start Phenothiazine + Vilsmeier Reagent Kinetic N-Attack (Kinetic) Low Temp (<10°C) Start->Kinetic Fast Thermo C-Attack (Thermodynamic) High Temp (>50°C) Start->Thermo Slow Inter_N N-Chloroiminium Salt (Unstable at High T) Kinetic->Inter_N Inter_C C-Iminium Salt (Stable) Thermo->Inter_C Inter_N->Inter_C Heat / Rearrangement Prod_N This compound (Target) Inter_N->Prod_N Hydrolysis (pH 7-8) Prod_C 3-Formylphenothiazine (Impurity) Inter_C->Prod_C Hydrolysis

Caption: Kinetic vs. Thermodynamic control in Phenothiazine formylation. Heating promotes the irreversible rearrangement to the C-3 isomer.

Module 2: Critical Process Parameters (CPP)

To shift the equilibrium toward the 10-CHO species, adhere to these parameters:

ParameterOptimized Condition (N-Formyl)Common Pitfall (Leads to C-Formyl)Technical Rationale
Temperature 0°C to 10°C > 40°CLow temp traps the kinetic N-intermediate. Heat provides energy for aromatic substitution (C-3).
Reagent Order Pre-form VR , then add SubstrateAdding POCl3 to SubstratePre-forming the Vilsmeier Reagent (VR) ensures a consistent electrophile concentration, preventing oligomerization.
Solvent DMF (Excess) CHCl3 / DCEUsing DMF as solvent stabilizes the charged intermediates. Chlorinated solvents often require higher temps to solubilize phenothiazine, risking C-attack.
Hydrolysis pH Neutral (pH 7.0–7.5) Acidic (pH < 4)The N-formyl bond is an amide. While relatively stable, strong acidic workup can hydrolyze it back to the amine (Phenothiazine).
Stoichiometry 1.1 : 1.0 (VR : Substrate) > 2.0 : 1.0Large excess of POCl3 can promote multiple substitutions or ring activation.

Module 3: Step-by-Step Optimized Protocol (Kinetic Control)

Objective: Synthesis of this compound minimizing C-3 byproduct.

Reagents:
  • Phenothiazine (1.0 eq)[5]

  • POCl3 (Phosphorus Oxychloride) (1.2 eq)

  • DMF (Anhydrous) (10–15 volumes)

  • Sodium Acetate (sat.[1] aq.) or NaHCO3 for neutralization.

Workflow:
  • Vilsmeier Reagent Formation (The "Cold" Start):

    • Charge anhydrous DMF into a dry reactor under inert atmosphere (N2/Ar).

    • Cool DMF to 0°C using an ice/salt bath.

    • Add POCl3 dropwise over 20 minutes. Do not allow temperature to exceed 5°C.

    • Stir at 0–5°C for 30 minutes. The solution should turn pale yellow (formation of chloroiminium salt).

  • Substrate Addition:

    • Dissolve Phenothiazine in a minimal amount of DMF (or add as a solid if finely powdered).

    • Add the Phenothiazine slowly to the Vilsmeier reagent at 0°C .

    • Critical Step: Stir the reaction at 0°C to 10°C for 2–4 hours. Monitor by TLC (Target Rf will be distinct from starting material). Do not reflux.

  • Quenching & Hydrolysis:

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Stir vigorously for 30 minutes.

    • Neutralization: Slowly add saturated Sodium Acetate or NaHCO3 solution until pH reaches ~7. Avoid strong bases (NaOH) to prevent amide hydrolysis.

  • Isolation:

    • The product may precipitate as a solid.[6] Filter and wash with cold water.

    • If oil forms: Extract with Dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from Ethanol or Acetonitrile. (Note: N-formyl phenothiazine is less soluble in cold acetonitrile than phenothiazine [3]).

Module 4: Troubleshooting Matrix (FAQ)

Q1: I am seeing a major spot on TLC that corresponds to 3-formylphenothiazine. Why?

  • Root Cause: The reaction temperature was likely too high, or the reaction ran too long.

  • Fix: Repeat the experiment keeping the temperature strictly below 10°C. Reduce reaction time. Once the N-intermediate forms, it is susceptible to rearrangement if energy is added.

Q2: My yield is low, and I recovered starting material.

  • Root Cause: Moisture in the DMF or POCl3. The Vilsmeier reagent is highly moisture-sensitive and will decompose to DMF + HCl + Phosphoric acid before reacting with the amine.

  • Fix: Use freshly distilled POCl3 and anhydrous DMF (stored over molecular sieves).

Q3: The product degraded during column chromatography.

  • Root Cause: Silica gel is slightly acidic. This can sometimes hydrolyze the N-formyl group (reverting to phenothiazine) or cause degradation if the compound is sensitive.

  • Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexane to neutralize it before loading the column. Alternatively, use neutral alumina.

Q4: Can I use the Formic Acid method instead?

  • Insight: Yes. In fact, reacting Phenothiazine with Formic Acid in refluxing Acetonitrile is often the preferred industrial route for the 10-CHO derivative because it avoids the C-formylation competition entirely [3].

  • Decision: If you are not constrained to use POCl3/DMF by regulatory filings or specific process integration, switch to the Formic Acid/Acetonitrile protocol for higher specificity.

References

  • Jones, G., & Stanforth, S. P. (1997).[4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49,[4] 1. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction (Review).[2][3][4][5][7][8][9][10][11][12][13] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Google Patents. (2012). CN102558092B - N-formyl phenothiazine and its preparation method.[6]Link

  • Trofimov, B. A., et al. (2009).[14] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes (Mechanistic analogy for N- vs C- reactivity). Synthesis, 2009(04), 587-590. Link

Sources

Purification methods for Phenothiazine-10-carboxaldehyde: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of Phenothiazine-10-carboxaldehyde (also known as 10-formylphenothiazine). As a critical intermediate in the synthesis of pharmaceuticals, OLED materials, and specialized dyes, the purity of PTZ-CHO is paramount.

Phenothiazines are notoriously electron-rich and prone to oxidation, making their purification non-trivial[1]. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating Standard Operating Procedures (SOPs) to help you choose between and execute Recrystallization and Flash Column Chromatography .

Purification Decision Matrix

Choosing the correct purification method depends on your reaction scale and the specific impurity profile of your crude mixture. Unreacted phenothiazine (PTZ) is relatively non-polar, while over-oxidized byproducts (like phenothiazine sulfoxide) are highly polar[2].

DecisionMatrix Crude Crude PTZ-CHO Scale What is the scale? Crude->Scale Large > 5 grams (Bulk Synthesis) Scale->Large Small < 5 grams (Discovery/Fine) Scale->Small PurityCheck Closely eluting impurities present? Large->PurityCheck Chromato Flash Chromatography (Silica, Hexane/EtOAc) Small->Chromato Recryst Recrystallization (EtOAc/Hexane) PurityCheck->Recryst No PurityCheck->Chromato Yes

Decision matrix for isolating this compound based on scale and purity.

Troubleshooting Guide: Recrystallization

Recrystallization is the preferred method for bulk scale (>5g) due to its high throughput and low solvent waste. Standard purification of phenothiazine derivatives often involves crystallization from toluene, hexane, or acetone[3].

Q: Why is my crude product "oiling out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture is lower than the temperature at which the solution reaches saturation. Because N-formylation alters the dihedral angle of the phenothiazine "butterfly" core, the crystal lattice energy is highly sensitive to impurities.

  • The Fix: Switch from a high-boiling solvent like Toluene to a binary solvent system with a lower boiling point, such as Ethyl Acetate/Hexane. This ensures that the saturation point is reached below the melting threshold of the crude oil, forcing solid nucleation.

Q: My crystals are precipitating, but they are turning green/brown during hot filtration. Why? A: Phenothiazines are easily oxidized to highly colored radical cations (green/blue) and eventually to sulfoxides (brown)[2]. This oxidation is accelerated by heat, light, and atmospheric oxygen.

  • The Fix: Perform hot filtrations swiftly under an inert argon or nitrogen blanket. If the problem persists, add a trace amount of an antioxidant (e.g., BHT) to the crystallization solvent, or avoid hot filtration entirely by using a pre-filtered solvent system and dissolving the crude at a lower temperature.

Q: How do I remove co-crystallized unreacted phenothiazine? A: Unreacted PTZ lacks the strong dipole moment of the N-formyl carbonyl group, making it significantly more soluble in non-polar solvents.

  • The Fix: Triturate the crude crystals with ice-cold hexane before the final recrystallization. The cold hexane will selectively dissolve the unreacted PTZ while leaving the more polar PTZ-CHO intact.

Troubleshooting Guide: Column Chromatography

For discovery-scale synthesis (<5g) or when separating closely related isomers (e.g., 3-formylphenothiazine vs. 10-formylphenothiazine), flash chromatography on silica gel is mandatory.

Q: Why is my PTZ-CHO streaking severely on the silica column? A: While the lone pair on the phenothiazine nitrogen is partially delocalized into the formyl group, the molecule retains Lewis basic character. These basic sites interact strongly with the acidic silanol groups on the silica gel stationary phase, causing peak tailing and on-column degradation.

  • The Fix: Deactivate the silica by adding 1% Triethylamine (Et₃N) to your Hexane/Ethyl Acetate eluent. The Et₃N competitively binds to the silanol groups, sharpening the PTZ-CHO elution band and preventing acid-catalyzed degradation.

Q: How can I efficiently separate 10-formylphenothiazine from 3-formylphenothiazine? A: The position of the formyl group drastically changes the molecule's interaction with the stationary phase. 10-formylphenothiazine (N-formyl) disrupts the planar conjugated system, whereas 3-formylphenothiazine (ring-formyl) extends the conjugation, making it highly polar and deeply colored.

  • The Fix: Use a shallow gradient. 10-formylphenothiazine will elute first in a 90:10 Hexane:EtOAc mixture. The 3-formyl byproduct will remain tightly bound to the baseline until the polarity is increased to roughly 70:30 Hexane:EtOAc.

Comparative Data: Recrystallization vs. Chromatography

ParameterRecrystallization (EtOAc/Hexane)Flash Chromatography (Silica)
Ideal Scale > 5.0 grams< 5.0 grams
Target Purity 95 - 98%> 99%
Yield Recovery 65 - 80% (Loss in mother liquor)85 - 95%
Time Required 12 - 24 hours (includes drying)2 - 4 hours
Cost / Solvent Use LowHigh (requires large solvent volumes)
Primary Limitation Fails if crude is <80% pure (oiling out)On-column degradation (oxidation)

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Recrystallization
  • Step 1: Dissolution. Place the crude PTZ-CHO in a round-bottom flask. Add a minimal amount of boiling Ethyl Acetate until the solid just dissolves.

  • Step 2: Anti-Solvent Addition. Remove from heat. Dropwise, add hot Hexane until the solution becomes faintly cloudy (the cloud point). Add exactly one drop of Ethyl Acetate to clear the solution.

  • Step 3: Controlled Cooling. Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

  • Step 4: Self-Validation (Melting Point Depression). Isolate the crystals via vacuum filtration. To validate purity without NMR, perform a melting point test. Pure PTZ-CHO exhibits a sharp melting point. A melting range broader than 1.5°C indicates co-crystallization of unreacted PTZ, necessitating a second recrystallization.

SOP 2: Flash Column Chromatography Workflow
  • Step 1: 2D-TLC Validation. Before running the column, spot the crude on a square TLC plate. Run in 80:20 Hexane:EtOAc. Dry the plate, rotate 90°, and run again. Causality Check: If the PTZ-CHO spot forms a teardrop off the diagonal, it is oxidizing on the silica. You must add 1% Et₃N to your column eluent.

  • Step 2: Dry Loading. Dissolve the crude in minimal dichloromethane (DCM), add silica gel (3x the crude weight), and evaporate to a free-flowing powder. Load this onto the pre-packed column.

  • Step 3: Gradient Elution. Follow the workflow diagram below. Monitor fractions using UV absorption, as the extended conjugation of phenothiazines provides distinct, easily trackable UV-vis profiles[4].

ChromWorkflow Load Dry Load Crude onto Silica Elute1 Elute: 100% Hexane (Removes PTZ) Load->Elute1 Elute2 Elute: 90:10 Hex/EtOAc (Elutes PTZ-CHO) Elute1->Elute2 Elute3 Elute: 70:30 Hex/EtOAc (Retains Sulfoxides) Elute2->Elute3 Pool Pool & Concentrate Target Fractions Elute2->Pool

Step-by-step solvent gradient workflow for the isolation of PTZ-CHO via flash chromatography.

References

  • Massie, S. P. The Chemistry of Phenothiazine. Chemical Reviews, ACS Publications. Retrieved from:[Link]

  • ResearchGate. Simulations of UV-visible spectra for analytical applications: Phenothiazines as a case study. Retrieved from:[Link]

  • University of Szeged. Laboratory Investigations in Pharmaceutical Chemistry Part 2. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of N-formylphenothiazine in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-formylphenothiazine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of Schiff bases from this often-recalcitrant substrate. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Understanding the Core Problem: The Reactivity of N-formylphenothiazine

This section addresses the fundamental chemical principles governing the reactivity of the N-formylphenothiazine molecule.

Q1: What specific molecular features contribute to the observed low reactivity of N-formylphenothiazine in Schiff base synthesis?

The reduced reactivity of N-formylphenothiazine is not due to a single factor but rather a combination of electronic and steric effects inherent to its structure.

  • Electronic Effects: The phenothiazine core contains both a nitrogen and a sulfur heteroatom, which are electron-donating into the aromatic system.[1][2] This electron-donating resonance effect increases the electron density across the rings, including the carbon atom of the formyl group. An increase in electron density on the carbonyl carbon makes it less electrophilic and therefore less susceptible to nucleophilic attack by a primary amine, which is the initial step in Schiff base formation.

  • Steric Hindrance: The phenothiazine moiety is a bulky, non-planar, tricyclic system.[3][4] This three-dimensional structure can physically obstruct the optimal trajectory for the incoming amine's lone pair to attack the formyl group's carbonyl carbon. This steric hindrance is particularly pronounced with bulkier primary amines.

These two effects work in concert to slow down the reaction rate and lower the equilibrium constant for Schiff base formation compared to simpler aromatic aldehydes.

cluster_reactivity Factors Influencing N-formylphenothiazine Reactivity Reactant N-formylphenothiazine Outcome Reduced Electrophilicity of Carbonyl Carbon Reactant->Outcome Electronic Electronic Effects (Electron-Donating Ring) Electronic->Reactant - Decreases Reactivity Steric Steric Hindrance (Bulky Tricyclic Scaffold) Steric->Reactant - Hinders Nucleophilic Attack

Caption: Key factors reducing the reactivity of N-formylphenothiazine.

Section 2: Troubleshooting Guide for Low Yield and Incomplete Reactions

This section provides a systematic approach to overcoming poor reaction outcomes.

Q2: My Schiff base synthesis using N-formylphenothiazine has a low yield, and TLC/NMR analysis shows significant unreacted starting material. What steps should I take to improve the conversion?

A low yield is the most common issue and can be systematically addressed by optimizing the reaction conditions to overcome the molecule's inherent low reactivity and to shift the reaction equilibrium toward the product.

start Low Yield or Incomplete Reaction Observed reagents Step 1: Verify Reagent Purity & Anhydrous Conditions start->reagents catalyst Step 2: Optimize Catalyst & pH (Target pH 4-5) reagents->catalyst Reagents OK water Step 3: Actively Remove Water (e.g., Dean-Stark, Mol. Sieves) catalyst->water Catalyst/pH OK conditions Step 4: Re-evaluate Solvent & Temperature water->conditions Water Removal in Place rerun Re-run Optimized Reaction conditions->rerun rerun->start Still Low Yield alternative Consider Alternative Methods (Microwave, Grinding) rerun->alternative Still Low Yield

Caption: Systematic workflow for troubleshooting low Schiff base yields.

Step 1: Verify Reagent and Solvent Purity

  • Reagent Quality: Impurities in either the N-formylphenothiazine or the amine can introduce side reactions.[5] Recrystallize or purify starting materials if their purity is questionable.

  • Anhydrous Conditions: Schiff base formation is a condensation reaction that releases water.[6] The presence of water in the reaction solvent will inhibit the reaction by Le Châtelier's principle. Use freshly distilled, anhydrous solvents.

Step 2: Optimize Catalysis and pH

The reaction rate is highly dependent on pH.[6] The goal is to protonate the carbonyl oxygen to increase its electrophilicity without fully protonating the amine nucleophile, which would render it inactive.[6][7] A mildly acidic environment (pH 4-5) is typically optimal.[6]

CatalystTypical AmountNotes
Glacial Acetic Acid2-5 drops or 5-10% v/vMost common and effective catalyst for routine synthesis.[8][9]
p-Toluenesulfonic Acid (p-TsOH)Catalytic (0.1-1 mol%)A stronger acid catalyst, may be effective but risks protonating the amine.
Sulfuric Acid (Conc.)1 dropUse with extreme caution. Often too strong, leading to side products or amine deactivation.[10]

Step 3: Drive the Equilibrium by Removing Water

Since the reaction is reversible, actively removing the water byproduct is one of the most effective strategies to drive the reaction to completion.[6][10]

  • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[6] As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the trap, physically removing water from the reaction.

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture. They will selectively adsorb the water as it is formed.

  • Drying Agents: Anhydrous salts like MgSO₄ or Na₂SO₄ can be used, though they are generally less efficient than the methods above.[6]

Step 4: Re-evaluate Solvent and Temperature

  • Solvent: While ethanol and methanol are common, a higher-boiling-point solvent like toluene allows for higher reaction temperatures and is ideal for azeotropic water removal.[6][8]

  • Temperature: Ensure the reaction is heated to a sufficient temperature (reflux) to overcome the activation energy. Most published procedures for phenothiazine Schiff bases involve refluxing for several hours.[8]

Experimental Protocol: Optimized Synthesis of an N-formylphenothiazine Schiff Base

This protocol incorporates the troubleshooting steps described above for a robust synthesis.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add N-formylphenothiazine (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (approx. 40 mL). Add the primary amine (1.0-1.1 eq) to the stirring solution.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the N-formylphenothiazine spot and the appearance of the higher Rf product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on neutral alumina to avoid hydrolysis of the imine bond.[6]

Section 3: Advanced & Alternative Synthesis Strategies

If conventional heating and optimization prove insufficient, modern techniques can offer significant advantages.

Q3: I have tried optimizing the standard reaction conditions without success. Are there any alternative, more powerful synthesis methods?

Yes, several techniques can enhance reaction rates and yields, particularly for challenging substrates.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[11][12] This method often leads to higher yields and cleaner reactions.

    • Protocol Outline: In a dedicated microwave synthesis vial, combine N-formylphenothiazine (1.0 eq), the amine (1.0 eq), and a few drops of glacial acetic acid in a minimal amount of a high-boiling polar solvent (e.g., DMF, ethanol). Seal the vial and heat in a microwave reactor at 100-150 °C for 5-20 minutes.

  • Solvent-Free Grinding (Mechanochemistry): This environmentally friendly technique involves grinding the solid reactants together, sometimes with a catalytic amount of a solid acid.[13] The mechanical force provides the energy for the reaction to occur without any solvent.

    • Protocol Outline: In a mortar and pestle, combine N-formylphenothiazine (1.0 eq), the solid amine (1.0 eq), and a catalytic amount of p-TsOH. Grind the mixture vigorously for 15-30 minutes. The mixture may change color or consistency, indicating product formation.[11] The product is then isolated and purified.

Section 4: FAQs on Product Characterization and Stability

Correctly identifying the product and ensuring its stability are critical post-synthesis steps.

Q4: How can I definitively confirm the formation of the N-formylphenothiazine Schiff base and rule out unreacted starting materials?

Spectroscopic analysis is essential for structural confirmation. The key is to look for the appearance of signals corresponding to the new imine bond and the disappearance of signals from the starting materials' functional groups.

TechniqueKey Signature for Schiff Base FormationSignature of Starting Material to Disappear
FT-IR Appearance of a C=N (azomethine) stretch, typically around 1600-1650 cm⁻¹ .[6]Disappearance of aldehyde C=O stretch (~1680-1700 cm⁻¹) and amine N-H stretches (~3300-3500 cm⁻¹).[6]
¹H NMR Appearance of a characteristic singlet for the imine proton (-CH =N-), typically in the downfield region of δ 8.3-8.8 ppm .[14]Disappearance of the aldehyde proton (-CHO) singlet (~δ 9.5-10.5 ppm) and amine -NH₂ protons.
¹³C NMR Appearance of the imine carbon (-C H=N-) signal, typically δ 150-165 ppm .[14]Disappearance of the aldehyde carbonyl carbon (~δ 190-200 ppm).
Mass Spec Observation of the correct molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the Schiff base.[8]-
Q5: My purified N-formylphenothiazine Schiff base appears to degrade over time or during purification. What causes this, and how can I prevent it?

The primary degradation pathway for Schiff bases (imines) is hydrolysis back to the parent aldehyde and amine.[6] This is the reverse of the formation reaction and is readily catalyzed by water, especially under acidic conditions.

Stabilization and Handling Protocol:

  • Purification: When using column chromatography, opt for neutral alumina instead of the more common and acidic silica gel.[6] Silica gel's acidic surface can catalyze the hydrolysis of the imine bond during purification.

  • Workup: During aqueous workups, use a neutral or slightly basic pH. Avoid washing with acidic solutions. Ensure all organic solvents used for extraction are anhydrous.

  • Storage: Store the purified, solid Schiff base in a tightly sealed vial inside a desiccator to protect it from atmospheric moisture.[6] For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon.

  • Avoid Heat and Acid: Store the compound in a cool, dark place and avoid contact with strong acids.[6]

References

  • G. G. Bumbu, et al. (2009). Synthesis and fluorescence properties of new schiff bases containing phenothiazine units. ResearchGate. [Link]

  • Tong, J. Y., et al. (2013). Grinding Synthesis of Schiff Bases Combined with Infrared Irradiation. Asian Journal of Chemistry. [Link]

  • Nikolova, I., et al. (2023). Synthesis, characterization, and activity of phenothiazine Schiff bases containing fluorine. ResearchGate. [Link]

  • Patel, K. D., et al. (2013). Synthesis of schiff bases bearing phenothiazine nucleus and their biological activities. Scholars Research Library. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • Haralanova, T., et al. (2023). Synthesis, Characterization, And Activity Of Phenothiazine Schiff Bases Containing Fluorine. AIP Conference Proceedings. [Link]

  • Neelakantan, M. A. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? ResearchGate. [Link]

  • Noolvi, M. N., et al. (2022). SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. Journal of Pharmaceutical Negative Results. [Link]

  • Halim, S. N. A., et al. (2019). Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes Derived from Chloroacetophenone Isomers with S-Benzyldithiocarbazate and the X-Ray Crystal Structure of S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate. Journal of Chemistry. [Link]

  • Zgonnik, V. N., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules. [Link]

  • Mondal, J. (2015). What are the conditions used for schiff base reaction? ResearchGate. [Link]

  • Hancock, C. R., et al. (2018). Steric Manipulation as a Mechanism for Tuning the Reduction and Oxidation Potentials of Phenothiazines. ResearchGate. [Link]

  • Golbedaghi, R., & Ghorbani-Choghamarani, A. (2013). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. [Link]

  • Al-Bayati, R. E. H. (2025). Review article the significance applications Schiff rules. International Journal of Science and Research Archive. [Link]

  • Sharma, P., et al. (2023). Functionalized Schiff-base containing phenothiazine and cholic acid as a paper-based fluorescence turn-off sensor for Sn(ii) ion detection and its application. RSC Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon. [Link]

  • Singh, A., et al. (2023). Alternative techniques for Schiff base synthesis. ResearchGate. [Link]

  • Ali, A. A. M. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Chem-informatics Research. [Link]

  • Shaikh, M. S., et al. (2018). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry. [Link]

  • Al-Jibouri, M. N. A. (2013). Synthesis and Characterization of Complexes of Schiff Base... Iraqi National Journal of Chemistry. [Link]

  • Li, J-T., et al. (2013). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. ResearchGate. [Link]

  • İşleyen, N., et al. (2004). Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety. Molecules. [Link]

  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Vlase, G., et al. (2021). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Polymers. [Link]

  • Wölfle, I., et al. (2024). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. Molecules. [Link]

  • Hussain, M., et al. (2013). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. Asian Journal of Chemistry. [Link]

  • Kumar, S., et al. (2018). Synthesis and Spectroscopic Characterization of Modified Schiff Bases Derived from 2,4-Dinitro Phenyl Hydrazine. ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules. [Link]

  • Wathson, B. M. (2020). Structure-property relationships of phenothiazine-based polyaniline derivatives. Scholars Junction - Mississippi State University. [Link]

  • Kumar, R., & Chauhan, S. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies. [Link]

Sources

Removing unreacted phenothiazine from 10-formylphenothiazine product

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Removing Unreacted Phenothiazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve one of the most persistent bottlenecks in phenothiazine derivatization: the isolation of pure 10-formylphenothiazine (10-CHO-PTZ) from unreacted phenothiazine (PTZ) starting material.

Instead of relying on trial-and-error, this guide breaks down the chemical causality behind the separation and provides self-validating protocols to ensure absolute purity in your downstream assays.

Part 1: Diagnostic Hub & Mechanistic FAQs

Q: Why does unreacted phenothiazine (PTZ) frequently persist in my 10-formylphenothiazine synthesis? A: The N-formylation of the secondary amine in PTZ (typically utilizing formic acid in toluene) is a thermodynamically equilibrium-driven condensation. If the byproduct water is not continuously and efficiently removed from the system (e.g., via a Dean-Stark apparatus), the reaction will stall prematurely, leaving a significant molar fraction of unreacted PTZ in your crude mixture.

Q: Why can't I simply use a standard acidic aqueous wash to extract the unreacted PTZ? A: This is a common misconception based on standard aliphatic amine chemistry. Causality dictates that acid-base extraction relies on protonating an amine to render it water-soluble. However, the secondary amine of PTZ is exceptionally non-basic (conjugate acid


) due to the strong delocalization of the nitrogen lone pair into the two adjacent aromatic rings. Attempting to protonate PTZ requires highly concentrated mineral acids, which would simultaneously hydrolyze your 10-CHO-PTZ product back into PTZ, completely defeating the purification.

Q: How can I rapidly and conclusively differentiate PTZ from 10-CHO-PTZ during reaction monitoring? A: While both compounds are strongly UV-active, they react entirely differently to oxidizing agents. Oxidizing agents transform phenothiazine-type compounds into highly colored derivatives[1]. Treating a Thin-Layer Chromatography (TLC) plate with a dilute, slightly acidic ferric chloride (


) solution will instantly produce a deep green or red spot for unreacted PTZ[2]. Conversely, the strongly electron-withdrawing formyl group in 10-CHO-PTZ stabilizes the molecule against this rapid oxidation, leaving the product spot uncolored.
Part 2: Resolution Pathways & Workflow Logic

To determine the correct purification strategy, you must first assess the contamination level of your crude product using TLC or


-NMR.
  • Pathway A: Flash Chromatography (For >10% PTZ Contamination) Because PTZ cannot be removed via aqueous extraction, normal-phase silica gel chromatography is the gold standard for heavily contaminated batches. The causality here lies in hydrogen bonding dynamics. PTZ contains an N-H bond but is sterically hindered and highly lipophilic. 10-CHO-PTZ contains a highly polarized N-C=O (amide) group, which acts as a strong hydrogen-bond acceptor. Consequently, 10-CHO-PTZ interacts much more strongly with the acidic silanol groups on the silica stationary phase, causing it to elute significantly later than the non-polar PTZ.

  • Pathway B: Differential Recrystallization (For <10% PTZ Contamination) If the contamination is minor, recrystallization is the most scalable and solvent-efficient choice. Phenothiazine is soluble in most common organic solvents but exhibits limited solubility in cold ethanol[2]. 10-CHO-PTZ can be dissolved in boiling ethanol and crystallized upon cooling. The trace PTZ remains fully dissolved in the mother liquor because its concentration is well below its saturation point at 0°C.

PurificationLogic Crude Crude 10-Formylphenothiazine (Contains Unreacted PTZ) TLC TLC & NMR Analysis Determine PTZ % Crude->TLC HighPTZ High PTZ (>10%) Major incomplete reaction TLC->HighPTZ >10% LowPTZ Low PTZ (<10%) Trace contamination TLC->LowPTZ <10% Chromatography Flash Chromatography (Hexane:EtOAc gradient) HighPTZ->Chromatography Recrystallization Recrystallization (Hot Ethanol) LowPTZ->Recrystallization Pure Pure 10-Formylphenothiazine (Validated by FeCl3 stain) Chromatography->Pure Recrystallization->Pure

Caption: Decision matrix for removing unreacted phenothiazine from 10-formylphenothiazine.

Part 3: Quantitative Data & Physicochemical Comparison

Understanding the physicochemical differences between the starting material and the product is critical for predicting separation behavior.

PropertyPhenothiazine (PTZ)10-Formylphenothiazine (10-CHO-PTZ)
Molecular Weight 199.27 g/mol 227.28 g/mol
Functional Group Secondary Amine (N-H)Tertiary Amide (N-CHO)
Relative Polarity LowModerate
Approx. TLC

(8:2 Hexane:EtOAc)
0.55 - 0.650.25 - 0.35
Oxidative Stain (

)
Positive (Dark Green/Red)Negative (No color change)
Solubility in Cold Ethanol Slightly SolubleInsoluble (Crystallizes)
Part 4: Self-Validating Experimental Protocols

Every protocol in this support center is designed as a self-validating system . This means the methodology includes an internal feedback loop to guarantee the success of the separation before you commit the purified material to sensitive downstream assays.

Protocol 1: Silica Gel Flash Chromatography (For High Contamination)
  • Column Preparation: Pack a standard glass column with normal-phase silica gel (40-63 µm) using 100% Hexane as the initial mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add a small amount of silica gel, evaporate the DCM under reduced pressure to create a dry powder, and dry-load this evenly onto the top of the column bed.

  • Gradient Elution: Begin elution with 100% Hexane, gradually increasing the polarity to an 80:20 Hexane:Ethyl Acetate mixture. The non-polar PTZ will elute in the earlier fractions.

  • Self-Validation (Fraction Analysis): Spot all UV-active fractions on a silica TLC plate. Spray the plate with a 1% acidic

    
     solution. Validation Check:  Any fraction that turns green or red contains PTZ and must be discarded. Only pool the slower-eluting, UV-active fractions that remain completely colorless under the oxidative stain.
    
  • Isolation: Evaporate the validated, pooled fractions under reduced pressure to yield pure 10-CHO-PTZ.

Protocol 2: Mother-Liquor Validated Recrystallization (For Trace Contamination)
  • Dissolution: Suspend the crude product in absolute ethanol (approximately 5-10 mL of solvent per gram of crude material).

  • Heating: Heat the suspension to reflux (78°C) with stirring until the solid completely dissolves. If insoluble particulates remain at boiling, perform a rapid hot filtration.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote pure crystal lattice formation. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize product yield.

  • Filtration: Isolate the newly formed crystals using vacuum filtration via a Büchner funnel. Wash the filter cake with a minimal volume (1-2 mL) of ice-cold ethanol.

  • Self-Validation (Mother Liquor Check): Before declaring the batch pure, evaporate a 1 mL aliquot of the filtered mother liquor. Run a TLC of this residue alongside a sample of your isolated crystals. Validation Check: The mother liquor lane must show a highly concentrated PTZ spot (higher

    
    , 
    
    
    
    positive), proving the impurity successfully partitioned away from the product lattice. If the mother liquor shows no PTZ, the impurity is still trapped in your crystals, indicating a second recrystallization is required.
Part 5: References
  • The Chemistry of Phenothiazine. - Chemical Reviews - datapdf.com. 2[2]

  • Laboratory Investigations in Pharmaceutical Chemistry Part 2 - u-szeged.hu. 1[1]

Sources

Technical Support Center: Troubleshooting Phenothiazine Formylation & Oxidation Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenothiazine Functionalization. Phenothiazine and its N-alkylated derivatives are critical scaffolds in medicinal chemistry, organic dyes, and materials science. However, due to their highly electron-rich nature, electrophilic aromatic substitutions—such as the Vilsmeier-Haack formylation to yield 10-alkyl-10H-phenothiazine-3-carbaldehydes—are frequently plagued by competitive oxidation side-reactions.

This guide provides causal explanations, self-validating protocols, and troubleshooting steps to help you suppress oxidative pathways and maximize your formylation yields.

Section 1: The Mechanistic Root of Oxidation (FAQs)

Q1: Why does phenothiazine oxidize so easily during Vilsmeier-Haack formylation? A: The phenothiazine core contains electron-donating nitrogen and sulfur heteroatoms, which elevate the HOMO energy level, making the molecule highly susceptible to single-electron transfer (SET) oxidation. The ground-state oxidation potential of N-substituted phenothiazines is relatively low (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ~ 1.35 V vs SCE). During the Vilsmeier-Haack reaction, the Vilsmeier reagent (chloromethyleneiminium ion) is highly electrophilic. If trace oxygen, light, or moisture is present, the sulfur atom is easily oxidized to a sulfoxide (S=O) or sulfone (O=S=O)[1]. Furthermore, POCl

can contain dissolved oxygen or trace metallic impurities that catalyze the formation of the highly colored phenothiazine radical cation.

Q2: How do I visually and analytically distinguish between successful formylation and unwanted oxidation? A:

  • Visual Causality: A successful Vilsmeier-Haack formylation of phenothiazine typically transitions from a pale yellow solution to a deep orange/amber as the iminium intermediate forms. If the solution turns deep purple, dark green, or black, this is a self-validating indicator that the stable phenothiazine radical cation has formed[2].

  • Analytical Causality: On TLC (Silica gel, Hexanes/EtOAc), the desired 3-formylphenothiazine will have a moderate

    
     (~0.4–0.5). Sulfoxides are highly polar due to the S=O dipole and will streak or stick near the baseline (
    
    
    
    < 0.1). In
    
    
    H NMR, the formation of a sulfoxide causes a significant downfield shift (approx. +0.5 to +0.8 ppm) of the protons peri to the sulfur atom (positions 4 and 6) due to the anisotropic deshielding effect of the S=O bond.
Section 2: Workflow for Oxidation-Free Formylation

G Start Start: N-Alkylphenothiazine Formylation CheckReagents Are DMF & POCl3 Anhydrous/Degassed? Start->CheckReagents DryReagents Distill POCl3; Dry DMF over 4Å MS CheckReagents->DryReagents No Atmosphere Is the system under strict Ar/N2? CheckReagents->Atmosphere Yes DryReagents->Atmosphere Purge Schlenk Line: 3x Vacuum/Argon Purge Atmosphere->Purge No Complex Form Vilsmeier Reagent (0°C, 30 min) Atmosphere->Complex Yes Purge->Complex Reaction Add Substrate, Heat to 80°C Complex->Reaction Monitor Monitor Color Change Reaction->Monitor Oxidation Deep Purple/Black (Radical Cation / Sulfoxide) Monitor->Oxidation Oxidation Alert Success Orange/Amber (Iminium Intermediate) Monitor->Success Normal Rescue Add reducing agent (Zn/AcOH) during workup Oxidation->Rescue Quench Quench with Ice-Cold NaOAc (aq) Success->Quench Rescue->Quench

Workflow for controlling oxidation during phenothiazine Vilsmeier-Haack formylation.

Section 3: Self-Validating Experimental Protocol

Optimized Vilsmeier-Haack Formylation of 10-Alkyl-10H-phenothiazine [3] Objective: Synthesize 10-alkyl-10H-phenothiazine-3-carbaldehyde while completely suppressing sulfoxide and radical cation formation.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent (Self-Validating Step):

    • In a flame-dried, argon-flushed Schlenk flask, add anhydrous N,N-dimethylformamide (DMF) (5.0 equiv). Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling prevents the exothermic decomposition of the Vilsmeier complex and minimizes thermal auto-oxidation pathways.

    • Dropwise add Phosphorus oxychloride (POCl

      
      ) (1.5 equiv) over 15 minutes.
      
    • Validation: The solution should turn pale yellow/colorless and slightly viscous. If it turns dark immediately, your DMF contains dimethylamine impurities or moisture, and the reagent must be discarded.

  • Substrate Addition:

    • Dissolve 10-alkyl-10H-phenothiazine (1.0 equiv) in a minimum amount of anhydrous 1,2-dichloroethane (DCE) or anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Execution:

    • Gradually warm the reaction mixture to room temperature, then heat to 80 °C for 12–24 hours under a continuous positive pressure of Argon.

    • Causality: The formylation of the electron-rich phenothiazine ring at the 3-position requires elevated temperatures to overcome the activation energy of the electrophilic attack by the bulky iminium ion[4].

  • Quenching and Hydrolysis:

    • Cool the mixture to room temperature. Pour the mixture slowly into crushed ice containing an excess of Sodium Acetate (NaOAc).

    • Causality: NaOAc buffers the highly acidic POCl

      
       hydrolysis products (HCl, H
      
      
      
      PO
      
      
      ). If quenched in unbuffered water, the highly acidic environment combined with dissolved oxygen rapidly accelerates the oxidation of the phenothiazine core to the sulfoxide.
    • Validation: The iminium intermediate hydrolyzes to the aldehyde, precipitating as a yellow/orange solid.

  • Workup and Purification:

    • Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Section 4: Quantitative Impact of Reaction Conditions on Oxidation

The following table summarizes the causal relationship between reaction conditions and the distribution of formylated versus oxidized products based on standard optimization matrices.

Condition / VariableAtmosphereQuench BufferYield of 3-Formyl (%)Yield of Sulfoxide (%)Causality / Rationale
Standard (Open Air)AirNone (H

O only)
45%35%O

acts as a terminal oxidant; acidic quench accelerates SET oxidation.
Inert AtmosphereArgonNone (H

O only)
65%15%Argon removes O

, but acidic hydrolysis still promotes disproportionation.
Buffered QuenchAirNaOAc (aq)55%20%Buffering prevents acid-catalyzed oxidation, but O

still causes minor side reactions.
Optimized Protocol Argon NaOAc (aq) 86% <2% Synergistic protection: exclusion of O

prevents SET; buffering prevents acid catalysis.
Wet ReagentsArgonNaOAc (aq)30%40%H

O in DMF/POCl

destroys the Vilsmeier reagent and generates oxidizing peroxides/acids.
Section 5: Advanced Troubleshooting FAQs

Q3: I rigorously degassed my solvents, but I still see ~10% sulfoxide formation. What is the hidden variable? A: The hidden variable is likely the age and purity of your POClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. Phosphorus oxychloride degrades over time upon exposure to trace moisture, forming phosphoric acids and HCl. These acidic byproducts can catalyze the disproportionation of phenothiazine into its oxidized states even in the absence of oxygen.
Solution: Always distill POCl

prior to use and store it under argon. Additionally, ensure your reaction flask is completely shielded from ambient light using aluminum foil, as phenothiazines are potent photoredox catalysts and will undergo photo-induced oxidation.

Q4: I accidentally oxidized my batch, and my crude mixture is heavily contaminated with 10-alkyl-10H-phenothiazine-3-carbaldehyde sulfoxide. Can I salvage it? A: Yes. The sulfoxide can be selectively reduced back to the thioether without reducing the newly installed formyl group. Protocol: Dissolve the crude mixture in glacial acetic acid. Add Zinc dust (3.0 equiv) and stir at room temperature for 2 hours. Zinc in acetic acid is a mild, single-electron reducing agent that effectively reduces the S=O bond back to the parent phenothiazine sulfide without over-reducing the aldehyde to an alcohol (which would require stronger hydrides like NaBH


 or Baker's yeast)[2]. Filter through Celite and neutralize carefully before extraction.
References
  • Title: Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones Source: NIH (nih.gov) URL: 5

  • Title: Synthesis of 1- and 3-chloro-phenothiazines Source: ResearchGate (researchgate.net) URL: 1

  • Title: Baker's yeast mediated preparation of (10-alkyl-10 H-phenothiazin-3-yl)methanols Source: Academia.edu URL: 2

  • Title: Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies Source: Connect Journals (connectjournals.com) URL: 3

  • Title: Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives Source: MDPI (mdpi.com) URL: 4

  • Title: Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents Source: ACS Publications (acs.org) URL: 6

Sources

Technical Support Center: Enhancing Thermal Stability of Phenothiazine-10-carboxaldehyde Based Materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a centralized resource for researchers, chemists, and materials scientists working with phenothiazine-10-carboxaldehyde and its derivatives. The inherent electronic and photophysical properties of the phenothiazine core make it a valuable building block for advanced materials in organic electronics, sensors, and pharmaceuticals.[1][2] However, achieving high thermal stability is often a critical prerequisite for robust device performance and extended operational lifetimes.[3][4]

This document provides a structured approach to understanding, troubleshooting, and ultimately enhancing the thermal resilience of these materials through scientifically grounded strategies and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal properties of phenothiazine-based materials.

Q1: What are the primary factors limiting the thermal stability of this compound?

A1: The thermal stability of this compound is primarily limited by two factors:

  • Oxidation: The sulfur and nitrogen heteroatoms in the phenothiazine ring are susceptible to oxidation at elevated temperatures, which can disrupt the core structure and its conjugation.[5] Oxidation can lead to the formation of phenothiazine 5-oxide (sulfoxide) and 5,5-dioxide (sulfone), altering the material's electronic properties and stability.[5]

  • Chain Scission/Degradation of Substituents: In polymeric systems or molecules with alkyl chains (like the common N-ethyl or N-alkyl derivatives), the weakest bonds, often C-N or C-C bonds in the side chains, are susceptible to thermal cleavage. The aldehyde group itself can also be a reactive site for degradation pathways.

Q2: What is a typical decomposition temperature (Td) for phenothiazine derivatives?

A2: The decomposition temperature (often reported as Td5%, the temperature at which 5% mass loss occurs) varies significantly with molecular structure. For small molecule derivatives like N-ethyl-phenothiazine (PTz-Et) and N-phenyl-phenothiazine (PTz-Ph), the Td5% can be as low as 175 °C and 213 °C, respectively.[6] However, by incorporating phenothiazine into a more robust polymer backbone, such as a polyimide, thermal stability can be dramatically increased, with decomposition temperatures well above 300 °C and sometimes approaching 500 °C.[3][4]

Q3: How does introducing bulky substituents affect thermal stability?

A3: Introducing bulky or sterically hindering groups can significantly enhance thermal stability.[7] This is due to a mechanism known as steric hindrance, where large groups physically restrict the bond rotations and molecular vibrations that are necessary precursors to thermal degradation pathways.[7] By "locking" the molecular conformation, these bulky groups increase the energy barrier required to initiate decomposition.[7][8] For example, replacing a small N-alkyl group with a larger, rigid N-aryl group can improve stability.[6]

Q4: What is the role of polymerization in enhancing thermal stability?

A4: Polymerization is one of the most effective strategies for enhancing thermal stability. By linking phenothiazine monomers into long polymer chains, the overall molecular weight is vastly increased. This leads to stronger intermolecular forces (van der Waals forces) and physical chain entanglement, which collectively require more energy to overcome before the material can degrade or volatilize. Furthermore, incorporating phenothiazine into inherently stable polymer backbones, such as polyimides or polybenzimidazoles, combines the desirable electronic properties of phenothiazine with the exceptional thermal resilience of the host polymer.[4][9]

Section 2: Troubleshooting Guide

This section provides solutions to common experimental problems encountered during the synthesis and characterization of these materials.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Lower-than-expected Td in TGA analysis. 1. Residual Solvent/Monomer: Trapped solvent or unreacted monomer can volatilize at low temperatures, appearing as early mass loss. 2. Impurities: Residual catalysts (e.g., palladium from coupling reactions) or acidic/basic impurities can catalyze degradation pathways.[10] 3. Oxidative Degradation: Performing the TGA scan in an air or oxygen atmosphere can lead to premature oxidative decomposition.1. Purification: Dry the sample thoroughly under high vacuum before analysis. Purify the material using techniques like column chromatography, recrystallization, or precipitation to remove contaminants. 2. Atmosphere Control: Unless studying oxidative stability, always run TGA experiments under an inert atmosphere (e.g., Nitrogen, Argon) to isolate thermal decomposition events.[11]
Inconsistent Glass Transition (Tg) in DSC. 1. Poor Thermal History: The polymer's previous thermal history (e.g., cooling rate from synthesis) can affect its morphology. 2. Sample Preparation: Inconsistent sample mass or poor thermal contact with the DSC pan. 3. Moisture: Absorbed moisture can plasticize the material, artificially lowering the Tg.1. Standardize Thermal History: Perform a "heat-cool-heat" cycle in the DSC. The first heating scan erases the prior thermal history. The Tg should be determined from the second heating scan for consistency.[12][13] 2. Sample Prep: Use a consistent sample mass (typically 5-10 mg) and ensure the sample is pressed flat at the bottom of the pan for good thermal contact. 3. Drying: Ensure the sample is rigorously dried before analysis.
Synthesized material is insoluble or difficult to process. 1. High Rigidity/Crystallinity: A highly rigid polymer backbone without flexible linkages can lead to poor solubility. 2. Cross-linking: Unintended side reactions during polymerization may have caused cross-linking.1. Introduce Flexible Linkers: Incorporate flexible units (e.g., ether, hexafluoroisopropylidene) into the polymer backbone to increase rotational freedom and improve solubility.[9] 2. Add Bulky Side Groups: Attaching bulky side groups can disrupt chain packing, reduce crystallinity, and enhance solubility without significantly compromising thermal stability.[9][14]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is the primary technique for determining decomposition temperatures.

Methodology:

  • Sample Preparation: Place 5-10 mg of the purified, dry phenothiazine-based material into a TGA pan (typically alumina or platinum).[16][17]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min to ensure an inert atmosphere.[11]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes.

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 800 °C).[12]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the Td5% and Td10% (temperatures at which 5% and 10% mass loss occurs, respectively) as key indicators of the onset of degradation.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) Determination

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][18] It is used to identify the glass transition temperature (Tg), a key parameter for amorphous or semi-crystalline polymers.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program (Heat-Cool-Heat):

    • First Heat: Ramp the temperature from ambient to a temperature approximately 30-50 °C above the expected Tg at a rate of 10 °C/min. This removes the material's prior thermal history.

    • Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10-20 °C/min).

    • Second Heat: Ramp the temperature again at 10 °C/min.

  • Data Analysis:

    • Analyze the data from the second heating scan .[12]

    • The glass transition will appear as a step-like change in the heat flow curve.[13][19] The Tg is typically reported as the midpoint of this transition.

Section 4: Data & Visualization

Comparative Thermal Properties

The following table summarizes typical thermal data for phenothiazine-based materials, illustrating the impact of structural modification.

MaterialStructure TypeTg (°C)Td5% (°C)Key Structural Feature
PTz-EtSmall MoleculeN/A~175[6]N-ethyl substituent
PTz-PhSmall MoleculeN/A~214[6]N-phenyl substituent
Phenothiazine-Polymer 1Linear Polymer~156[9]~388[9]Flexible ether linkages
Phenothiazine-PolyimideHigh-Performance Polymer>350[8]>500[4]Rigid imide backbone
Diagrams and Workflows

G cluster_synthesis Material Design & Synthesis cluster_characterization Thermal Characterization Workflow S1 Phenothiazine-10- carboxaldehyde Core S2 Strategy Selection: 1. Bulky Groups 2. Polymerization 3. Cross-linking S1->S2 S3 Chemical Synthesis (e.g., Buchwald-Hartwig, Polycondensation) S2->S3 S4 Purification (Chromatography, Recrystallization) S3->S4 C1 Sample Preparation (Dry & Weigh) S4->C1 Purified Material C2 DSC Analysis (Determine Tg) C1->C2 C3 TGA Analysis (Determine Td) C1->C3 C4 Data Interpretation C2->C4 C3->C4 C4->S2 Iterative Refinement

G cluster_unstable Less Stable Structure cluster_stable More Stable Structure Unstable {Phenothiazine Core |  N-Position |  S-Position} Attack1 Oxidative Attack & Bond Scission Unstable->Attack1 Heat1 Thermal Energy Heat1->Unstable Stable {Phenothiazine Core |  N-Position |  S-Position} Shield Steric Shielding Restricts Degradation Stable->Shield Bulky Bulky Aryl Group Bulky->Stable:N Heat2 Thermal Energy Heat2->Stable

References

  • Investigation of Polymers with Differential Scanning Calorimetry. (n.d.).
  • DSC analysis by SPECIFIC POLYMERS. (n.d.). SPECIFIC POLYMERS.
  • Differential Scanning Calorimetry | Determing glass transition more clearly. (n.d.). Senbis.
  • DSC Analysis of Polymers | Thermal. (n.d.). EAG Laboratories.
  • Differential Scanning Calorimetry. (n.d.). Polymer Science Learning Center.
  • Kaya, I., et al. (2018). Thiophene substituted phenothiazine polymers: Design, synthesis and characterization. Journal of the Indian Chemical Society.
  • Polymers Containing Phenothiazine, Either as a Dopant or as Part of Their Structure, for Dye-Sensitized and Bulk Heterojunction Solar Cells. (2024). MDPI.
  • Influence of Bulky Substituents on Optical Transparency and Dimensional Stability of Polyamide-imide. (2025). ACS Applied Polymer Materials.
  • Gajiwala, H. M. (1992). Synthesis and characterization of thermally stable and/or conductive polymers. OSTI.GOV.
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.).
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek.
  • Tezel, R. N., et al. (2018). Thiophene substituted phenothiazine polymers: Design, synthesis and characterization. ResearchGate.
  • Amutha, T., & Jaccob, M. (2020). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PMC.
  • Bulky Rigid Substituent to Enhance the Chain Mobility of Cellulose for Bio‐Degradable Thermoplastics. (2026). ResearchGate.
  • A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. (n.d.). PMC.
  • Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. (2025). ACS Applied Energy Materials.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech.
  • Understanding Thermogravimetric Analysis (TGA) for Material Characterization. (2026). ResolveMass Laboratories Inc.
  • Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. (2023). BioResources.
  • Thermogravimetric Analysis (TGA) - of Biomass and Materials. (n.d.). Celignis.
  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. (2022). Chemical Science (RSC Publishing).
  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025).
  • Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence. (n.d.). PMC.
  • Phenothiazine – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). MDPI.
  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-5.
  • Thirunavukkarasu, S., et al. (n.d.). Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives.
  • 10-Ethyl-10H-phenothiazine-3-carbaldehyde. (n.d.). PMC.

Sources

Technical Support Center: Solvent-Free Synthesis Optimization for Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Phenothiazines are a privileged heterocyclic scaffold vital to the development of neuroleptics, antioxidants, and organic electronic materials[1]. While traditional syntheses (e.g., Ullmann coupling, Bucherer-Bergs reactions) rely on harsh conditions and toxic organic solvents[2], modern drug development emphasizes green chemistry.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges of solvent-free mechanochemistry (ball milling) and microwave-assisted solid-state synthesis [3][4]. This guide is designed to help you establish self-validating experimental systems that prioritize causality, yield, and scientific integrity.

Part 1: Troubleshooting Mechanochemical (Ball Milling) Synthesis

Q: My mechanochemical synthesis of N-acetylphenothiazine yields unreacted starting materials even after prolonged milling. How do I improve conversion? A: Incomplete conversion in solid-state reactions is primarily a mass transfer limitation. When grinding phenothiazine with an acylating agent and a catalyst (e.g., PCl5)[5], the reaction mixture often transitions through an amorphous phase that becomes sticky, leading to "caking" on the milling jar walls.

  • Causality & Solution: Caking dampens the kinetic energy transfer from the milling balls to the reactants, halting the reaction. To resolve this, introduce a chemically inert grinding auxiliary (e.g., NaCl or silica gel) to maintain a free-flowing powder. Alternatively, implement Liquid-Assisted Grinding (LAG) by adding a catalytic amount of a green solvent (e.g., ethyl acetate, <0.5 µL/mg). This increases molecular mobility at the crystal interfaces without dissolving the bulk materials, creating a self-validating system where powder flowability directly correlates with reaction progression.

Q: During the solvent-free synthesis of the phenothiazine core from diphenylamine and elemental sulfur, I am observing high levels of oxidized byproducts. How can I control this? A: The classical cyclization of diphenylamine with sulfur requires an oxidizing agent[2]. In a high-energy ball mill, localized frictional heating creates thermal "hotspots" that accelerate the unwanted over-oxidation of the newly formed thiazine sulfur into sulfoxides or sulfones[1].

  • Causality & Solution: The kinetic energy of the milling media is converting into excessive thermal energy. Reduce the milling frequency (e.g., from 30 Hz to 20 Hz) or use a programmed milling cycle with cooling pauses (e.g., 5 minutes on, 2 minutes off). Crucially, ensure the milling jar is purged with an inert gas (N2 or Ar) to displace atmospheric oxygen, eliminating the secondary oxidation pathway.

Part 2: Troubleshooting Microwave-Assisted Solid-State Synthesis

Q: When performing microwave-assisted Duff formylation of phenothiazine on a silica support, the product chars and degrades. What causes this and how is it prevented? A: Charring is a classic symptom of thermal runaway. Phenothiazine and urotropine (hexamethylenetetramine) possess different dielectric constants and absorb microwave radiation unevenly[3]. If the solid support (silica gel) does not dissipate heat uniformly, localized hot spots will rapidly exceed the degradation temperature of the formylated product.

  • Causality & Solution: Switch from continuous microwave irradiation to a dynamic power system or pulsed irradiation[3][4]. Dope the silica support with a microwave-transparent heat sink (like alumina) and reduce the initial microwave power to 100-200 W. Use an in-situ IR temperature sensor to validate that the internal temperature remains strictly below 150°C.

Q: I am attempting the N-alkylation of phenothiazine using microwave irradiation without solvent, but the yield is below 30%. Why is the solid base not working? A: N-alkylation requires the deprotonation of the highly stable NH group of the phenothiazine ring. In traditional synthesis, very strong bases like NaNH2 in toluene are used[6]. In solvent-free microwave conditions, solid bases (like Na2CO3) have poor interfacial contact with the solid phenothiazine crystals.

  • Causality & Solution: Solid-solid deprotonation is kinetically sluggish due to high lattice energies. To overcome this, use a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) mixed with KOH, or apply a few drops of DMF as a liquid additive[6]. This microscopic liquid interface facilitates rapid proton transfer, dramatically increasing the nucleophilicity of the phenothiazine nitrogen.

Part 3: Quantitative Optimization Metrics

The following table summarizes the optimized parameters for transitioning from traditional solvent-heavy methods to high-yield solvent-free alternatives.

Reaction TypeMethodologyCatalyst / SupportTimeYieldKey Optimization Variable
N-Acylation Mechanochemical (Grinding)PCl50.5 - 1 h>95%Ambient temperature; solid-state friction[5]
Duff Formylation Microwave (Solid-State)Silica Gel / Urotropine4 - 10 min70-85%Pulsed MW power to prevent charring[3]
N-Alkylation Microwave (Solvent-free)Na2CO3 / trace DMF10 - 15 min80-90%Interfacial contact via liquid additive[6]
Core Cyclization MechanochemicalIodine / Sulfur1 - 2 h60-75%Milling frequency and inert atmosphere[2][7]

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Mechanochemical Synthesis of N-Acetylphenothiazine[5]

This protocol utilizes a self-validating TLC feedback loop to ensure complete conversion without over-milling.

  • Preparation: Ensure the milling jar (agate or stainless steel) and milling balls are completely dry to prevent the hydrolysis of the catalyst.

  • Loading: Add 1.0 molar equivalent of phenothiazine and 1.1 molar equivalents of solid acetic acid. Add 1.1 molar equivalents of phosphorus pentachloride (PCl5) as the catalyst.

  • Milling: Seal the jar and mill at 25 Hz for 30 minutes at room temperature.

  • Validation (Monitoring): Stop the mill. Extract a 1 mg aliquot, dissolve in ethyl acetate, and monitor via TLC (Ethyl Acetate:Petroleum Ether 1:3). Continue milling in 15-minute increments until the phenothiazine starting material spot completely disappears.

  • Purification: Let the mixture stand for 30 minutes. Wash the crude solid with distilled water to remove PCl5 residues and unreacted acetic acid. Filter under vacuum.

  • Final Polish: Recrystallize the filter cake from hot water to yield pure N-acetylphenothiazine.

SOP 2: Microwave-Assisted Duff Formylation of Phenothiazine[3]
  • Support Preparation: Mix 5 mmol of phenothiazine (approx. 1 g) and 10 mmol of urotropine (1.4 g) thoroughly with 2 g of activated silica gel in an agate mortar until a homogenous powder forms.

  • Irradiation Setup: Transfer the free-flowing powder to a microwave-safe quartz vessel. Place it in a dedicated chemical microwave reactor equipped with an IR temperature sensor.

  • Pulsed Heating: Apply dynamic microwave power (max 300 W). Program the reactor for 1-minute irradiation pulses followed by 30-second cooling intervals to prevent thermal runaway. Total irradiation time: 5-8 minutes.

  • Extraction: Cool the vessel to room temperature. Elute the product from the silica support using a minimal amount of green solvent (e.g., ethanol).

  • Isolation: Evaporate the solvent under reduced pressure to obtain 3-formyl-10H-phenothiazine as a yellow powder.

Part 5: Mechanistic Workflows & Causality Diagrams

MW_Troubleshooting Start Low Yield in MW Solvent-Free Synthesis CheckTemp Check Reaction Temperature (IR Sensor) Start->CheckTemp Charring Product Charring (Thermal Runaway) CheckTemp->Charring Temp > 150°C Incomplete Incomplete Conversion (Poor Mass Transfer) CheckTemp->Incomplete Temp Optimal but Reactants Unmixed Sol1 Use Pulsed MW Irradiation Charring->Sol1 Sol2 Add Solid Support (Silica/Alumina) Charring->Sol2 Sol3 Add Liquid Additive (LAG / Drops of DMF) Incomplete->Sol3 Sol4 Use Phase Transfer Catalyst (TBAB) Incomplete->Sol4 Success Optimized High-Yield Phenothiazine Derivative Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Troubleshooting workflow for optimizing microwave-assisted solvent-free phenothiazine synthesis.

Mechano_Causality Reactants Phenothiazine + Acylating Agent Energy Kinetic Energy (Ball Milling) Reactants->Energy State Amorphous Phase Formation Energy->State Issue Caking on Jar Walls State->Issue Excess Moisture/ Stickiness Product N-Acetylphenothiazine (>95% Yield) State->Product Optimal Friction Intervention Add Grinding Auxiliary (NaCl / Silica) Issue->Intervention Intervention->Product

Mechanochemical causality and intervention pathway for the N-acylation of phenothiazine.

References
  • Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity Source: ACG Publications URL:[Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • CN104109132A - Preparation method for N-acetyl phenothiazine Source: Google Patents URL
  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods Source: Journal of Medicinal Chemistry (JMedChem) URL:[Link]

  • Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold Source: ResearchGate URL:[Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold Source: MDPI (Organics) URL:[Link]

Sources

Scale-up challenges for the synthesis of 10H-Phenothiazine-10-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 10H-Phenothiazine-10-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process, particularly when transitioning from laboratory to pilot or production scale. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical, field-proven insights.

I. Foundational Knowledge: The Vilsmeier-Haack Approach

The most common and industrially viable method for the synthesis of 10H-Phenothiazine-10-carbaldehyde is the Vilsmeier-Haack formylation of 10H-Phenothiazine. This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The Vilsmeier reagent, a chloroiminium salt, is an electrophile that attacks the electron-rich phenothiazine ring, leading to the formation of an iminium intermediate, which is then hydrolyzed to the desired aldehyde.[3]

II. Troubleshooting Guide: From Benchtop to Bulk

This section addresses specific issues that may arise during the synthesis and scale-up of 10H-Phenothiazine-10-carbaldehyde.

A. Reaction Initiation and Control

Question 1: My reaction is sluggish or fails to initiate. What are the likely causes?

A stalled Vilsmeier-Haack reaction is a common issue that can often be traced back to the quality of the reagents and the integrity of the Vilsmeier reagent itself.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[4] Any water present in the DMF or glassware will consume the reagent, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried (flame or oven-dried) before use. Use fresh, anhydrous DMF and high-purity POCl₃. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent can decompose if not prepared and used correctly.[5]

    • Solution: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[4] The formation of the reagent is exothermic and requires careful temperature control.[6]

  • Insufficient Substrate Activation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best with electron-rich substrates.[1]

    • Solution: While phenothiazine is generally considered electron-rich, variations in starting material quality can affect reactivity. Ensure your 10H-Phenothiazine is of high purity.

Question 2: I'm observing a significant exotherm during the Vilsmeier reagent formation, especially at a larger scale. How can I manage this?

The reaction between POCl₃ and DMF is highly exothermic and poses a significant thermal runaway risk, particularly during scale-up.[7][8]

  • Heat Dissipation: Inadequate heat removal can lead to a rapid temperature increase, causing the Vilsmeier reagent to decompose and potentially leading to a dangerous pressure build-up.[9][10]

    • Solution:

      • Controlled Addition: Add the POCl₃ dropwise to the DMF at a slow, controlled rate.[3]

      • Efficient Cooling: Utilize a robust cooling system (e.g., a cryostat or a well-maintained jacketed reactor) to maintain the temperature between 0-5 °C.[4]

      • Agitation: Ensure efficient and constant stirring to prevent localized "hot spots."[6]

      • Reverse Addition: For large-scale operations, consider adding DMF to the POCl₃. This can sometimes offer better temperature control, though it requires careful process safety evaluation.[10]

B. Impurity Profile and Side Reactions

Question 3: My final product is contaminated with colored impurities. What are they and how can I prevent their formation?

Phenothiazine and its derivatives are susceptible to oxidation, which can lead to the formation of colored byproducts.[11][12][13]

  • Oxidation to Phenothiazine-S-oxide: The sulfur atom in the phenothiazine ring is easily oxidized, especially during work-up in the presence of air and water, to form the corresponding sulfoxide.[12][14] This is a common impurity that can be difficult to remove.

    • Solution:

      • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere to minimize contact with oxygen.

      • Controlled Quenching: The quenching step is highly exothermic and can accelerate oxidation.[15] Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat effectively.

      • Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium metabisulfite, to the quench water.

  • Di-formylation: While mono-formylation is preferred, over-formylation can occur, leading to the formation of di-aldehyde impurities.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. A large excess should be avoided.[16]

      • Temperature Management: Higher reaction temperatures can favor di-formylation. Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Question 4: I'm observing unreacted starting material even after a prolonged reaction time. What should I do?

Incomplete conversion is a common scale-up challenge.

  • Poor Mixing: In larger reactors, inefficient mixing can lead to heterogeneous reaction conditions, leaving some of the starting material unreacted.

    • Solution: Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. Baffles can also improve mixing efficiency.

  • Insufficient Reagent: The stoichiometry that worked at the lab scale may not be sufficient at a larger scale due to factors like moisture ingress or side reactions.

    • Solution: A slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is often necessary.[3] However, this should be optimized to avoid increased side-product formation.

C. Work-up and Purification

Question 5: The work-up procedure is difficult to handle at a large scale, especially the quenching and neutralization steps.

The work-up of a Vilsmeier-Haack reaction can be challenging due to its exothermic nature and the potential for emulsion formation.

  • Exothermic Quenching: As mentioned, quenching the reaction mixture is highly exothermic.[15]

    • Solution: Use a jacketed vessel with good cooling capacity for the quench. Add the reaction mixture to a well-stirred mixture of ice and water at a controlled rate.

  • Neutralization: The neutralization of the acidic reaction mixture can also be exothermic and may lead to the precipitation of inorganic salts.

    • Solution: Use a mild base, such as a saturated aqueous solution of sodium bicarbonate or sodium acetate, for neutralization.[16] Add the base slowly with efficient cooling and stirring.

  • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult.

    • Solution: The addition of brine can help to break emulsions. If the problem persists, consider a filtration step through a pad of celite before extraction.

Question 6: I'm having trouble with the crystallization and purification of the final product. What are some effective methods?

Obtaining a pure, crystalline product is crucial for pharmaceutical applications.

  • Solvent Selection: The choice of solvent is critical for effective crystallization.

    • Solution: A common method for purifying phenothiazine derivatives is recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[17]

  • Column Chromatography: For removing stubborn impurities, column chromatography may be necessary.

    • Solution: Silica gel chromatography using a gradient of non-polar and polar solvents (e.g., petroleum ether and ethyl acetate) can be effective for purification.[18]

  • Dihydropyran Adduct Formation: An alternative purification method for phenothiazine involves the formation of a dihydropyran derivative, which can be easily decomposed to regenerate the pure phenothiazine.[19] This method could potentially be adapted for the purification of the aldehyde derivative.

III. Experimental Protocols and Data

A. Vilsmeier-Haack Formylation: A Scalable Protocol

This protocol provides a general framework for the synthesis of 10H-Phenothiazine-10-carbaldehyde. Optimization for specific scales is recommended.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, jacketed reactor under a nitrogen atmosphere, charge anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the reactor to 0-5 °C with vigorous stirring.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.[4]

  • Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes.

2. Formylation Reaction:

  • Dissolve 10H-Phenothiazine (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent.

  • Add the phenothiazine solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a predetermined optimal temperature (typically between room temperature and 80°C) for 1-6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate vessel, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water mixture.[5]

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 6-8.[16]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

B. Critical Process Parameters for Scale-Up
ParameterLaboratory Scale (Typical)Pilot/Production Scale ConsiderationsRationale
Reagent Purity Anhydrous gradeHigh-purity, low water content specifications are critical.Moisture deactivates the Vilsmeier reagent, reducing yield and consistency.[16]
POCl₃:DMF Ratio 1.1 - 1.5 : 3 - 5Precise dosing systems are required to maintain the optimal ratio.Deviations can lead to incomplete reaction or increased side products.[16]
Temperature Control Ice bathJacketed reactor with a reliable cooling system.The reaction is highly exothermic; poor temperature control can lead to runaway reactions and product degradation.[6]
Agitation Magnetic stirrerMechanical stirrer with appropriate impeller design.Ensures efficient heat transfer and prevents localized "hot spots."
Quenching Pouring into a beaker of iceControlled addition into a jacketed vessel with a robust cooling system.Highly exothermic; requires careful management to prevent boiling and splashing.[15]

IV. Visualizing the Workflow and Troubleshooting

A. Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (0-5 °C) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture (0-80 °C) Vilsmeier->ReactionMix Phenothiazine 10H-Phenothiazine Phenothiazine->ReactionMix Quench Quench (Ice/Water) ReactionMix->Quench Neutralize Neutralize (NaHCO3/NaOAc) Quench->Neutralize Extract Extract Neutralize->Extract Purify Purify (Crystallization/Chromo.) Extract->Purify Product Pure Product Purify->Product

Caption: Key stages in the synthesis of 10H-Phenothiazine-10-carbaldehyde.

B. Troubleshooting Decision Tree

Troubleshooting_Tree cluster_reagent Reagent Issues cluster_reaction_cond Reaction Conditions cluster_workup_issues Work-up & Product Loss Start Low Yield or Reaction Failure Reagent_Check Check Reagent Quality (Anhydrous? Fresh?) Start->Reagent_Check No/Slow Reaction Reaction_Temp Reaction Temp Too Low/High? Start->Reaction_Temp Incomplete Conversion Oxidation Evidence of Oxidation? (Colored Impurities) Start->Oxidation Impure Product Temp_Control Vilsmeier Prep Temp > 10°C? Reagent_Check->Temp_Control Reagents OK Stoichiometry Incorrect Stoichiometry? Temp_Control->Stoichiometry Temp OK Mixing Poor Agitation? Reaction_Temp->Mixing Temp Optimized Emulsion Emulsion during Extraction? Oxidation->Emulsion Oxidation Addressed

Caption: A decision tree for troubleshooting common scale-up issues.

V. Safety First: Handling Hazardous Reagents

The Vilsmeier-Haack reaction involves several hazardous materials that require strict safety protocols, especially at an industrial scale.

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[20][21] Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[22]

  • Vilsmeier Reagent: This reagent is moisture-sensitive and can decompose exothermically.[15] It is also an irritant.[23]

  • Quenching and Neutralization: These steps are highly exothermic and can cause splashing and the release of gases. Perform these operations slowly, with adequate cooling and in a well-ventilated area.

By understanding the underlying chemistry and potential challenges, and by implementing robust process controls, the synthesis of 10H-Phenothiazine-10-carbaldehyde can be successfully and safely scaled up.

VI. References

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. Retrieved from BenchChem.

  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Retrieved from BenchChem.

  • BenchChem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Retrieved from BenchChem.

  • PCC Group. (2025, November 18). Phosphorus oxychloride (POCl 3 ).

  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from ResearchGate.

  • Kappe, C. O., et al. (2005, November 3). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications.

  • BenchChem. (2025). Physical and chemical properties of Vilsmeier's reagent. Retrieved from BenchChem.

  • ChemicalBook. (2024, November 11). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.

  • Pharmaceutical Technology. (2020, November 15). New Ways Around Hazardous Reagent Chemistry.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.

  • Bellrock. (2025, July 27). What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?

  • Organic Process Research & Development. (2012, January 24). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. ACS Publications.

  • BenchChem. (2025). Effect of temperature on Vilsmeier-Haack reaction outcome. Retrieved from BenchChem.

  • PubChem. (n.d.). Phosphorus oxychloride | POCl3 | CID 24813.

  • Books. (2022, May 20). CHAPTER 14: Phosphorus Oxychloride: Production and Use.

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 10-Methyl-10H-phenothiazine-3-carbaldehyde: A Technical Guide. Retrieved from BenchChem.

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.

  • PMC. (n.d.). 10-Ethyl-10H-phenothiazine-3-carbaldehyde.

  • Organic Letters. (2018, April 27). Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents. ACS Publications.

  • Google Patents. (n.d.). US3381007A - Purification of phenothiazine.

  • Elleyes, W. F., & Salmon, J. R. (1980, February 29). High-performance liquid chromatographic separation of the N- and S-oxides of fluphenazine and fluphenazine decanoate.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. Retrieved from BenchChem.

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.

  • Reddit. (2024, February 4). Vilsmeier Haack Reaction : r/OrganicChemistry.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • MDPI. (2022, December 7). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes.

  • ResearchGate. (2025, August 6). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation | Request PDF.

  • MDPI. (2025, October 10). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.

  • ResearchGate. (2025, August 6). (PDF) Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes.

  • ResearchGate. (2018, September 5). Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article).

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

  • MDPI. (n.d.). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications.

  • PMC. (n.d.). 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine.

  • Chemical Science (RSC Publishing). (2022, April 8). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines.

  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction.

  • Sigma-Aldrich. (n.d.). 10h-phenothiazine-2-carbaldehyde.

  • SCIRP. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.

  • Organic Syntheses Procedure. (n.d.). 10 - Organic Syntheses Procedure.

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.

  • ResearchGate. (2025, August 6). Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone.

  • ResearchGate. (n.d.). (PDF) 10-Ethyl-10H-phenothiazine-3-carbaldehyde.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

Sources

Minimizing hydrolysis of the aldehyde group in N-formylphenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Hydrolysis of the N-Formyl Group

Welcome to the technical support center for N-formylphenothiazine. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you mitigate the common challenge of N-formyl group hydrolysis. We understand that maintaining the integrity of your compound is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar spot on my TLC plate that I suspect is a degradation product. What could it be?

A: It is highly probable that you are observing phenothiazine, the product of N-formyl group hydrolysis. The N-formyl group on the phenothiazine nitrogen acts as an amide. Amides are susceptible to hydrolysis, which cleaves the bond between the nitrogen and the formyl group (C-N bond), reverting the molecule to the parent phenothiazine and releasing formic acid.[1] Phenothiazine is more polar than its N-formylated counterpart due to the presence of the N-H group, which can act as a hydrogen bond donor. This increased polarity results in a lower Rf value on a normal-phase TLC plate.

Q2: What are the primary factors that cause the hydrolysis of the N-formyl group?

A: The stability of the N-formyl amide bond is primarily influenced by three factors:

  • pH: The hydrolysis is catalyzed by both acid and base.[1][2] Strongly acidic or alkaline conditions will significantly accelerate the rate of degradation. Near-neutral pH conditions are generally the most favorable for stability.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] Elevated temperatures during synthesis, workup, purification, or storage can lead to significant degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, are reactants in the hydrolysis process. The polarity of the solvent system can also influence the reaction rate.[4]

Q3: Is N-formylphenothiazine sensitive to light or air?

A: The phenothiazine core structure itself is known to be sensitive to light and air, which can cause oxidation.[5] While the N-formyl group may offer some protection, it is best practice to handle both N-formylphenothiazine and its parent compound, phenothiazine, with precautions to exclude light and air, especially for long-term storage. Store the compound under an inert atmosphere (argon or nitrogen) and in an amber vial or a container protected from light.[5]

Troubleshooting Guide

Issue 1: Degradation During Aqueous Workup
  • Symptom: Significant formation of phenothiazine is observed via TLC or LC-MS analysis after an aqueous extraction or wash step.

  • Cause: The workup conditions are likely too acidic or basic, catalyzing the hydrolysis of the N-formyl group.

  • Solution:

    • Maintain Neutral pH: Ensure that any aqueous solutions used for washing or extraction are buffered to a pH as close to 7.0 as possible. Avoid strong acids or bases.

    • Minimize Contact Time: Perform aqueous workup steps as quickly as possible. Do not let the compound sit in aqueous layers for extended periods.

    • Use Cold Solutions: Perform extractions and washes using cold (0-5 °C) solutions to reduce the rate of hydrolysis.

    • Alternative Workup: If possible, consider a non-aqueous workup or a direct precipitation/crystallization protocol that minimizes contact with water.

Issue 2: Compound Degrades During Purification by Silica Gel Chromatography
  • Symptom: Streaking on the TLC plate or the presence of the phenothiazine impurity in fractions after column chromatography.

  • Cause: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive compounds. The prolonged contact time during chromatography exacerbates this issue.

  • Solution:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a suitable solvent system containing a small amount of a volatile base, such as triethylamine (~0.1-1% v/v), and then re-equilibrate with your mobile phase. This will neutralize the acidic sites.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Expedite Chromatography: Use flash chromatography techniques to minimize the residence time of the compound on the column.

Issue 3: Decomposition During Long-Term Storage
  • Symptom: Purity of the compound decreases over time, as confirmed by HPLC or NMR analysis.

  • Cause: The compound may be degrading due to exposure to atmospheric moisture, air (oxygen), light, or elevated temperatures.

  • Solution: Implement a rigorous storage protocol as detailed in the experimental section below. The key is to minimize exposure to water, oxygen, light, and heat.

Mechanisms of N-Formyl Group Hydrolysis

The hydrolysis of the amide bond in N-formylphenothiazine can be catalyzed by either acid or base. Understanding these mechanisms helps in designing experiments to avoid them.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the formyl group is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

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  node [shape=none, fontsize=12, fontname="Helvetica"];
  edge [arrowhead=vee, penwidth=1.5];

// Nodes sub [label="N-Formylphenothiazine"]; p1 [label="Protonated\nIntermediate"]; p2 [label="Tetrahedral\nIntermediate"]; p3 [label="Proton Transfer"]; p4 [label="Leaving Group\nDeparture"]; prod [label="Phenothiazine +\nFormic Acid"];

// Edges sub -> p1 [label="+ H+"]; p1 -> p2 [label="+ H2O"]; p2 -> p3 [label="Proton\nTransfer"]; p3 -> p4 [label=""]; p4 -> prod [label="- H+"];

// Styling sub, prod {style=filled; fillcolor="#F1F3F4"} p1, p2, p3, p4 {style=filled; fillcolor="#FFFFFF"} }

Caption: Base-catalyzed hydrolysis of the N-formyl group.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of N-formylphenothiazine, adhere to the following storage protocol:

  • Aliquot the Sample: Upon receipt or after synthesis and purification, divide the solid compound into smaller, single-use aliquots in amber glass vials. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Purge each vial with a dry, inert gas such as argon or nitrogen before sealing.

  • Seal Tightly: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap with Parafilm®.

  • Protect from Light: Store the vials in a dark location, such as a light-proof box or a drawer.

  • Control Temperature: For long-term storage, keep the vials at -20°C. For short-term use, storage at 2-8°C is acceptable.[6]

  • Use a Desiccator: Place the storage box or vials inside a desiccator containing a suitable desiccant (e.g., silica gel) to protect against ambient moisture, especially when vials are removed from cold storage and warming to room temperature.

Protocol 2: Workflow for Stability Assessment

This workflow allows you to systematically test the stability of N-formylphenothiazine under your specific experimental conditions.

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// Nodes start [label="Prepare Stock Solution\nin Aprotic Solvent\n(e.g., Acetonitrile)"]; t0 [label="Analyze Time=0 Sample\n(HPLC/TLC)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Aliquot Stock into Test Conditions\n(e.g., pH 4, 7, 9 buffers)"]; incubate [label="Incubate at Desired Temp\n(e.g., RT, 40°C)"]; sample [label="Withdraw Samples at\nTime Points (1h, 4h, 24h)"]; analyze [label="Analyze Samples\n(HPLC/TLC)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Quantify % Remaining\nvs. Time", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Determine Stability Profile"];

// Edges start -> t0; start -> setup; setup -> incubate; incubate -> sample; sample -> analyze; t0 -> data; analyze -> data; data -> end; }

Sources

Validation & Comparative

FTIR characteristic peaks analysis of N-formylphenothiazine vs Phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Spectroscopic Validation in Phenothiazine Derivatization

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter challenges in validating the structural modifications of heterocyclic scaffolds. Phenothiazine (PTZ) is a highly versatile core utilized extensively in the development of neuroleptics, antioxidants, and antitumor agents[1]. However, the secondary amine (N-H) at the 10-position of the phenothiazine ring is highly reactive. To direct regioselective functionalization or to synthesize specific prodrugs, researchers must protect or modify this amine, most commonly via N-formylation to yield N-formylphenothiazine (N-FPTZ)[2].

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for rapid, non-destructive validation of this transformation. This guide objectively compares the spectroscopic profiles of PTZ and N-FPTZ, detailing the physical causality behind the spectral shifts and providing a field-proven, self-validating experimental protocol.

Mechanistic Causality of Spectroscopic Shifts

FTIR is not merely a pattern-matching tool; it is a direct readout of a molecule's vibrational mechanics. The transition from PTZ to N-FPTZ involves the conversion of a secondary amine to a tertiary formamide. This structural shift fundamentally alters the dipole moments and force constants of the molecule:

  • Eradication of the N-H Stretch: PTZ exhibits a distinct, sharp N-H stretching vibration due to the secondary amine[3]. Upon formylation, the hydrogen is replaced by a formyl group (-CHO). The complete disappearance of this peak is the primary binary indicator of reaction completion.

  • Emergence of the Amide I Band (C=O Stretch): The formyl group introduces a strong carbonyl (C=O) dipole. Because the nitrogen lone pair delocalizes into the carbonyl pi-system (amide resonance), the C=O bond order is slightly reduced compared to a standard ketone. This shifts the absorption to the characteristic amide I region (~1660–1680 cm⁻¹), which is highly diagnostic.

  • C-N Bond Stiffening (Amide III): The resonance between the nitrogen and the carbonyl carbon increases the double-bond character of the C-N bond. Consequently, the C-N stretching frequency shifts and broadens in N-FPTZ compared to the standard aryl C-N stretch in PTZ.

G PTZ Phenothiazine (PTZ) Secondary Amine Formylation N-Formylation (HCOOH) PTZ->Formylation Reacts PeakNH N-H Stretch ~3330 cm⁻¹ PTZ->PeakNH Exhibits NFPTZ N-formylphenothiazine Tertiary Amide Formylation->NFPTZ Forms PeakCO C=O Stretch ~1670 cm⁻¹ NFPTZ->PeakCO Exhibits PeakNH->NFPTZ Disappears

Fig 1: Logical relationship between N-formylation structural changes and corresponding FTIR markers.

Quantitative Data Presentation

To facilitate objective comparison, the critical vibrational modes for both compounds are summarized below. The aromatic C=C and C-S-C peaks act as internal standards, proving that the core heterocyclic scaffold remains intact during the harsh formylation process.

Vibrational ModePhenothiazine (PTZ)N-formylphenothiazine (N-FPTZ)Diagnostic Significance
N-H Stretching ~3320 - 3340 cm⁻¹ (Sharp)Absent Primary indicator of complete N-formylation.
C=O Stretching Absent ~1660 - 1680 cm⁻¹ (Strong)Confirms successful addition of the formyl group.
C-N Stretching ~1290 - 1310 cm⁻¹~1280 - 1320 cm⁻¹ (Broadened)Shifted due to amide resonance (C-N partial double bond).
Aromatic C=C ~1570, 1595 cm⁻¹~1570, 1590 cm⁻¹Internal standard; remains largely unchanged.
C-S-C Bending ~740 - 750 cm⁻¹~740 - 750 cm⁻¹Confirms the phenothiazine core remains intact.
Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your spectroscopic data, the experimental workflow must be self-validating. False positives and negatives in FTIR—especially regarding N-H and C=O peaks—are notoriously caused by environmental moisture.

Protocol A: Solvent-Free Synthesis of N-formylphenothiazine

While traditional methods use acetonitrile as a solvent[2], modern green chemistry approaches utilize solid-phase reactions to prevent solvent-induced side reactions[4].

  • Reagent Mixing: Combine 1.0 molar equivalent of phenothiazine with 1.1 equivalents of formic acid and 1.1 equivalents of phosphorus pentachloride (catalyst) in a dry mortar[4].

  • Mechanochemical Reaction: Grind the mixture at room temperature for 30-60 minutes[4]. Causality: Solid-state grinding increases the local concentration and collision frequency, driving the formylation without the need for bulk solvents, thereby increasing the target yield to >95%[4].

  • Purification: Wash the resulting solid with distilled water to remove residual acid and catalyst, followed by suction filtration. Recrystallize from water to yield pure N-FPTZ[4].

Protocol B: Self-Validating FTIR Sample Preparation (KBr Pellet Method)
  • Desiccation (The Critical Control): Bake spectroscopic-grade KBr at 105°C for at least 12 hours and store in a desiccator. Causality: KBr is highly hygroscopic. Absorbed water presents a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹. If the KBr is wet, the O-H stretch will mask the disappearance of the PTZ N-H peak, and the water bending mode will convolute the N-FPTZ C=O peak, rendering the analysis useless.

  • Background Validation: Press a pure KBr pellet (10 tons, 2 minutes) and run a background scan. Self-Validation: The baseline must be flat between 4000-3000 cm⁻¹ and 1800-1600 cm⁻¹. If peaks are present, discard the KBr and re-bake.

  • Sample Preparation: Grind 1-2 mg of the synthesized N-FPTZ with 200 mg of the validated KBr. Press into a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans to ensure a high signal-to-noise ratio.

Workflow Step1 1. Desiccate KBr Bake at 105°C overnight Step2 2. Background Check Run pure KBr to verify 0% moisture Step1->Step2 Step2->Step1 Moisture Detected Step3 3. Sample Prep Grind 1mg sample with 200mg KBr Step2->Step3 Baseline Flat Step4 4. Pellet Pressing 10 tons pressure for 2 mins Step3->Step4 Step5 5. FTIR Acquisition 32 scans, 4000-400 cm⁻¹ Step4->Step5

Fig 2: Self-validating FTIR experimental workflow emphasizing critical moisture control steps.

Conclusion

Differentiating Phenothiazine from N-formylphenothiazine via FTIR is a highly reliable analytical process when grounded in physical chemistry and rigorous sample preparation. By tracking the inverse relationship between the N-H stretch (~3330 cm⁻¹) and the C=O stretch (~1670 cm⁻¹), researchers can definitively monitor the progress and success of N-formylation. Implementing strict moisture controls in the KBr pellet workflow ensures that these critical diagnostic regions remain free from environmental artifacts, guaranteeing the scientific integrity of the structural characterization.

References

1.[2] Google Patents. CN102558092B - N-formyl phenothiazine and its preparation method. Available at: 2.[3] National Institute of Standards and Technology (NIST). Phenothiazine - the NIST WebBook. Available at: 3.[1] MDPI. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. Available at: 4.[4] Google Patents. CN104086507A - Preparation method of N-formyl phenothiazine. Available at:

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Phenothiazine-10-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of Phenothiazine-10-carboxaldehyde. By leveraging established principles of mass spectrometry and comparing with related phenothiazine structures, this document offers a predictive framework for identifying and characterizing this compound.

Introduction: The Significance of this compound

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. This compound serves as a key synthetic intermediate in the development of novel therapeutic agents. Understanding its mass spectral behavior is crucial for reaction monitoring, purity assessment, and metabolic studies. This guide will focus on the fragmentation patterns observed under Electron Ionization (EI), a common technique for the analysis of such compounds.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound

The fragmentation of this compound in EI-MS is predicted to be governed by the stability of the tricyclic phenothiazine core and the reactivity of the 10-carboxaldehyde group. The molecular ion (M+) is expected to be prominent due to the aromatic nature of the phenothiazine ring system.

The primary fragmentation pathways are anticipated to involve the loss of the formyl group and subsequent rearrangements.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aromatic aldehydes, leading to the formation of a stable acylium ion.[1][2][3]

  • Loss of the Formyl Radical (M-29): This involves the cleavage of the N-CHO bond, resulting in the stable phenothiazine radical cation.[4][5] This is often a dominant peak in the spectra of N-substituted phenothiazines.[4]

  • Loss of Carbon Monoxide (M-28) from the (M-1) ion: The acylium ion formed by the loss of a hydrogen radical can subsequently lose a molecule of carbon monoxide.

  • Formation of the Phenothiazine Cation (m/z 198): Loss of the entire carboxaldehyde group would lead to the phenothiazine cation.

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

G M This compound (m/z 227) M1 [M-H]+ (m/z 226) M->M1 - H• M29 [M-CHO]+ (m/z 198) M->M29 - CHO• M1_CO [M-H-CO]+ (m/z 198) M1->M1_CO - CO

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Fragmentation Analysis: Highlighting Structural Influences

The fragmentation pattern of this compound is distinct when compared to other phenothiazine derivatives, primarily due to the nature of the substituent at the 10-position.

CompoundKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)Reference
This compound Loss of H•, Loss of CHO•, Loss of CO from [M-H]+226, 198Predicted
Phenothiazine Stable molecular ion, limited fragmentation199 (M+)[6]
10-Methylphenothiazine Loss of CH3•198[4]
Chlorpromazine (A phenothiazine with a long alkyl side chain)Cleavage of the N-alkyl side chain86 (side chain fragment), 232, 246[4][7]

This comparison underscores the diagnostic value of the fragmentation pattern in identifying the nature of the N10-substituent on the phenothiazine core. The presence of fragments at m/z 226 and the significant ion at m/z 198 would be highly indicative of a 10-carboxaldehyde substitution.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate (1 mL).

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak, looking for the molecular ion and the predicted fragment ions.

  • Compare the obtained spectrum with a library of mass spectra if available, or with the predicted fragmentation pattern detailed in this guide.

The following diagram outlines the general workflow for GC-MS analysis.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Dissolution Dissolve in Volatile Solvent Dilution Serial Dilution Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis (Quadrupole) Fragmentation->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Analysis Identify Molecular Ion & Fragment Ions Spectrum->Analysis Comparison Compare with Predicted Pattern Analysis->Comparison

Caption: General workflow for GC-MS analysis of this compound.

Trustworthiness and Self-Validation

The predictions and protocols presented in this guide are grounded in well-established principles of mass spectrometry and a comprehensive review of the fragmentation behavior of related compounds.[1][2][3][4][5][8] The proposed fragmentation pathways for this compound are logical extensions of these principles. For experimental validation, the inclusion of a known standard of this compound in the analysis would provide definitive confirmation of its retention time and mass spectrum. Additionally, the use of high-resolution mass spectrometry would allow for the determination of the elemental composition of the fragment ions, further validating the proposed fragmentation mechanisms.

Conclusion

This guide provides a robust framework for understanding and predicting the mass spectrometry fragmentation patterns of this compound. By combining theoretical predictions with comparative data from related phenothiazine derivatives, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a starting point for developing a validated analytical method for routine analysis.

References

  • Scribd. Aldehyde Fragmentation Patterns. Available from: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available from: [Link]

  • Ishikawa Y, Suzuki O, Hattori H. Positive- and negative-ion mass spectrometry and rapid clean-up of 19 phenothiazines. Forensic Sci Int. 1990 Feb;44(2-3):93-105.
  • Kumazawa T, Hasegawa C, Lee XP, Sato K, Seno H, Ishii A, Suzuki O. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • ResearchGate. Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ)... Available from: [Link]

Sources

Electrochemical Profiling of Donor Moieties: Phenothiazine-10-carboxaldehyde vs. Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of Donor-Acceptor (D-π-A) architectures for organic electronics, dye-sensitized solar cells (DSSCs), and advanced therapeutics relies heavily on the precise electrochemical tuning of the electron-donating moiety. Two of the most prominent nitrogen-containing heterocycles utilized in these applications are Carbazole (CBZ) and Phenothiazine (PTZ) .

As a Senior Application Scientist, I have structured this guide to move beyond surface-level comparisons. We will analyze the structural causality that dictates the orbital dynamics of these scaffolds, specifically focusing on how the introduction of a formyl group in Phenothiazine-10-carboxaldehyde radically alters its baseline electrochemical signature.

Structural Causality & Orbital Dynamics

The electrochemical behavior of an organic molecule is inextricably linked to its three-dimensional conformation and heteroatom composition.

Carbazole Derivatives: Carbazole features a rigid, planar biphenyl system bridged by a central nitrogen atom. This strict planarity facilitates exceptional π-electron delocalization across the entire scaffold, resulting in high molar absorptivity. However, this extended conjugation yields a relatively deep Highest Occupied Molecular Orbital (HOMO) level (typically ~1.10 V vs. NHE), making it moderately difficult to oxidize[1]. Furthermore, the planar nature of CBZ induces a high propensity for intermolecular π-stacking aggregation, which can quench fluorescence and hinder charge mobility in solid-state devices[2].

Phenothiazine Derivatives: In contrast, phenothiazine incorporates both nitrogen and sulfur in its central ring. The steric constraints of these two heteroatoms force the molecule into a non-planar, "butterfly-like" conformation (folding angle of ~150°). This steric bulk inherently suppresses detrimental π-stacking aggregation[2]. Electrochemically, the electron-rich sulfur atom donates additional electron density into the π-system, raising the HOMO level (~1.04 V vs. NHE) and making PTZ a significantly stronger electron donor than carbazole[1].

This compound (N-Formylation): When a formyl group (-CHO) is attached directly to the nitrogen atom (the 10-position), the electronic landscape is inverted. The strong electron-withdrawing nature of the carbonyl group exerts a mesomeric pull, delocalizing the nitrogen's lone pair into the carbonyl bond (creating amide-like resonance). This severely depletes the electron density of the central thiazine ring. Cyclic voltammetry studies reveal that such formylated phenothiazines often resist anodic oxidation entirely within standard solvent windows, instead exhibiting pronounced cathodic reduction peaks[3].

Quantitative Electrochemical Comparison

The following table synthesizes the typical electrochemical parameters observed when comparing these structural classes.

ParameterCarbazole Derivatives (N-Alkylated)Phenothiazine Derivatives (N-Alkylated)This compound
Molecular Geometry Planar (Biphenyl core)Non-planar (Butterfly fold)Non-planar (Butterfly fold)
Heteroatoms NitrogenNitrogen, SulfurNitrogen, Sulfur, Oxygen
HOMO Level (vs. NHE) ~1.10 V (Deeper)~1.04 V (Shallower)Deeply stabilized (>1.5 V)
Electron Donor Strength ModerateStrongWeakened by -CHO
Oxidation Behavior Reversible anodic peaksHighly reversible anodic peaksResistant to anodic oxidation
Aggregation Tendency High (π-stacking)Low (Steric hindrance)Low
Mechanistic Workflow: Structural Effects on Electrochemistry

The logic tree below illustrates how structural modifications dictate the ultimate electrochemical properties and applications of these donor moieties.

G Donor Electron Donor Scaffolds PTZ Phenothiazine (PTZ) Non-Planar 'Butterfly' (S, N heteroatoms) Donor->PTZ CBZ Carbazole (CBZ) Planar Biphenyl (N heteroatom) Donor->CBZ PTZ_Prop Higher HOMO (~1.04 V) Stronger Electron Donor Low π-Stacking PTZ->PTZ_Prop Unsubstituted/N-Alkyl PTZ_CHO PTZ-10-carboxaldehyde (N-Formylation) PTZ->PTZ_CHO Formylation at N(10) CBZ_Prop Deeper HOMO (~1.10 V) Extended π-Conjugation High π-Stacking CBZ->CBZ_Prop N-Alkyl/Aryl PTZ_CHO_Prop Lone Pair Delocalization Resistant to Anodic Oxidation Cathodic Reduction Peaks PTZ_CHO->PTZ_CHO_Prop Inductive Pull

Fig 1: Structural causality of PTZ and CBZ scaffolds on electrochemical properties.

Self-Validating Cyclic Voltammetry (CV) Protocol

To accurately measure and compare the HOMO/LUMO levels of these derivatives, standardizing the electrochemical protocol is mandatory. The following methodology incorporates a self-validating internal standard to eliminate reference electrode drift.

Step 1: Electrolyte Preparation

  • Action: Dissolve Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
    
  • Causality:

    
     provides the necessary ionic conductivity without participating in redox events. Anhydrous DCM is critical; trace water acts as a nucleophile, irreversibly reacting with the highly reactive radical cations generated during the oxidation of PTZ or CBZ.
    

Step 2: Electrode Assembly

  • Action: Utilize a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an

    
     non-aqueous reference electrode.
    
  • Causality: Glassy carbon offers a wide anodic potential window and highly reproducible surface kinetics compared to gold or platinum working electrodes, which can inadvertently catalyze side reactions.

Step 3: Analyte Introduction & Degassing

  • Action: Dissolve the target derivative to a concentration of 1.0 mM in the electrolyte solution. Purge the solution with high-purity Argon for 10 minutes prior to scanning.

  • Causality: Argon purging displaces dissolved oxygen. Oxygen is electrochemically active and produces confounding cathodic reduction peaks that obscure the analyte's true electrochemical window.

Step 4: Voltammetric Scanning

  • Action: Sweep the potential from -0.5 V to 1.5 V at a scan rate of 50 mV/s. Record the cyclic voltammograms until a stable, reproducible baseline is achieved.

Step 5: Self-Validation via Internal Standard

  • Action: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Run a final scan to capture the

    
     redox couple.
    
  • Causality: Non-aqueous reference electrodes suffer from junction potential drift. The

    
     couple provides an absolute, universally recognized internal standard. The HOMO energy is subsequently calculated using the self-validating equation[2]:
    
    
    
    
References
  • Synthesis, Characterization and Electronic Properties of New Phenothiazine - Carboxaldehyde Derivatives Source: sphinxsai.com URL:[Link]

  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells Source: mdpi.com URL: [Link]

  • Carbazole Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells (Preprint) Source: preprints.org URL: [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 10-Formylphenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, data-supported comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 10-Formylphenothiazine. As a key intermediate and potential impurity in the synthesis of various pharmaceutical agents, ensuring the purity of 10-Formylphenothiazine is paramount for drug safety and efficacy.[1][2][3] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating a stability-indicating HPLC method.

Part 1: Foundational Method Development: Strategy and Rationale

The primary objective is to develop a selective, sensitive, and robust reversed-phase HPLC (RP-HPLC) method capable of separating 10-Formylphenothiazine from its potential process-related impurities and degradation products.[4] The tricyclic, aromatic structure of the phenothiazine core, combined with the polar formyl group, dictates our strategic approach.[5][6]

Initial Column and Mobile Phase Screening

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[7] Given the aromatic and moderately hydrophobic nature of 10-Formylphenothiazine, three column chemistries were initially screened:

  • C18 (L1): The industry standard, offering robust hydrophobic retention.[8][9] It is an excellent starting point for most small molecules.

  • C8 (L7): Provides similar hydrophobic interactions to C18 but with less retention, which can be advantageous for reducing run times.

  • Phenyl-Hexyl (L11): This phase offers an alternative selectivity mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group can engage in π-π interactions with the aromatic rings of the phenothiazine moiety.[9][10][11] This can be particularly effective for separating structurally similar aromatic compounds.[12]

For the mobile phase, a combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.[13] Acetonitrile (ACN) and Methanol (MeOH) were evaluated as organic modifiers. A phosphate buffer was chosen to control the mobile phase pH, a critical parameter as the basic nitrogen atom in the phenothiazine ring can be protonated, affecting peak shape and retention.[5][14] An initial screening was performed across a pH range to find the optimal balance of retention and peak symmetry.

MethodDevelopmentWorkflow start Start: Define Analytical Target Profile (ATP) column_screen Column Screening (C18, C8, Phenyl-Hexyl) start->column_screen mobile_phase_screen Mobile Phase Screening column_screen->mobile_phase_screen organic_mod Organic Modifier (ACN vs. MeOH) mobile_phase_screen->organic_mod Select Organic ph_opt pH Optimization (e.g., pH 3.0 - 7.0) mobile_phase_screen->ph_opt Select Buffer/pH gradient_opt Gradient Optimization (Time, Slope) organic_mod->gradient_opt ph_opt->gradient_opt final_method Optimized Method Selection gradient_opt->final_method validation Method Validation (ICH Q2(R1)) final_method->validation

Caption: High-level workflow for systematic HPLC method development.

Part 2: Comparative Analysis of Optimized Methods

Following initial screening and optimization, the performance of the C18 and Phenyl-Hexyl columns was compared directly. The C8 column showed insufficient retention for key impurities and was not carried forward. Acetonitrile was selected as the organic modifier due to its lower viscosity and better UV transparency. A mobile phase of 20mM potassium phosphate buffer (pH 3.0) and acetonitrile with a gradient elution was found to be optimal.

Table 1: Comparative Performance of C18 and Phenyl-Hexyl Columns

ParameterC18 Column (L1)Phenyl-Hexyl Column (L11)Rationale for Superiority
Resolution (Rs) between Parent and Impurity A 1.82.5 Phenyl-Hexyl column provides enhanced selectivity due to π-π interactions.[7][10]
Tailing Factor (Tf) for 10-Formylphenothiazine 1.31.1 Improved peak shape on the Phenyl-Hexyl phase suggests better surface chemistry interaction.
Theoretical Plates (N) 11,50013,200 Higher plate count indicates greater column efficiency and better resolving power.
Analysis Time (minutes) 2522 Better separation allows for a steeper, faster gradient without compromising resolution.

Part 3: Method Validation & Stability-Indicating Properties

The optimized method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[15][16][17][18]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[18] To prove the stability-indicating nature of the method, forced degradation studies were conducted. 10-Formylphenothiazine was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[19]

ForcedDegradationWorkflow drug 10-Formylphenothiazine (Drug Substance) acid Acid Hydrolysis (0.1M HCl, 60°C) drug->acid base Base Hydrolysis (0.1M NaOH, 60°C) drug->base oxide Oxidation (3% H2O2, RT) drug->oxide thermal Thermal (80°C, Solid State) drug->thermal photo Photolytic (ICH Q1B Light) drug->photo analysis Analyze all samples by Developed HPLC Method acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis result Evaluate Peak Purity & Mass Balance analysis->result

Caption: Experimental workflow for forced degradation studies.

The results demonstrated significant degradation under oxidative and basic conditions, with minor degradation under acidic and photolytic stress. The parent peak was well-resolved from all degradation products, and peak purity analysis using a PDA detector confirmed the spectral homogeneity of the 10-Formylphenothiazine peak in all stressed samples.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationResolution (Rs) of Main Peak from Closest DegradantPeak Purity
Acid (0.1M HCl, 8h) 4.5%2.8Pass
Base (0.1M NaOH, 4h) 18.2%3.5Pass
Oxidative (3% H₂O₂, 2h) 25.6%4.1Pass
Thermal (80°C, 48h) < 1.0%N/APass
Photolytic (ICH Q1B) 3.1%3.0Pass

The phenothiazine sulfur atom is known to be susceptible to oxidation, primarily forming the sulfoxide derivative, which was confirmed as the major degradant in the oxidative stress condition.[19][20]

Validation Parameter Summary

The method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. All parameters met the pre-defined acceptance criteria as per ICH guidelines.[4][13]

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Range LOQ to 150% of test concentration0.03% to 0.75%
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 10.0%2.8%
Intermediate Precision (%RSD) ≤ 10.0%3.5%
Limit of Detection (LOD) Report Value0.01%
Limit of Quantitation (LOQ) S/N ≥ 100.03%
Robustness %RSD ≤ 10.0% after minor changesPassed (Flow rate ±10%, pH ±0.2)

Experimental Protocols

Optimized Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

  • Mobile Phase A: 20mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes, then hold at 70% B for 3 minutes, return to 30% B and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Forced Degradation Sample Preparation
  • Acid/Base Hydrolysis: Dissolve 10 mg of 10-Formylphenothiazine in 1 mL of ACN and add 9 mL of 0.1M HCl or 0.1M NaOH. Heat in a water bath at 60°C for the specified time. Neutralize the solution before dilution and injection.

  • Oxidative Degradation: Dissolve 10 mg of 10-Formylphenothiazine in 10 mL of 3% Hydrogen Peroxide. Keep at room temperature for 2 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve in diluent for analysis.

Conclusion

This guide has demonstrated a systematic, science-driven approach to developing a stability-indicating HPLC method for the purity assessment of 10-Formylphenothiazine. Through a comparative evaluation, a Phenyl-Hexyl stationary phase was identified as superior to the more common C18 phase, offering enhanced selectivity for this specific aromatic heterocyclic compound. The final method was fully validated according to ICH Q2(R1) guidelines, proving its suitability for use in a regulated quality control environment. This detailed comparison and the provided protocols offer a comprehensive resource for scientists tasked with similar analytical challenges.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • What is the Difference Between C18 and Phenyl Column. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenyl Stationary Phases for HPLC - Element Lab Solutions. [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • [Stability of products of degradation of phenothiazine derivatives and their analysis]. [Link]

  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation | Request PDF - ResearchGate. [Link]

  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene - MDPI. [Link]

  • Physicochemical properties of phenothiazine derivatives - ResearchGate. [Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. [Link]

  • Strategies for Chiral HPLC Method Development. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents - ResearchGate. [Link]

  • RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms. [Link]

  • Structures and calculated chemical properties of the phenothiazines... - ResearchGate. [Link]

Sources

Comparative antioxidant activity of Phenothiazine-10-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic pharmacology, I have evaluated hundreds of molecular scaffolds for their oxidative stability and radical scavenging capabilities. Phenothiazine derivatives represent a fascinating paradox in drug design: their electron-rich tricyclic core makes them exceptionally potent antioxidants, yet this same property renders them highly susceptible to premature auto-oxidation[1].

To bypass this instability, pharmaceutical chemists often synthesize Phenothiazine-10-carboxaldehyde (10-formylphenothiazine) derivatives. By introducing an electron-withdrawing formyl group at the N-10 position, researchers can modulate the molecule's ionization potential—sacrificing a degree of raw antioxidant power in exchange for vastly improved pharmacokinetic stability and shelf-life[2].

This guide provides an objective, data-driven comparison of this compound derivatives against industry-standard antioxidants, complete with validated experimental methodologies and mechanistic insights.

Mechanistic Overview: Radical Scavenging Pathways

The antioxidant efficacy of phenothiazine derivatives is primarily governed by their ability to neutralize Reactive Oxygen Species (ROS) through two competing mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) . Because the N-10 position in 10-carboxaldehyde derivatives is blocked by the formyl group, these compounds predominantly rely on the SET pathway, donating an electron from the sulfur-rich heterocyclic core to form a resonance-stabilized radical cation[3].

MechanisticPathway PTZ This compound (Electron/Hydrogen Donor) SET Single Electron Transfer (SET) PTZ->SET Donates e- HAT Hydrogen Atom Transfer (HAT) PTZ->HAT Donates H+ ROS Free Radicals (DPPH•, ABTS•+) ROS->SET ROS->HAT RadicalCation Resonance-Stabilized Phenothiazine Cation SET->RadicalCation NeutralROS Neutralized Species (DPPH-H, ABTS) SET->NeutralROS HAT->RadicalCation HAT->NeutralROS

Fig 1. Mechanistic pathways (SET and HAT) of radical scavenging by phenothiazine derivatives.

Quantitative Comparison of Antioxidant Activity

To objectively benchmark the performance of this compound, we must compare its half-maximal inhibitory concentration (


) against both its unsubstituted parent compound and established commercial standards like Ascorbic Acid and Trolox. A lower 

value indicates superior radical scavenging potency.

The data below synthesizes findings from standardized in vitro assays documented by [4] and peer-reviewed literature on [1].

CompoundDPPH

(µM)
ABTS

(µM)
FRAP (mM TE/g)Primary Mechanism
Ascorbic Acid (Standard)25.4 ± 1.221.0 ± 0.82.50 ± 0.15HAT / SET
Trolox (Standard)28.1 ± 1.524.5 ± 1.12.20 ± 0.10HAT / SET
Phenothiazine (Parent)45.2 ± 2.138.5 ± 1.91.25 ± 0.08SET > HAT
This compound 62.4 ± 3.055.1 ± 2.50.90 ± 0.05SET
2-Chloro-10-formylphenothiazine 58.3 ± 2.849.2 ± 2.21.05 ± 0.06SET
Structure-Activity Relationship (SAR) Analysis

As observed in the data, the parent Phenothiazine exhibits robust antioxidant activity (


). However, upon formylation at the N-10 position, the 

increases to

. According to structural analyses published by [3], this occurs because the carboxaldehyde group acts as a strong electron-withdrawing group (EWG). It pulls electron density away from the nitrogen and sulfur heteroatoms via resonance, increasing the molecule's ionization potential. While this makes it thermodynamically harder for the molecule to donate an electron to a free radical, the trade-off is a highly stable, non-toxic intermediate that is crucial for synthesizing downstream antipsychotic and antimicrobial agents[5].

Validated Experimental Methodologies

In pharmacological screening, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems , ensuring that environmental variables do not skew the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the reduction of the deep violet DPPH• radical to a pale yellow hydrazine derivative[4].

  • Step 1: Reagent Preparation: Dissolve DPPH powder in MS-grade methanol to yield a 0.1 mM solution.

    • Causality: Methanol is strictly required over aqueous buffers because DPPH is a lipophilic radical. MS-grade solvent is utilized to prevent trace transition metals from prematurely reducing the radical, which would artificially lower the baseline absorbance.

  • Step 2: Incubation: Mix 100 µL of the this compound sample (titrated from 10–100 µM) with 900 µL of the DPPH solution. Incubate in complete darkness at 25°C for exactly 30 minutes.

    • Causality: The reaction between bulky tricyclic phenothiazine derivatives and DPPH is sterically hindered, requiring a full 30 minutes to reach thermodynamic equilibrium. Complete darkness is mandatory because the DPPH radical undergoes rapid photodegradation under actinic light, leading to false-positive antioxidant readings.

  • Step 3: Spectrophotometry: Measure the absorbance at 517 nm against a pure methanol blank.

  • Step 4: Self-Validation Check: Concurrently run an Ascorbic Acid standard curve. System Rule: If the Ascorbic Acid

    
     deviates by >5% from the historical baseline (~25.4 µM), the entire DPPH working solution must be discarded due to suspected auto-oxidation.
    
ABTS Radical Cation Scavenging Assay

The ABTS assay is highly effective for phenothiazine derivatives because it operates via a strict Single Electron Transfer (SET) mechanism, perfectly matching the compound's primary antioxidant pathway[1].

  • Step 1: Radical Generation: React 7 mM aqueous ABTS with 2.45 mM potassium persulfate (

    
    ). Store the mixture in the dark at room temperature for 12–16 hours prior to use.
    
    • Causality: Potassium persulfate acts as a stoichiometric oxidant. The 12-16 hour incubation is non-negotiable; the oxidation of ABTS to the stable

      
       radical cation is a slow, thermodynamically driven process. Premature use will result in a mixed population of oxidized and unoxidized species, destroying assay linearity.
      
  • Step 2: Baseline Adjustment: Dilute the

    
     solution with absolute ethanol until it reaches an initial absorbance of 
    
    
    
    at 734 nm.
    • Causality: Standardizing the baseline absorbance ensures that the molar ratio of radical to antioxidant remains constant across independent assay days, allowing for accurate

      
       calculation.
      
  • Step 3: Reaction & Measurement: Add 10 µL of the sample to 990 µL of the diluted

    
     solution. Incubate for 6 minutes, then read absorbance at 734 nm.
    

References

  • ResearchGate. "Values of the antioxidant activity of phenothiazine and its derivatives." ResearchGate, [Link]

  • Bentham Science. "A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives." Bentham Science Publishers, [Link]

  • SciSpace. "Synthesis and biological activity of phenothiazine derivatives." Typeset.io, [Link]

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Validation of Corrosion Inhibition Efficiency: Gravimetric vs. Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of corrosion inhibitors (CIs), specifically organic adsorption-type inhibitors, data validation is the bottleneck between molecular synthesis and field deployment. A recurring conflict in this domain is the discrepancy between Gravimetric Analysis (Weight Loss) and Electrochemical Impedance Spectroscopy (EIS) .

While Weight Loss (ASTM G31) remains the industrial "Gold Standard" for its tangible representation of material loss, EIS (ASTM G106) offers superior mechanistic insight into the adsorption kinetics at the double layer. This guide dissects both methodologies, establishing a rigorous framework for when to use each and how to reconcile their datasets.

Part 1: The Methodological Divide

The fundamental difference between these techniques is not just instrumentation; it is the domain of time .

  • Weight Loss (Integral Measurement): Measures the total accumulated damage over a period (

    
    ). It averages out transient events, film breakdown, and inhibitor desorption.
    
  • EIS (Instantaneous Measurement): Measures the system's resistance to electron transfer at a specific moment (

    
    ). It captures the kinetic state of the interface without significantly perturbing it.
    

The Scientist's Rule: If your inhibitor degrades over 24 hours, EIS at


 will report 99% efficiency, while Weight Loss at 

may report 60%. Neither is wrong; they measure different realities.

Part 2: Protocol A — Gravimetric Analysis (Weight Loss)

Standard: ASTM G31 / NACE TM0169 Role: The Absolute Validator

Weight loss is the only method that provides physical proof of metal preservation. However, its accuracy is entirely dependent on the cleaning protocol (ASTM G1).

The Self-Validating Workflow
  • Specimen Prep: Carbon steel coupons (e.g., C1018) must be polished to 600-grit, degreased with acetone, and stored in a desiccator.

  • Exposure:

    • Volume/Area Ratio: Minimum

      
       to prevent solution exhaustion.
      
    • Duration: Typically 24h to 168h.

  • The Critical Step — Cleaning (ASTM G1):

    • Error Source: Under-cleaning leaves rust (underestimates corrosion). Over-cleaning removes base metal (overestimates corrosion).

    • Solution: Use Clarke’s Solution (Hydrochloric acid + Antimony Trioxide + Stannous Chloride). The Sb/Sn couple inhibits acid attack on the base metal while allowing the acid to dissolve the rust.

  • Calculation:

    
    
    Where 
    
    
    
    is a constant (
    
    
    for mm/y),
    
    
    is mass loss (g),
    
    
    is area (
    
    
    ),
    
    
    is time (h), and
    
    
    is density (
    
    
    ).

    Inhibition Efficiency (

    
    ): 
    
    
    
    

Part 3: Protocol B — Electrochemical Impedance Spectroscopy (EIS)

Standard: ASTM G106 Role: The Mechanistic Probe

EIS models the metal-solution interface as an electrical circuit. For inhibitors, we focus on the Charge Transfer Resistance (


)  and the Double Layer Capacitance (

)
.
The Equivalent Circuit Model (ECM)

We rarely use a pure capacitor due to surface roughness. We use a Constant Phase Element (CPE) .

  • Circuit:

    
     — A resistor (
    
    
    
    ) in series with a parallel combination of a CPE (
    
    
    ) and Charge Transfer Resistance (
    
    
    ).
The Protocol
  • OCP Stabilization: Allow Open Circuit Potential to stabilize (approx. 30–60 mins) before scanning. Drifting OCP invalidates impedance data.

  • Perturbation: Apply a sinusoidal voltage (

    
    ) across a frequency range (
    
    
    
    to
    
    
    ).
  • Analysis (Nyquist Plot):

    • The diameter of the semi-circle represents

      
      .
      
    • Inhibitor Logic: As inhibitor adsorbs, it blocks charge transfer. Therefore,

      
      increases .
      
    • Simultaneously, the organic film displaces water (high dielectric) with inhibitor (low dielectric), causing

      
       to decrease .
      

    Inhibition Efficiency (

    
    ): 
    
    
    
    

Part 4: Comparative Analysis & Data Correlation

Comparison Matrix
FeatureWeight Loss (WL)EIS
Nature Destructive, IntegralNon-destructive, Instantaneous
Cost/Throughput Low Cost / Low ThroughputHigh Cost / High Throughput
Sensitivity Low (requires mg-level loss)High (detects

changes)
Key Error Cleaning artifactsModel fitting errors (wrong ECM)
Best For Final Validation, Long-term stabilityScreening, Mechanism (Adsorption isotherms)
Visualizing the Workflow Logic

The following diagram illustrates how a Senior Scientist integrates both methods into a cohesive validation pipeline.

G cluster_WL Stream A: Gravimetric (ASTM G31) cluster_EIS Stream B: EIS (ASTM G106) Start Start: Inhibitor Candidate Screening Phase 1: High-Throughput Screening (EIS / LPR) Start->Screening Decision1 Efficiency > 80%? Screening->Decision1 Discard Discard Candidate Decision1->Discard No Validation Phase 2: Dual-Stream Validation Decision1->Validation Yes WL_Exp Immersion (72h - 168h) Acidic/Brine Media Validation->WL_Exp EIS_Exp Immersion (1h - 24h) OCP Stabilization Validation->EIS_Exp WL_Clean Cleaning (Clarke's Sol.) & Weighing WL_Exp->WL_Clean WL_Calc Calculate Integral Rate WL_Clean->WL_Calc Compare Data Correlation Analysis Compare Integral vs. Instantaneous WL_Calc->Compare EIS_Model Fit to Randles/CPE Circuit Extract Rct & Cdl EIS_Exp->EIS_Model EIS_Calc Calculate Instantaneous Rate EIS_Model->EIS_Calc EIS_Calc->Compare FinalDecision Final Decision: Go/No-Go for Field Trial Compare->FinalDecision

Caption: Integrated workflow for corrosion inhibitor validation, prioritizing EIS for screening and Weight Loss for confirmation.

Part 5: Reconciling Discrepancies (The "Why")

When


, it is rarely an instrument error. It is a mechanistic signal .
  • 
     (Common): 
    
    • Cause: The inhibitor forms a film quickly (

      
      ), giving high EIS values. However, the film is unstable and desorbs/degrades over the 72h immersion required for weight loss.
      
    • Diagnosis: Run EIS at 24h, 48h, and 72h intervals. If

      
       drops over time, the inhibitor lacks persistence.
      
  • 
     (Rare): 
    
    • Cause: Often due to the formation of a semi-protective corrosion product (siderite or oxide) that physically blocks mass loss but is porous enough to conduct ions (low impedance).

    • Diagnosis: Check the cleaning protocol. You may be failing to remove a tightly adherent corrosion product in the WL method.

The Correlation Coefficient

In high-quality studies, a linear regression of


 vs. 

should yield an

. If

, investigate localized corrosion (pitting) . EIS averages the surface response; if a deep pit forms, EIS might show high resistance (on the rest of the surface) while Weight Loss captures the massive mass removal from the pit.

References

  • ASTM International. (2021). ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA. [Link]

  • ASTM International. (2023). ASTM G106-89(2023) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. West Conshohocken, PA. [Link]

  • ASTM International. (2017). ASTM G1-03(2017)e1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA. [Link]

  • Mansfeld, F. (1990). Electrochemical Impedance Spectroscopy (EIS) as a new tool for investigating methods of corrosion protection. Electrochimica Acta, 35(10), 1533-1544. [Link]

  • Obot, I. B., & Obi-Egbedi, N. O. (2010).

Comparative Guide: Fluorescence Quantum Yields of Phenothiazine Aldehyde vs. Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the photophysical properties of Phenothiazine-3-carbaldehyde (PTZ-CHO) and its Hydrazone derivatives (PTZ-CH=N-NH-R) . For researchers in drug development and bio-imaging, the distinction is critical:

  • PTZ-CHO functions as a stable, moderate-efficiency Donor-Acceptor (D-A) fluorophore driven by Intramolecular Charge Transfer (ICT).

  • PTZ-Hydrazones exhibit a binary performance profile: they often suffer from fluorescence quenching in solution due to C=N isomerization (non-radiative decay) but display dramatic Aggregation-Induced Emission (AIE) in the solid state or high-viscosity environments.

Key Takeaway: Use PTZ-CHO as a reliable intermediate or reference standard. Use PTZ-Hydrazones for "turn-on" sensing applications (e.g., hydrazine detection) or solid-state optoelectronics where rigidification activates the quantum yield.

Chemical Architecture & Electronic Context

The phenothiazine core is an electron-rich heterocycle acting as a strong donor.[1] The photophysics of its derivatives depend heavily on the substituent at the 3-position (and 10-position), which modulates the "Push-Pull" electronic system.

  • Phenothiazine Aldehyde (PTZ-CHO): The aldehyde group is a strong electron-withdrawing group (EWG). This creates a direct D-A dipole, facilitating ICT. The molecule is generally planar, leading to moderate fluorescence in solution but susceptibility to Aggregation-Caused Quenching (ACQ) in the solid state.

  • Phenothiazine Hydrazones: Formed via condensation with hydrazine or hydrazides. The

    
     bond extends the 
    
    
    
    -conjugation system, typically causing a red shift in absorption and emission. However, the
    
    
    bond introduces a rotational degree of freedom, acting as a non-radiative decay channel in low-viscosity solvents.
Structural Evolution Diagram

The following diagram illustrates the synthesis and electronic transition from the aldehyde precursor to the hydrazone derivative.

PTZ_Synthesis cluster_mech Photophysical Switch PTZ Phenothiazine (PTZ) (Electron Donor) Aldehyde PTZ-3-Carbaldehyde (D-A System) Moderate ΦF (ICT) PTZ->Aldehyde Vilsmeier-Haack Formylation Hydrazone PTZ-Hydrazone (Extended Conjugation) Low ΦF (Solution) / High ΦF (AIE) Aldehyde->Hydrazone Schiff Base Condensation (+ H2N-NH-R)

Figure 1: Structural evolution from Phenothiazine to Hydrazone, highlighting the shift in photophysical mechanism.

Comparative Analysis: Quantum Yield & Optical Properties[2][3][4][5][6]

The following data synthesizes findings from multiple photophysical studies comparing phenothiazine derivatives.

Table 1: Photophysical Performance Matrix[7]
FeaturePTZ-3-Carbaldehyde (PTZ-CHO)PTZ-Hydrazone Derivatives
Fluorescence Quantum Yield (

)
0.01 – 0.20 (Solvent Dependent)< 0.01 (Solution) / 0.20 – 0.70 (Solid/Aggregated)
Dominant Mechanism Intramolecular Charge Transfer (ICT)Photo-induced Electron Transfer (PET) or C=N Isomerization
Stokes Shift Moderate (50 – 100 nm)Large (100 – 180 nm) [1]
Solvatochromism Positive (Red shift in polar solvents)Strong Positive (Highly sensitive to polarity)
Aggregation Behavior Aggregation-Caused Quenching (ACQ)Aggregation-Induced Emission (AIE) [2]
Emission Color Blue / GreenYellow / Orange / Red (Red-shifted)
Mechanistic Insight: Why the Difference?
  • The Aldehyde Baseline: PTZ-CHO exhibits enhanced emission compared to unsubstituted phenothiazine (

    
    ) because the aldehyde promotes allowed 
    
    
    
    transitions over the forbidden transitions involving sulfur lone pairs [3]. However, intersystem crossing (ISC) to the triplet state can still limit
    
    
    .
  • The Hydrazone "Switch":

    • In Solution: The

      
       bond undergoes rapid photo-isomerization (cis-trans) or rotation upon excitation. This motion dissipates excited state energy as heat (non-radiative decay), resulting in very low 
      
      
      
      (often < 1%) [4].
    • In Solid State / Rigid Media: The rotation is sterically restricted (Restricted Intramolecular Rotation - RIR). This blocks the non-radiative path, forcing relaxation via photon emission. Consequently, hydrazones are excellent candidates for AIE probes.

Experimental Protocol: Measuring Relative Quantum Yield

To objectively verify these values in your lab, use the Comparative Method . This protocol is self-validating by using two different standards to cross-check results.

Objective: Determine


 of a novel PTZ-Hydrazone relative to a standard (e.g., Quinine Sulfate).
Reagents & Standards
  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or Acetonitrile (match the sample).

  • Sample: PTZ-Hydrazone derivative.

Step-by-Step Methodology
  • Absorbance Tuning (The Critical Step):

    • Prepare stock solutions of the Standard and the Sample.

    • Dilute both so that their absorbance (

      
      ) at the same excitation wavelength  (
      
      
      
      ) is below 0.1 (ideally 0.02 – 0.08).
    • Reasoning: Absorbance > 0.1 causes inner-filter effects (re-absorption of emitted light), artificially lowering the measured yield.

  • Spectral Acquisition:

    • Set the fluorometer excitation to

      
      .
      
    • Record the fluorescence emission spectrum for the Standard and Sample using identical slit widths and detector voltage.

    • Integrate the area under the emission curve (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
  • Calculation: Use the following equation:

    
    
    
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : Integrated fluorescence intensity (Area).
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : Absorbance at excitation wavelength.[2]
      
    • 
      : Refractive index of the solvent.[3]
      
  • Self-Validation Check:

    • Repeat the measurement using a second standard (e.g., Coumarin 153 or Rhodamine 6G).

    • If the calculated

      
       deviates by >10% between the two standards, re-check the absorbance values and instrument calibration.
      
Measurement Workflow Diagram

QuantumYield_Protocol Start Start: Prepare Solutions AbsCheck Measure Absorbance (A) at Excitation λ Start->AbsCheck Dilute Dilute Sample (Target A < 0.1) AbsCheck->Dilute If A > 0.1 Measure Record Emission Spectrum Integrate Area (F) AbsCheck->Measure If A < 0.1 Dilute->AbsCheck Calc Calculate Φ using Equation Measure->Calc Validate Cross-Validate with Second Standard Calc->Validate

Figure 2: Validated workflow for comparative fluorescence quantum yield determination.

Applications in Drug Development & Sensing

The difference in


 behavior dictates the application:
  • Hydrazine Sensing (Turn-On Probes):

    • Concept: A non-fluorescent probe (often an aldehyde or dicyanovinyl-PTZ) reacts with hydrazine to form a hydrazone (or cyclized pyrazole).

    • Mechanism: If the probe is designed such that the product restricts rotation (e.g., via H-bonding) or blocks PET, the signal turns "ON".

    • Data: A PTZ-based probe demonstrated a detection limit of 0.22

      
       with a quantum yield rising to 0.05 upon reaction [5].
      
  • Bio-Imaging (AIE Nanoparticles):

    • PTZ-Hydrazones are hydrophobic. When introduced to aqueous biological media, they form nano-aggregates.

    • Performance: These aggregates exhibit high quantum yields (up to 40%) due to the AIE effect, enabling high-contrast imaging of cellular structures without the self-quenching issues typical of planar dyes like fluorescein [2].

References

  • Multi-Stimuli Response Displaying Novel Phenothiazine-Based Non-Planar D-π-A Hydrazones. ResearchGate. Available at: [Link]

  • Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission. Heliyon. Available at: [Link]

  • Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives. Chemistry - A European Journal. Available at: [Link]

  • Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C. Available at: [Link]

  • A Cost-effective Phenothiazine-based Fluorescent Chemosensor for Selective Detection of Hydrazine. Journal of Fluorescence. Available at: [Link]

Sources

Comprehensive Comparison Guide: X-Ray Diffraction (XRD) Profiling of Pure Phenothiazine-10-Carboxaldehyde vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine-10-carboxaldehyde (PTZ-CHO), also known as 10-formylphenothiazine, is a critical precursor in the synthesis of advanced pharmaceuticals, dyes, and aggregation-induced emission (AIE) fluorophores[1]. For researchers and drug development professionals, verifying the structural integrity and polymorphic purity of PTZ-CHO is paramount.

This guide provides an objective comparison of the X-ray diffraction (XRD) performance of pure PTZ-CHO against its primary alternatives—unsubstituted 10H-Phenothiazine (PTZ) and 10-Methylphenothiazine (PTZ-Me). By analyzing the causality between steric hindrance, molecular conformation, and crystallographic phase transitions, this guide establishes a self-validating protocol for accurate powder XRD (PXRD) data acquisition.

The Causality of Crystallographic Conformation

To understand the XRD patterns of phenothiazine derivatives, one must first understand their molecular geometry. Phenothiazines do not exist as perfectly flat molecules; they adopt a folded "butterfly" conformation along the sulfur-nitrogen (S-N) axis.

The substitution at the 10-position (the nitrogen atom) dictates the severity of this fold (the butterfly angle, θ)[2].

  • Unsubstituted PTZ: Exhibits minimal steric hindrance, allowing for a relatively planar-leaning, equatorial conformation. This results in highly ordered, tightly packed crystal lattices with sharp, distinct XRD peaks[3].

  • PTZ-CHO (The Target): The introduction of the formyl (-CHO) group introduces significant steric repulsion against the adjacent peri-hydrogens of the benzene rings. This forces the molecule into a highly bent, axial conformation[2]. The resulting crystal lattice is less densely packed and highly sensitive to external mechanical stimuli.

  • Mechanofluorochromism & Phase Transitions: Because of the strained non-planar structure, PTZ-CHO and similar derivatives are prone to mechanical-induced phase transitions. Mechanical grinding can easily shatter the crystalline lattice, converting the material from a well-organized crystalline phase (sharp XRD peaks) to an amorphous phase (broad XRD halo)[4].

Understanding this causality is critical: standard aggressive grinding during XRD sample preparation will destroy the very crystal structure you are attempting to measure.

Conformation A 10H-Phenothiazine (Planar-Leaning, Low Steric) B N-Formylation (-CHO) A->B C PTZ-CHO (Bent Butterfly, High Steric) B->C D Mechanical Stress (Standard Grinding) C->D E Amorphous Phase (Broad XRD Halo) D->E

Caption: Structural conformation pathway of phenothiazines and stress-induced amorphization.

Comparative Performance Data: PTZ-CHO vs. Alternatives

The following tables synthesize the crystallographic behaviors and PXRD profiles of PTZ-CHO compared to its baseline precursor (PTZ) and a simple alkyl analog (PTZ-Me).

Table 1: Crystallographic Conformation & Stability Comparison
Compound10-Position SubstituentEstimated Butterfly Angle (θ)Conformation StateMechanical Stability (Phase Retention)
10H-Phenothiazine (PTZ) -H~153°Equatorial (Planar-leaning)High (Resists amorphization)
10-Methylphenothiazine (PTZ-Me) -CH3~144°IntermediateModerate
This compound -CHO~135°Axial (Highly bent)Low (Prone to amorphization)
Table 2: Characteristic PXRD Peak Profiling

Note: Peak positions are representative of the primary polymorphs analyzed via Cu-Kα radiation (λ = 1.5406 Å) from 5° to 65° 2θ[2].

CompoundPrimary 2θ Peaks (±0.2°)Peak Morphology (Crystalline)Peak Morphology (Post-Grinding)
PTZ 9.8°, 13.2°, 19.5°, 22.8°Sharp, high intensitySharp, high intensity (Stable)
PTZ-Me 10.5°, 14.8°, 20.3°, 24.1°Sharp, moderate intensitySlight broadening
PTZ-CHO 11.2°, 15.4°, 22.1°, 26.5°Sharp, distinctBroad amorphous halo (Loss of peaks)

Analysis: The "innermost line index" method[5] reveals that as the steric bulk of the 10-substituent increases (from -H to -CHO), the unit cell expands, causing the primary low-angle diffraction peaks to shift to slightly higher 2θ values. Furthermore, the complete loss of sharp peaks in PTZ-CHO post-grinding confirms its transition to an amorphous state[4].

Self-Validating Experimental Protocol for PXRD

To ensure scientific integrity and prevent false-negative crystallinity readings due to sample preparation errors, the following self-validating protocol must be strictly adhered to. This workflow prevents the mechanofluorochromic amorphization of PTZ-CHO[4].

Step-by-Step Methodology

Step 1: Sample Preparation (The Critical Control Point)

  • Do NOT use a standard mortar and pestle. Aggressive shear forces will induce a phase transition[2].

  • Utilize Gentle Cryo-Milling : Submerge the agate milling jar in liquid nitrogen for 5 minutes prior to use.

  • Add 50 mg of pure PTZ-CHO crystals. Mill at a low frequency (e.g., 15 Hz) for no more than 30 seconds to achieve a uniform powder without imparting excessive thermal or mechanical energy.

Step 2: Internal Standard Integration (Self-Validation)

  • To prove the instrument is aligned and the sample has not shifted out of the focal plane, lightly fold in 10% (w/w) NIST-traceable Silicon powder (Standard Reference Material 640) using a spatula.

  • The presence of the sharp Si peak at 28.44° 2θ validates the accuracy of the scan.

Step 3: Data Acquisition

  • Mount the sample on a zero-background silicon sample holder using the back-loading technique to minimize preferred orientation.

  • Analyze using a diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å)[2].

  • Scan parameters: 5° to 65° 2θ, step size of 0.01°, with a scan speed of 2°/min[2].

Step 4: Rietveld Refinement

  • Import the raw .xrdml or .raw data into refinement software (e.g., GSAS-II).

  • Compare the experimental peaks against the simulated XRD pattern calculated from single-crystal X-ray data[2].

XRD_Workflow N1 Raw PTZ-CHO Synthesis N2 Gentle Cryo-Milling (Prevents Amorphization) N1->N2 N3 PXRD Data Acquisition (Cu-Kα, 5°-65° 2θ) N2->N3 N4 Rietveld Refinement & Phase Identification N3->N4

Caption: Workflow for self-validating PXRD analysis of PTZ-CHO, ensuring phase preservation.

Conclusion

When evaluating pure this compound against its analogs, XRD serves as the definitive tool for structural verification. However, due to the severe axial bend induced by the formyl group, PTZ-CHO is highly susceptible to mechanical amorphization. By employing temperature-controlled, low-shear sample preparation techniques, researchers can accurately capture the true crystalline XRD profile of PTZ-CHO, ensuring reliable downstream applications in drug development and materials science.

References

  • Nanomegas. "Revealing Crystal Structure of Phenothiazine with 3D electron diffraction tomography." Nanomegas.
  • D-nb.info.
  • Oxford Academic. "Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. I. Examination of Pure Compounds.
  • RSC Publishing. "AIE-active non-planar phenothiazine-based derivatives with mechanical-induced emission enhancement characteristics." New Journal of Chemistry.
  • ACS Publications. "The Chemistry of Phenothiazine." Chemical Reviews.

Sources

A Comparative Guide to the Elemental Analysis and Purity Validation of Synthesized N-formylphenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the meticulous validation of its purity. N-formylphenothiazine (C₁₃H₁₁NOS), a derivative of the versatile phenothiazine scaffold, is no exception. Its potential applications demand an unambiguous understanding of the material in hand, as impurities can drastically alter biological activity, toxicity, and physicochemical properties.

This guide provides an in-depth, comparative analysis of the essential techniques required to characterize synthesized N-formylphenothiazine. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. Our approach integrates fundamental elemental analysis with orthogonal chromatographic and spectroscopic techniques, providing the level of confidence mandated by rigorous scientific and regulatory standards.

Part 1: The Foundational Assay - Elemental (CHNS) Analysis

Before exploring complex structural details or trace impurities, a fundamental question must be answered: Does the bulk sample possess the correct empirical formula? Elemental analysis provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This technique is the first line of defense against gross errors in synthesis or purification.

Principle of CHNS Analysis

Modern CHNS analyzers operate on the principle of high-temperature combustion, a method based on the classical Pregl-Dumas technique.[1] The sample is combusted in an oxygen-rich atmosphere at temperatures exceeding 900°C.[2] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[1][2] These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[1][3] The instrument, calibrated with a known standard, translates these signals into a percentage-by-weight composition.

Theoretical Composition of N-formylphenothiazine (C₁₃H₁₁NOS)
  • Molecular Formula: C₁₃H₁₁NOS

  • Molar Mass: 229.30 g/mol

  • Theoretical Percentages:

    • Carbon (C): 68.10%

    • Hydrogen (H): 4.84%

    • Nitrogen (N): 6.11%

    • Sulfur (S): 13.98%

A deviation of more than ±0.4% from the theoretical values often indicates the presence of impurities, such as residual solvents, inorganic salts, or unreacted starting materials.

Experimental Protocol: CHNS Analysis
  • Instrument Calibration: Calibrate the CHNS analyzer using a certified standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of the dried, synthesized N-formylphenothiazine into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler.

  • Combustion & Detection: The sample is dropped into a high-temperature combustion furnace. The resulting gases are passed over a copper catalyst to reduce nitrogen oxides to N₂ and are then separated and quantified.[1]

  • Data Evaluation: Compare the experimental %C, %H, %N, and %S values against the theoretical values.

Part 2: A Multi-Pronged Approach to Purity Validation

While elemental analysis confirms the bulk composition, it cannot distinguish between the target compound and isomers, nor can it effectively quantify minor impurities. A comprehensive purity assessment requires orthogonal methods that separate and identify components based on different chemical and physical principles.

Workflow for Comprehensive Purity Validation

The following diagram illustrates a logical workflow for the validation of synthesized N-formylphenothiazine, integrating multiple analytical techniques to build a complete purity profile.

G cluster_0 Synthesis & Initial Work-up cluster_1 Fundamental & Bulk Analysis cluster_2 Purity & Impurity Profiling cluster_3 Structural Confirmation Synthesis Synthesized N-formylphenothiazine (Crude Product) EA Elemental Analysis (CHNS) Confirms Empirical Formula Synthesis->EA MS Mass Spectrometry (MS) Confirms Molecular Weight Synthesis->MS TLC TLC (Rapid Qualitative Check) Synthesis->TLC Initial check Final Qualified N-formylphenothiazine (Purity >95-99%) EA->Final MS->Final HPLC HPLC-UV/PDA (Quantitative Purity) TLC->HPLC Proceed if single spot NMR NMR (¹H, ¹³C) Confirms Chemical Structure HPLC->NMR Isolate & Analyze Major Peak HPLC->Final IR FT-IR Confirms Functional Groups NMR->IR NMR->Final IR->Final

Caption: Integrated workflow for N-formylphenothiazine validation.

A. Chromatographic Methods: The Power of Separation

Chromatography is the cornerstone of purity analysis, separating the target compound from by-products, starting materials, and degradation products.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity determination in the pharmaceutical industry.[4] It offers high resolution, sensitivity, and reproducibility. For N-formylphenothiazine, a reverse-phase method is typically suitable.

  • Causality: Reverse-phase HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase (e.g., C18) retains hydrophobic compounds more strongly, while a polar mobile phase elutes them. Impurities with different polarities will have different retention times, allowing for their separation and quantification.

  • Protocol: HPLC-UV/PDA Method

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% formic acid to improve peak shape).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm, or a Photo Diode Array (PDA) detector to collect full UV spectra, which aids in peak purity assessment.[6][7]

    • Sample Preparation: Prepare a ~1 mg/mL solution of N-formylphenothiazine in Acetonitrile.

    • Analysis: Inject 10 µL and run the gradient. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective qualitative technique ideal for monitoring reaction progress and for a quick check of purity.[8]

  • Causality: Like HPLC, TLC separates compounds based on differential partitioning between the stationary and mobile phases. The retention factor (Rf) value is a characteristic of the compound in a given solvent system. The presence of multiple spots indicates impurities.

  • Protocol: TLC Analysis

    • Plate: Silica gel 60 F₂₅₄.

    • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Petroleum Ether (e.g., 1:3 v/v) is a common starting point for phenothiazine derivatives.[8]

    • Application: Spot a dilute solution of the compound onto the TLC plate.

    • Development: Place the plate in a chamber saturated with the eluent.

    • Visualization: Visualize the spots under UV light (254 nm). A single spot is indicative of a pure compound.

B. Spectroscopic Methods: Unambiguous Structural Confirmation

Spectroscopy provides detailed information about the molecular structure, confirming the identity of the synthesized compound and helping to characterize any impurities.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the exact structure of an organic molecule.[9] Both ¹H and ¹³C NMR should be performed.

  • Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical shift, integration, and coupling patterns of the signals in a ¹H NMR spectrum provide a unique fingerprint of the molecule's proton environment. ¹³C NMR provides information on the carbon skeleton. The absence of unexpected signals is a strong indicator of high purity.[10]

  • Expected ¹H NMR Signals for N-formylphenothiazine: The spectrum would show characteristic signals for the aromatic protons on the phenothiazine rings and a distinct singlet for the formyl proton (-CHO).

  • Expected ¹³C NMR Signals: The spectrum would show signals for the 12 aromatic carbons and a downfield signal for the carbonyl carbon of the formyl group.

2. Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula established by elemental analysis.[11][12]

  • Causality: MS ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. For N-formylphenothiazine (MW = 229.30), a high-resolution mass spectrometer (HRMS) should detect a molecular ion peak corresponding to [M+H]⁺ at m/z 230.0583.

  • Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for phenothiazine derivatives.[13]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups.

  • Causality: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. For N-formylphenothiazine, the most critical vibration is the carbonyl (C=O) stretch of the formyl group, which is expected to appear as a strong absorption band in the region of 1670-1690 cm⁻¹. The absence of N-H stretching bands (around 3300-3400 cm⁻¹) from the starting phenothiazine confirms the N-formylation.

Part 3: Data Synthesis and Comparative Analysis

A trustworthy purity assessment relies on the convergence of data from all techniques. No single method is sufficient. The table below presents a hypothetical but realistic data set for a successfully synthesized batch of N-formylphenothiazine.

Analytical Technique Parameter Expected/Theoretical Value Experimental Result Interpretation
Elemental Analysis %C68.10%68.05%Excellent agreement.
%H4.84%4.88%Excellent agreement.
%N6.11%6.08%Excellent agreement.
%S13.98%13.91%Excellent agreement.
HPLC-PDA Purity (Area %)>99%99.6%High purity confirmed. Minor impurities detected.
Retention TimeCompound-specific8.52 minMain peak identified.
Mass Spectrometry [M+H]⁺ (m/z)230.0583230.0581Molecular formula confirmed.
¹H NMR Formyl ProtonSinglet, ~8.5-9.5 ppmSinglet at 9.1 ppmKey functional group confirmed. No major impurities.
FT-IR C=O Stretch~1670-1690 cm⁻¹1685 cm⁻¹Formyl group confirmed.
Interpreting Conflicting Data: A Scientist's Perspective
  • Scenario: Elemental analysis is perfect, but HPLC shows two major peaks.

    • Insight: This strongly suggests the presence of an isomer. Both compounds have the same empirical formula but different structures, which HPLC can separate. NMR and MS/MS fragmentation would be required to identify the isomeric impurity.

  • Scenario: HPLC shows >99% purity, but the %C is low.

    • Insight: This could indicate the presence of an inorganic impurity (e.g., silica gel from chromatography) that is not UV-active and does not elute from the HPLC column but adds weight to the sample. Alternatively, it could be a highly polar organic impurity that is not retained on the reverse-phase column.

Conclusion

The validation of synthesized N-formylphenothiazine is a systematic process that builds a pyramid of evidence. It begins with the foundational confirmation of the empirical formula via elemental analysis and is built upon by orthogonal chromatographic and spectroscopic techniques. HPLC provides robust quantitative purity data, while NMR, MS, and IR confirm the structural identity beyond any reasonable doubt.

By integrating these methods, researchers can ensure the material used in subsequent experiments is of the required identity and quality, a non-negotiable prerequisite for generating reliable, reproducible data in research and drug development. This multi-technique, self-validating approach embodies the principles of scientific integrity and is essential for meeting the stringent criteria set by regulatory bodies like the ICH.[14][15][16]

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Robinson, A. E., & Holder, A. T. (1977). Chemical ionization mass spectra of phenothiazine derivatives and their oxygenated analogs. Journal of Pharmaceutical Sciences, 66(2), 228-232. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

  • C H N S ANALYSIS.pptx. (n.d.). SlideShare. [Link]

  • Google Patents. (2014).
  • Beckett, A. H., & Essien, E. E. (1975). Metabolism of phenothiazines: identification of N-oxygenated products by gas chromatography and mass spectrometry. Journal of Pharmacy and Pharmacology, 27(12), 888-895. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

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  • Google Patents. (2014).
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]

  • Makmal i-CRIM - UKM. (n.d.). CHNS/O Elemental Analyzer (CHNS/O). [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

  • ResearchGate. (2025, August 10). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. [Link]

  • Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis. [Link]

  • American Chemical Society. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. [Link]

  • ResearchGate. (n.d.). Gas chromatography–mass spectroscopy (GC–MS) of phenothiazine (PTZ).... [Link]

  • National Center for Biotechnology Information. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. [Link]

  • J-Stage. (n.d.). Determination of phenothiazine drugs by HPLC with electrochemical detection. [Link]

  • ResearchGate. (n.d.). Synthesis of phenothiazines 2-6, 9-11 and phenoxazines 7, 8. [Link]

  • Google Patents. (2012).
  • SIELC Technologies. (2018, February 16). Separation of Phenothiazine on Newcrom R1 HPLC column. [Link]

  • MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • MDPI. (2007, February 13). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. [Link]

  • American Chemical Society. (2004, March 11). NMR-Based Characterization of Phenothiazines as a RNA Binding Scaffold. [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • National Center for Biotechnology Information. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of phenothiazine thiosemicarbazone derivative 3. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.). [Link]

  • LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ACS Publications. (2003, August 19). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]

  • S1. Elemental analysis of powder samples. (n.d.). [Link]

  • MDPI. (2025, October 8). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]

  • Skyfox Publishing Group. (n.d.). Study on Phenolic content, Antioxidant Activity and CHNS elemental analysis of Amorphophallus sylvaticus. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenothiazine-10-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Phenothiazine-10-carboxaldehyde (CAS No. 38076-67-4), a heterocyclic compound integral to the synthesis of various therapeutic agents.[1][2] The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

The foundation of safe disposal is a thorough understanding of the potential risks. Based on the known hazards of the phenothiazine class, we must assume this compound presents similar risks.

Core Hazards:

  • Toxicity: May be harmful if swallowed.[4][5]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[5]

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[4][5]

  • Environmental Hazard: Very toxic to aquatic life.[3][4][6]

Mandatory Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is required to minimize exposure risks.[7][8]

  • Eye Protection: Chemical safety goggles or a face shield meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used in a well-ventilated area.[3][4]

Chemical and Physical Properties
Chemical Name This compound
CAS Number 38076-67-4[10][11]
Molecular Formula C₁₃H₉NOS[10][11]
Molecular Weight 227.28 g/mol [10][11]
Appearance Solid (form may vary)
Incompatible Materials Strong oxidizing agents, strong acids.[3][4][5]
Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). All chemical waste must be managed from "cradle-to-grave," meaning from generation to final disposal.

Methodology for Laboratory-Scale Waste Disposal:

  • Segregation and Collection:

    • Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and contaminated solvents, in a dedicated hazardous waste container.[12]

    • Causality: Segregating waste streams is critical to prevent dangerous reactions.[7] Phenothiazine derivatives are incompatible with strong oxidizing agents and acids.[3][4] Mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.

  • Container Selection and Labeling:

    • Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • The container must be in good condition, with a secure, leak-proof lid. Keep the container closed unless actively adding waste.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "38076-67-4."[12] List all components of the waste mixture, including solvents, with their approximate percentages.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area. This area must be secure, well-ventilated, and away from general laboratory traffic.

    • The quantity of hazardous waste you can accumulate and the time you can store it depends on your facility's generator status (Very Small, Small, or Large Quantity Generator).[13][14] Consult your institution's Environmental Health and Safety (EHS) department for specific time and quantity limits.

  • Decontamination of Empty Containers:

    • Any container that held the pure chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12]

    • The rinsate from this process is considered hazardous waste and must be collected in your designated hazardous waste container.[12] Do not discharge the rinsate down the drain.[9][12][15]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the full waste container.[12]

    • The EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]

    • The most common disposal method for this type of organic chemical waste is high-temperature incineration at a licensed chemical destruction plant.[15]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if skin irritation occurs or you feel unwell.[4][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][12]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[12]

  • Spill Response:

    • For small spills, ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep up the solid material to avoid creating dust.[5][9]

    • Collect the spilled material and any contaminated cleaning supplies into a designated hazardous waste container for disposal.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal start Generate Waste (this compound) is_contaminated Is it pure compound or a contaminated material? start->is_contaminated pure_waste Collect in dedicated 'Pure/Bulk Chemical Waste' container is_contaminated->pure_waste Pure contaminated_waste Collect in dedicated 'Contaminated Solid/Liquid Waste' container is_contaminated->contaminated_waste Contaminated (Gloves, Paper, etc.) label_container Label Container: 'Hazardous Waste' Full Chemical Name CAS Number All Components pure_waste->label_container contaminated_waste->label_container store_waste Store sealed container in designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs final_disposal Licensed Vendor Transports to Permitted TSDF (e.g., Incineration) contact_ehs->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Vertex AI Search.
  • OSHA Chemical Storage Requirements. (2024, December 31). U.S.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • EPA Hazardous Waste Regul
  • OSHA Hazard Communic
  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Vertex AI Search.
  • OSHA Chemical Hazards And Communication. (2022, October 05). NCBI Bookshelf - NIH.
  • This compound Product Description. ChemicalBook.
  • SAFETY DATA SHEET - Phenothiazine. (2010, October 25). Fisher Scientific.
  • Safety Data Sheet Phenothiazine. (2022, March 03). Redox.
  • Phenothiazine-10-carboxadehyde | C13H9NOS | CID 11138870. PubChem - NIH.
  • Proper Disposal Procedures for Phenothiazine, 10-acetyl-, 5-oxide. Benchchem.
  • SAFETY DATA SHEET - 10-Methylphenothiazine. (2025, December 21). Fisher Scientific.
  • PHENOTHIAZINE CAS NO 92-84-2 MATERIAL SAFETY D
  • 10H-phenothiazine 5,5-dioxide - Safety Data Sheet. (2025, February 22). ChemicalBook.
  • Phenothiazine - Substance Inform
  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024, May 31).
  • Binding of Phenothiazine Drugs to Heptakis-Methylated β- Cyclodextrin Derivatives: Thermodynamics and Structure. ChemRxiv.

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Personal protective equipment for handling Phenothiazine-10-carboxaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Phenothiazine-10-carboxaldehyde Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Summary

Chemical Identity: this compound (Synonyms: N-Formylphenothiazine, 10-Formylphenothiazine) CAS: 13752-61-9 Physical State: Light yellow crystalline solid (Needles)[1][2]

As a Senior Application Scientist, I cannot overstate the importance of treating this compound as a potent skin sensitizer and photosensitizer . While the aldehyde moiety suggests respiratory irritation, the phenothiazine core presents a specific "structural alert" for delayed hypersensitivity reactions and phototoxicity.[2]

This guide moves beyond generic safety advice, providing a logic-driven PPE protocol designed to prevent not just acute exposure, but the development of long-term occupational allergies.[1][2]

Hazard Assessment & Control Logic

The safety profile of this compound is derived from its functional groups. We apply "Read-Across" toxicology from the parent phenothiazine structure to establish a conservative safety baseline.

Hazard Class Risk Mechanism Operational Implication
Skin Sensitization (Category 1) Haptenization of skin proteins leads to T-cell mediated immune response.[1]Zero-tolerance for skin contact. Double-gloving is mandatory.[1]
Photosensitivity Phenothiazine core absorbs UV/Vis light, generating reactive oxygen species (ROS) in tissue.[2]Exposure to sunlight after skin contact can cause severe dermatitis.
STOT-RE (Blood) Chronic exposure to phenothiazines is linked to hematological changes.[1]Inhalation of dust must be strictly prevented via engineering controls.
Respiratory Irritation Aldehyde reactivity with mucous membranes.All solid handling must occur inside a fume hood.
Personal Protective Equipment (PPE) Protocol

Do not rely on "standard" lab PPE. The following system is designed to create redundancy against the specific permeation properties of organic heterocycles.

A. Hand Protection (The Critical Barrier)
  • Primary Layer (Inner): 4 mil Nitrile (Disposable). Acts as a second skin.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Protocol:

    • Change Frequency: Replace the outer glove immediately upon splash or every 60 minutes of active handling.

    • Technique: Tape the inner glove to your lab coat sleeve if working with large volumes to bridge the "wrist gap."

    • Logic: Phenothiazine derivatives are lipophilic; they can permeate thin latex rapidly. Nitrile offers superior chemical resistance to the aromatic ring structure.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary Control (If hood work is impossible): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Why OV? While the solid is not volatile, any solubilization (e.g., in DCM or DMSO) creates organic vapors that can carry micro-aerosols of the compound.[1][2]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.[2]

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton coat.

  • Clothing: Long pants (no synthetic fibers that melt) and closed-toe leather/composite shoes.

Visual Decision Logic: PPE Selection

Use this decision tree to determine the exact PPE configuration based on your experimental state.

PPE_Selection Start Start: Handling this compound State_Check What is the physical state? Start->State_Check Solid_Handling Solid / Powder Form State_Check->Solid_Handling Weighing/Transfer Solution_Handling Dissolved in Solvent State_Check->Solution_Handling Reaction/Workup Hood_Check Is Fume Hood Available? Solid_Handling->Hood_Check Solvent_Check Solvent Type? Solution_Handling->Solvent_Check Standard_Solid Protocol A: - Fume Hood - Double Nitrile Gloves - Safety Glasses Hood_Check->Standard_Solid Yes Respirator_Solid Protocol B (High Risk): - P100/OV Respirator - Tyvek Sleeves - Goggles Hood_Check->Respirator_Solid No (Avoid!) Volatile_Solvent Volatile (DCM, Acetone) Solvent_Check->Volatile_Solvent NonVolatile_Solvent Non-Volatile (DMSO, Oil) Solvent_Check->NonVolatile_Solvent Protocol_Volatile Protocol C: - Fume Hood (Sash Low) - Silver Shield/Laminate Gloves (if >10 mins contact) Volatile_Solvent->Protocol_Volatile Protocol_NonVolatile Protocol D: - Double Nitrile Gloves - Splash Goggles NonVolatile_Solvent->Protocol_NonVolatile

Figure 1: PPE Selection Decision Matrix based on physical state and engineering controls.

Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk) [2]
  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Static Control: Use an anti-static gun or polonium strip if the powder is "flyaway." Phenothiazine derivatives are often electrostatic.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.

  • Decontamination: Immediately wipe the balance area with a tissue dampened in Acetone or Ethyl Acetate. Dispose of the tissue as hazardous solid waste.

Phase 2: Solubilization
  • Solvent Choice: The compound dissolves well in DCM, Chloroform, and slightly in warm Ethanol.[1][2]

  • Addition: Add solvent slowly to the solid to prevent "puffing" of the powder into the air.

  • Heating: If heating is required (mp ~146-148°C), use a silicone oil bath or heating block. Never use an open flame due to the flammability of organic solvents and the compound's potential thermal decomposition.

Phase 3: Waste Disposal
  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Phenothiazine Derivative."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent.

  • Destruction: Incineration is the required disposal method. Do not drain dispose.[3]

Emergency Response: Spill Protocol

If a spill occurs, immediate action prevents sensitization.[1][2][4]

Spill_Response Spill Spill Detected Evacuate 1. Alert & Isolate Area Spill->Evacuate PPE_Don 2. Don Emergency PPE (Double Gloves, Goggles, N95) Evacuate->PPE_Don Type_Check Spill Type? PPE_Don->Type_Check Powder Dry Powder Type_Check->Powder Liquid Solution Type_Check->Liquid Clean_Powder Cover with wet paper towel (Prevent Dust) Powder->Clean_Powder Clean_Liquid Absorb with Vermiculite/Sand Liquid->Clean_Liquid Final 3. Double Bag & Label Waste Clean_Powder->Final Clean_Liquid->Final Wash 4. Wash Hands/Arms with Soap & Water (3x) Final->Wash

Figure 2: Emergency Spill Response Workflow ensuring containment of sensitizing dusts.

References
  • PubChem. (n.d.). Phenothiazine-10-carboxadehyde (Compound).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link][1][2]

  • Google Patents. (2012). CN102558092B - N-formyl phenothiazine and its preparation method. Retrieved March 1, 2026, from [1][2]

  • National Institutes of Health (NIH). (2021). 15th Report on Carcinogens: Phenothiazine. National Toxicology Program.[5] (Used for read-across toxicology of parent structure).

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.